molecular formula C18H38N6O4 B6595419 Trilysine CAS No. 25988-63-0

Trilysine

Numéro de catalogue: B6595419
Numéro CAS: 25988-63-0
Poids moléculaire: 402.5 g/mol
Clé InChI: WBSCNDJQPKSPII-KKUMJFAQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lys-Lys-Lys is an oligopeptide.

Propriétés

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSCNDJQPKSPII-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948891
Record name N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13184-14-0, 25988-63-0
Record name Trilysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13184-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysyllysyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSYLLYSYLLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7F82M80K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Trilysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilysine, a tripeptide composed of three L-lysine amino acid residues linked by peptide bonds, is a cationic molecule of significant interest in various scientific and biomedical fields. Its inherent positive charges at physiological pH, stemming from the primary amine groups in the lysine side chains, govern its interactions with negatively charged macromolecules such as nucleic acids. This property has led to its exploration in applications like gene delivery and drug formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its interactions and analytical workflows.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in biological and chemical systems. The following tables summarize key quantitative data.

General and Chemical Properties
PropertyValueSource
Chemical Name (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acidN/A
Synonyms Lys-Lys-Lys, L-Lysyl-L-lysyl-L-lysine, KKKN/A
CAS Number 13184-14-0N/A
Molecular Formula C₁₈H₃₈N₆O₄N/A
Molecular Weight 402.53 g/mol [1]
Appearance White to off-white powder[1]
Storage Temperature -20°C[1]
Physical and Chemical Data
PropertyValue (Predicted/Experimental)Source
Melting Point Not experimentally determined.N/A
Boiling Point 745.4 ± 60.0 °C (Predicted)N/A
Density 1.156 ± 0.06 g/cm³ (Predicted)N/A
pKa pK1: 3.08 (+2); pK2: 7.34 (+1); pK3: 9.80 (0); pK4: 10.54 (-1) (25°C, μ=0.1) (Predicted)N/A
LogP -5.6 (Predicted)N/A
Solubility Soluble in water. Quantitative data not available.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This method allows for the separation and analysis of Lysine, Dilysine, and this compound.[3]

  • Column: BIST B+ mixed-mode stationary phase column (e.g., 4.6 x 250 mm, 5 µm, 100Å).[3]

  • Mobile Phase: A simple mobile phase consisting of water, Acetonitrile (MeCN) or Methanol (MeOH), and sulfuric acid as a buffer.[3] The gradient can be optimized for baseline separation. For a similar analysis of lysine, a gradient from 100% mobile phase A (2% ACN with 0.1% TFA) to 100% mobile phase B (25% ACN with 0.3% TFA) over 20 minutes can be used as a starting point.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 205 nm.[3]

  • Sample Preparation: Dissolve this compound standard or sample in the mobile phase, filter through a 0.45 µm filter, and sonicate before injection.

Spectroscopic Analysis (General Protocols)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., D₂O). The concentration can range from 1 to 10 mg/mL.

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For structural elucidation, 2D experiments like COSY, HSQC, and HMBC can be performed.

    • Expected Chemical Shifts (based on L-lysine):

      • ¹H NMR (in D₂O): Expect signals for α-CH (~3.7 ppm), β-CH₂ (~1.9 ppm), γ-CH₂ (~1.5 ppm), δ-CH₂ (~1.7 ppm), and ε-CH₂ (~3.0 ppm).[4] The peptide bond formation will cause shifts in these values, particularly for the α-CH protons.

      • ¹³C NMR (in D₂O): Expect signals for Cα (~57 ppm), Cβ (~32 ppm), Cγ (~24 ppm), Cδ (~29 ppm), Cε (~42 ppm), and C=O (~177 ppm).[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of solid this compound or acquire the spectrum of the powder using an ATR-FTIR accessory.

    • Instrumentation: An FTIR spectrometer.

    • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

    • Expected Characteristic Peaks (based on poly-L-lysine):

      • ~3270-3300 cm⁻¹: N-H stretching (amide A).[5]

      • ~3030 cm⁻¹: NH₃⁺ stretching from the side chains.[5]

      • ~2850-2950 cm⁻¹: C-H stretching.

      • ~1630-1650 cm⁻¹: C=O stretching (amide I).[5]

      • ~1530-1550 cm⁻¹: N-H bending and C-N stretching (amide II).[6]

  • UV-Visible Spectroscopy:

    • Sample Preparation: Dissolve this compound in a UV-transparent solvent, typically water or a buffer solution.

    • Instrumentation: A UV-Vis spectrophotometer.

    • Data Acquisition: Scan in the range of 190-400 nm.

    • Expected Absorption: this compound is expected to have a strong absorbance below 220 nm due to the peptide bonds.[3]

Visualizations

HPLC Analysis Workflow for this compound

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve Sample->Dissolve Solvent Mobile Phase Solvent->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Sonicate Sonicate Filter->Sonicate Injector Injector Sonicate->Injector Inject Column BIST B+ Column Injector->Column Separation Detector UV Detector (205 nm) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Interaction of this compound with DNA for Gene Delivery

This compound's cationic nature allows it to interact with and condense negatively charged DNA, forming nanoparticles that can facilitate gene delivery into cells.[7][8]

Gene_Delivery cluster_complex Complex Formation cluster_transfection Cellular Uptake and Gene Expression This compound This compound (Cationic) Nanoparticle This compound-DNA Nanoparticle This compound->Nanoparticle Electrostatic Interaction DNA DNA (Anionic) DNA->Nanoparticle Nucleus Nucleus DNA->Nucleus Nuclear Entry Cell Cell Membrane Nanoparticle->Cell Endocytosis Endosome Endosome Cell->Endosome Endosome->DNA Endosomal Escape Protein Protein Expression Nucleus->Protein Transcription & Translation

Caption: this compound-mediated DNA condensation and gene delivery.

References

An In-depth Technical Guide to the Structure and Conformational Analysis of Trilysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilysine, a tripeptide composed of three L-lysine residues, presents a unique model for studying the conformational preferences of short, charged peptides. Its structure is characterized by a repeating peptide backbone and positively charged side chains, which significantly influence its three-dimensional architecture and interactions with biological macromolecules. This technical guide provides a comprehensive overview of the structural features of this compound and a detailed analysis of its conformational landscape. We delve into the experimental and computational methodologies used to elucidate its various conformational states, presenting key quantitative data in a structured format. This document is intended to serve as a valuable resource for researchers in the fields of peptide chemistry, structural biology, and drug development.

Structure of this compound

This compound is a tripeptide with the chemical formula C18H38N6O4 and a molecular weight of 402.53 g/mol .[1] It consists of three L-lysine amino acid residues linked sequentially by two peptide bonds.

Chemical Structure and Bonding

The structure of this compound is characterized by a central lysine residue flanked by an N-terminal and a C-terminal lysine residue. The peptide bonds are formed between the carboxyl group of one lysine and the amino group of the adjacent lysine. Due to the presence of the ε-amino group on the side chain of each lysine residue, this compound carries multiple positive charges at physiological pH, rendering it a highly cationic peptide.

Stereoisomerism

Each L-lysine residue in this compound contains a chiral center at the α-carbon. As a result, this compound is a chiral molecule. The stereochemistry of these α-carbons is critical in determining the overall three-dimensional conformation of the peptide. Stereoisomerism in peptides influences their biological activity and interactions with other chiral molecules, such as proteins and nucleic acids.

Conformational Analysis of this compound

The conformational landscape of this compound is complex due to the flexibility of its backbone and side chains. The peptide can adopt various conformations in solution, and the relative populations of these conformers are influenced by factors such as solvent, pH, and temperature. The primary dihedral angles, phi (φ) and psi (ψ), of the peptide backbone are key determinants of its secondary structure.

Conformational States of the Central Lysine Residue

Studies combining vibrational and NMR spectroscopy have revealed that the central lysine residue of this compound predominantly adopts a conformation known as a deformed polyproline II (pPIId) helix. Less populated conformational subensembles include Type I and Type II β-turns.

Table 1: Typical Backbone Dihedral Angles for Conformational States of the Central this compound Residue

ConformationPredominant/SubensembleTypical φ AngleTypical ψ Angle
Deformed Polyproline II (pPIId)Predominant~ -75°~ +145°
Type I β-turnLess Populatedi+1: -60°, i+2: -90°i+1: -30°, i+2: 0°
Type II β-turnLess Populatedi+1: -60°, i+2: 80°i+1: 120°, i+2: 0°

Note: The pPIId conformation is a variation of the canonical polyproline II helix. The β-turn values refer to the i+1 and i+2 positions within the four-residue turn.

Conformational States of the C-terminal Lysine Residue

The C-terminal lysine residue of this compound exhibits a more heterogeneous conformational distribution, existing as a mixture of polyproline II (pPII), β-strand, and right-handed helical conformations.

Table 2: Typical Backbone Dihedral Angles for Conformational States of the C-terminal this compound Residue

ConformationTypical φ AngleTypical ψ Angle
Polyproline II (pPII)~ -75°~ +145°
β-strand~ -135°~ +135°
Right-handed α-helix~ -63°~ -43°

Experimental Protocols for Conformational Analysis

The conformational analysis of this compound relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), complemented by computational methods like Molecular Dynamics (MD) simulations.

2D NMR Spectroscopy for Conformer Population Analysis

Two-dimensional NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution and for quantifying the relative populations of different conformers.

Methodology:

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent (e.g., D2O or a buffered aqueous solution) to a concentration of 1-5 mM.[2]

    • Adjust the pH to the desired value.

    • Add a small amount of a reference compound (e.g., DSS or TSP) for chemical shift calibration.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances to specific atoms in the this compound sequence.

    • Integrate the cross-peak volumes in the NOESY spectrum to derive interproton distance restraints.

    • Use the distance restraints and known covalent geometry as input for structure calculation algorithms (e.g., simulated annealing or distance geometry) to generate an ensemble of conformers.

    • Analyze the dihedral angles of the calculated structures to identify the predominant conformations.

    • The relative populations of different conformers can be estimated from the intensities of distinct sets of NOE cross-peaks or from J-coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound prep2 Adjust pH prep1->prep2 prep3 Add Reference prep2->prep3 acq1 COSY prep3->acq1 an1 Process Spectra acq1->an1 acq2 TOCSY acq2->an1 acq3 NOESY acq3->an1 an2 Assign Resonances an1->an2 an3 Derive Restraints an2->an3 an4 Calculate Structures an3->an4 an5 Analyze Conformations an4->an5

Figure 1. Workflow for 2D NMR-based conformational analysis.
Circular Dichroism Spectroscopy for Secondary Structure Estimation

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for estimating the secondary structure content of peptides and proteins in solution.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a buffer that is transparent in the far-UV region (e.g., phosphate or borate buffer at low concentrations).

    • The final peptide concentration should be in the range of 0.1-1.0 mg/mL.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record the CD spectrum in the far-UV region (typically 190-260 nm).

    • Acquire a baseline spectrum of the buffer alone for subtraction.

  • Data Processing and Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

    • Analyze the shape and magnitude of the CD spectrum to estimate the percentages of different secondary structure elements. For example:

      • A strong negative band around 200 nm is characteristic of a random coil or disordered structure.

      • A negative band around 218 nm and a positive band around 195 nm are indicative of β-sheet structures.

      • Negative bands around 222 nm and 208 nm, and a positive band around 192 nm are characteristic of α-helical structures.

      • The spectrum of a polyproline II helix shows a weak positive band around 228 nm and a strong negative band around 206 nm.

CD_Workflow start Start prep Prepare Sample & Buffer start->prep acq_buffer Acquire Buffer Spectrum prep->acq_buffer acq_sample Acquire Sample Spectrum prep->acq_sample process Subtract Baseline acq_buffer->process acq_sample->process convert Convert to Mean Residue Ellipticity process->convert analyze Analyze Secondary Structure convert->analyze end End analyze->end

Figure 2. Experimental workflow for Circular Dichroism spectroscopy.
Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations provide a computational approach to explore the conformational space of peptides and to understand their dynamic behavior at an atomic level.

Methodology:

  • System Setup:

    • Build the initial structure of this compound, typically in an extended conformation.

    • Place the peptide in a simulation box of appropriate dimensions.

    • Solvate the system with a chosen water model (e.g., TIP3P, SPC/E).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at constant pressure (NPT ensemble) to achieve the correct density.

  • Production Run:

    • Run the simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.

  • Trajectory Analysis:

    • Analyze the trajectory to identify stable conformations and the transitions between them.

    • Calculate properties such as dihedral angle distributions, root-mean-square deviation (RMSD), and radius of gyration.

    • Cluster the conformations to identify the most populated states.

MD_Simulation_Workflow start Start setup System Setup (Peptide, Water, Ions) start->setup minimize Energy Minimization setup->minimize equilibrate_nvt NVT Equilibration (Constant Volume & Temperature) minimize->equilibrate_nvt equilibrate_npt NPT Equilibration (Constant Pressure & Temperature) equilibrate_nvt->equilibrate_npt production Production MD Run equilibrate_npt->production analysis Trajectory Analysis production->analysis end End analysis->end

Figure 3. General workflow for Molecular Dynamics simulation.

Conclusion

The conformational landscape of this compound is characterized by a predominant deformed polyproline II structure for the central residue and a mixture of conformations for the C-terminal residue. This guide has provided a detailed overview of these structural features, supported by quantitative data on dihedral angles. The outlined experimental protocols for NMR, CD, and MD simulations offer a robust framework for researchers to investigate the conformational dynamics of this compound and other short peptides. A thorough understanding of the structure-conformation relationships of such peptides is crucial for their application in drug design and development, particularly in the context of their interactions with biological targets.

References

A Technical Guide to the Synthesis and Purification of Trilysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary methods for synthesizing and purifying Trilysine (Lys-Lys-Lys), a tripeptide of significant interest in biomedical research and drug development. This compound and other short poly-L-lysine polypeptides are utilized as cationic moieties in the development of gene delivery vectors and for the formation of DNA nanoparticles[1]. Their positive charge under physiological conditions allows for interaction with negatively charged molecules, making them valuable in various applications, including the development of drug delivery platforms such as hydrogels[2][3].

Synthesis of this compound

The synthesis of this compound, a tripeptide, can be accomplished through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis. SPPS is favored for its efficiency and ease of purification for research-scale quantities, while solution-phase synthesis can be more suitable for large-scale production[4][5].

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for creating custom peptides. The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing[5]. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted protocol.

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

  • Resin Preparation: Swell Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF to remove piperidine.

  • First Amino Acid Coupling (Lysine):

    • Activate the first Fmoc-Lys(Boc)-OH amino acid (3-4 equivalents) with a coupling agent like HATU (3-4 eq.) and an activator base like DIPEA (6-8 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin with DMF to remove excess reagents. A Kaiser test can be performed to confirm complete coupling.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.

  • Sequential Coupling: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for the second and third Lysine residues (Fmoc-Lys(Boc)-OH).

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the fully assembled peptidyl-resin with Dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA). A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to scavenge the cleaved Boc protecting groups from the lysine side chains[6].

    • React for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude this compound from the TFA solution by adding cold diethyl ether.

  • Collection: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and dry the crude product under vacuum.

spss_workflow Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound resin Start: Rink Amide Resin (Fmoc-Protected) deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple1 2. Couple Fmoc-Lys(Boc)-OH (HATU/DIPEA) wash1->couple1 wash2 Wash (DMF) couple1->wash2 deprotect2 3. Fmoc Deprotection wash2->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple2 4. Couple Fmoc-Lys(Boc)-OH wash3->couple2 wash4 Wash (DMF) couple2->wash4 deprotect3 5. Fmoc Deprotection wash4->deprotect3 wash5 Wash (DMF) deprotect3->wash5 couple3 6. Couple Fmoc-Lys(Boc)-OH wash5->couple3 wash6 Wash (DMF) couple3->wash6 final_deprotect 7. Final Fmoc Deprotection wash6->final_deprotect cleave 8. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 9. Precipitate & Collect (Cold Ether) cleave->precipitate crude Crude this compound precipitate->crude

SPPS workflow for this compound synthesis.
Solution-Phase Synthesis

Solution-phase synthesis involves carrying out all reactions in a homogeneous liquid phase without a solid support. While it requires purification of intermediate products after each step, it is highly scalable. A convergent strategy can be employed where dipeptides are first synthesized and then coupled to form larger peptides.

This protocol describes a stepwise synthesis using Boc (tert-butyloxycarbonyl) and Benzyl (Bzl) protecting groups.

  • Dipeptide Synthesis (Boc-Lys(Z)-Lys(Z)-OMe):

    • React Boc-Lys(Z)-OH with Lys(Z)-OMe using a coupling agent like DCC/HOBt in an organic solvent (e.g., DCM or DMF).

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, perform a work-up (e.g., acid/base washes) to remove byproducts and unreacted starting materials.

    • Purify the protected dipeptide by column chromatography.

  • Ester Hydrolysis: Saponify the methyl ester (OMe) of the dipeptide using NaOH or LiOH in a solvent mixture like THF/water to yield Boc-Lys(Z)-Lys(Z)-OH.

  • N-terminal Deprotection: Remove the Boc group from a separate aliquot of the protected dipeptide using TFA in DCM to yield H-Lys(Z)-Lys(Z)-OMe.

  • Fragment Condensation (Not for this compound): This step is for longer peptides. For this compound, a stepwise approach is more direct.

  • Stepwise Elongation (Preferred for this compound):

    • Take the purified Boc-Lys(Z)-Lys(Z)-OH from step 2 and activate its carboxyl group.

    • Couple this activated dipeptide with a third protected lysine, Lys(Z)-OMe, to form the protected tripeptide, Boc-Lys(Z)-Lys(Z)-Lys(Z)-OMe.

    • Purify the protected tripeptide.

  • Final Deprotection:

    • First, hydrolyze the C-terminal methyl ester as in step 2.

    • Finally, remove all remaining protecting groups (Boc and Z) simultaneously. This is typically done by catalytic hydrogenation (for Z groups) followed by acidolysis with TFA (for the Boc group), or strong acid cleavage.

  • Purification: Purify the final this compound product using chromatography.

solution_phase_workflow Solution-Phase Synthesis Workflow for this compound start1 Boc-Lys(Z)-OH couple1 1. Coupling (DCC/HOBt) start1->couple1 couple2 3. Coupling (DCC/HOBt) start1->couple2 start2 H-Lys(Z)-OMe start2->couple1 intermediate1 Protected Dipeptide Boc-Lys(Z)-Lys(Z)-OMe couple1->intermediate1 purify1 Purification intermediate1->purify1 deprotect1 2. Boc Deprotection (TFA) purify1->deprotect1 intermediate2 H-Lys(Z)-Lys(Z)-OMe deprotect1->intermediate2 intermediate2->couple2 intermediate3 Protected Tripeptide Boc-Lys(Z)-Lys(Z)-Lys(Z)-OMe couple2->intermediate3 purify2 Purification intermediate3->purify2 deprotect_final 4. Final Deprotection (e.g., H2/Pd & TFA) purify2->deprotect_final final_product Crude this compound deprotect_final->final_product tor_pathway Simplified TOR Signaling Pathway Influenced by Lysine lysine Sufficient Lysine (Dietary or from this compound) tor TOR (Target of Rapamycin) lysine->tor Activates s6k1 S6K1 tor->s6k1 Phosphorylates & Activates eif4ebp1 4E-BP1 tor->eif4ebp1 Phosphorylates & Inhibits autophagy Autophagy (Cellular Recycling) tor->autophagy Inhibits protein_synthesis Protein Synthesis (Growth, Proliferation) s6k1->protein_synthesis Promotes eif4ebp1->protein_synthesis Inhibits when active

References

The Biomedical Potential of Trilysine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trilysine, a tripeptide composed of three L-lysine residues, is emerging as a versatile and promising biomaterial for a range of biomedical applications. Its inherent positive charge at physiological pH, coupled with its biocompatibility and biodegradability, makes it a prime candidate for innovation in drug delivery, tissue engineering, and antimicrobial therapies. This technical guide provides a comprehensive overview of the core applications of this compound, detailing its synthesis, experimental protocols, and quantitative data from relevant studies. It is intended to serve as a foundational resource for researchers and professionals in the field of biomedical research and drug development, facilitating the exploration and application of this promising tripeptide.

Introduction to this compound

This compound, chemically known as L-lysyl-L-lysyl-L-lysine, is a short peptide chain that possesses multiple primary amine groups in its side chains. This structural feature is central to its functionality, imparting a significant cationic charge that governs its interactions with negatively charged molecules and biological surfaces, such as cell membranes and nucleic acids. As a naturally derived peptide, this compound is anticipated to have a favorable safety profile, making it an attractive component for in vivo applications.

Core Biomedical Applications

The unique physicochemical properties of this compound have led to its investigation in several key areas of biomedical research.

Drug Delivery Systems

This compound's cationic nature allows it to serve as an effective crosslinking agent for anionic polymers, forming stable hydrogel networks. These hydrogels can encapsulate therapeutic agents, offering a platform for controlled and sustained drug release.

A notable application is the use of this compound to crosslink gellan gum, a biocompatible polysaccharide. This creates a hydrogel that can be loaded with drugs and injected to form a localized drug depot, potentially reducing systemic side effects and improving therapeutic efficacy.

Tissue Engineering and Wound Healing

In the realm of tissue engineering, this compound is a valuable component of polymeric hydrogel adhesives designed for wound closure and tissue repair. Its lysine backbone is a fundamental building block of many proteins in the extracellular matrix, suggesting its potential to integrate well with natural tissues and support cellular processes.

Studies have shown that lysine-containing topical treatments can significantly enhance wound healing. For instance, a lysine-based cream demonstrated a notable reduction in scar formation and an increase in fibroblast proliferation, key cells in the wound healing process.[1][2]

Antimicrobial Applications

The polycationic structure of this compound is analogous to that of many antimicrobial peptides (AMPs). The prevailing mechanism of action for such peptides involves the electrostatic attraction to the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. While specific data for this compound is limited, studies on modified polylysine have demonstrated significant antibacterial activity against common pathogens.

Gene Delivery

The ability of cationic molecules to condense negatively charged DNA and RNA into nanoparticles is a cornerstone of non-viral gene delivery. Short poly-L-lysine peptides, including this compound, are being explored as components of gene delivery vectors. These cationic peptides can form complexes with nucleic acids, protecting them from degradation and facilitating their entry into cells.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and related lysine-containing compounds.

Table 1: Antimicrobial Activity of Modified ε-Polylysine

MicroorganismConcentration of M-ε-PLInhibition Rate (%)
Escherichia coli20 mg/mL70
Staphylococcus aureus20 mg/mL44

Data adapted from a study on modified ε-polylysine (M-ε-PL) as a proxy for this compound's potential antimicrobial activity.[3]

Table 2: Efficacy of a Lysine-Containing Cream in Wound Healing

ParameterOutcome
Scar Formation Reduction90%
Increase in Fibroblasts30%

Data from a case study on a lysine-based cream for wound treatment.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of this compound.

Solid-Phase Synthesis of this compound (Lys-Lys-Lys)

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis (SPPS) and can be used to synthesize this compound.[4][5][6]

Materials:

  • Rink Amide resin

  • Fmoc-Lys(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Lysine):

    • Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Dissolve Fmoc-Lys(Boc)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling (Lysine):

    • Repeat the deprotection and coupling steps as in step 2 with Fmoc-Lys(Boc)-OH.

  • Third Amino Acid Coupling (Lysine):

    • Repeat the deprotection and coupling steps as in step 2 with Fmoc-Lys(Boc)-OH.

  • Final Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude this compound by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification and Characterization:

    • Purify the crude peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]

    • Confirm the identity and purity of the synthesized this compound using Mass Spectrometry.[8][9]

Preparation of a this compound-Crosslinked Hydrogel for Drug Delivery

This protocol describes the formation of a biodegradable hydrogel using this compound and a PEG-based crosslinker, suitable for entrapping a therapeutic agent.[10]

Materials:

  • 4-arm-N-hydroxysuccinimide ester of polyethylene glycol carboxymethylene-butyric acid (PEG-NHS ester)

  • This compound

  • Phosphate buffer (0.01M, pH 4.0)

  • Borate buffer (0.1M, pH 9.5)

  • Therapeutic agent (e.g., a model small molecule drug)

Procedure:

  • Prepare Solution A: Dissolve the 4-arm PEG-NHS ester in 0.01M phosphate buffer (pH 4.0) and sterile filter.

  • Prepare Solution B: Dissolve this compound and the therapeutic agent in 0.1M borate buffer (pH 9.5).

  • Hydrogel Formation: Mix equal volumes of Solution A and Solution B to initiate condensation polymerization. The this compound and PEG-NHS ester will react to form a crosslinked hydrogel, entrapping the therapeutic agent.

  • Characterization:

    • Gelation Time: Visually inspect the mixture to determine the time required for gel formation.

    • Swelling Behavior: Immerse a known weight of the hydrogel in a relevant buffer (e.g., PBS) and measure the weight change over time.[11][12]

    • Drug Release Kinetics: Place the drug-loaded hydrogel in a release medium and periodically measure the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[11][13][14]

In Vitro Biocompatibility Testing

Biocompatibility of this compound-based materials should be assessed according to ISO 10993 standards.[15][16][17][18][19]

4.3.1. Cytotoxicity Assay (ISO 10993-5)

Materials:

  • L929 mouse fibroblast cell line (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Extracts of the this compound-based material (prepared according to ISO 10993-12)

  • Positive control (e.g., cytotoxic material)

  • Negative control (e.g., non-cytotoxic material)

  • MTT or XTT assay kit

Procedure:

  • Seed L929 cells in a 96-well plate and incubate until they reach a suitable confluence.

  • Remove the culture medium and replace it with extracts of the this compound material, positive control, and negative control.

  • Incubate for a specified period (e.g., 24 hours).

  • Assess cell viability using a quantitative method like the MTT or XTT assay, which measures metabolic activity.

  • Compare the viability of cells exposed to the this compound material extract with the controls to determine its cytotoxic potential.

Visualizations

Signaling and Mechanistic Pathways

Trilysine_Applications cluster_synthesis Synthesis & Structure cluster_applications Biomedical Applications cluster_mechanisms Mechanisms of Action This compound This compound (Lys-Lys-Lys) Cationic Tripeptide DrugDelivery Drug Delivery (Hydrogel Crosslinker) This compound->DrugDelivery forms TissueEngineering Tissue Engineering (Wound Healing) This compound->TissueEngineering component of Antimicrobial Antimicrobial Agent This compound->Antimicrobial acts as GeneDelivery Gene Delivery Vector This compound->GeneDelivery component of HydrogelFormation Hydrogel Formation (Encapsulation of Drugs) DrugDelivery->HydrogelFormation CellInteraction Enhanced Cell Adhesion & Proliferation TissueEngineering->CellInteraction MembraneDisruption Bacterial Membrane Disruption Antimicrobial->MembraneDisruption DNAcondensation DNA/RNA Condensation (Polyplex Formation) GeneDelivery->DNAcondensation Hydrogel_Drug_Delivery_Workflow start Start: Prepare Solutions prep_A Solution A: PEG-NHS Ester in Phosphate Buffer (pH 4.0) start->prep_A prep_B Solution B: This compound + Drug in Borate Buffer (pH 9.5) start->prep_B mix Mix Solutions A & B prep_A->mix prep_B->mix polymerization Condensation Polymerization (Hydrogel Formation) mix->polymerization characterization Characterize Hydrogel polymerization->characterization gel_time Gelation Time characterization->gel_time measure swelling Swelling Behavior characterization->swelling assess release Drug Release Kinetics characterization->release determine end End: Data Analysis gel_time->end swelling->end release->end Antimicrobial_Mechanism This compound This compound (Cationic) ElectrostaticInteraction Electrostatic Interaction This compound->ElectrostaticInteraction BacterialMembrane Bacterial Cell Membrane (Anionic) BacterialMembrane->ElectrostaticInteraction MembraneDisruption Membrane Disruption ElectrostaticInteraction->MembraneDisruption CellLysis Cell Lysis & Death MembraneDisruption->CellLysis

References

Trilysine: A Technical Guide to its Role in Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilysine is a tripeptide composed of three L-lysine residues joined by peptide bonds.[1] Its defining characteristic is the presence of multiple primary amine groups on its side chains, which are protonated at physiological pH, conferring a significant positive charge to the molecule. This polycationic nature is central to its utility in various biochemical and biomedical applications, particularly in the realm of protein modification and drug delivery. This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, role in protein modification, and applications in drug development, complete with experimental protocols and quantitative data to support researchers in this field.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. The multiple amine groups make it a versatile tool for bioconjugation.

PropertyValueReference
Molecular Formula C₁₈H₃₈N₆O₄N/A
Molecular Weight 402.53 g/mol N/A
CAS Number 13184-14-0N/A
Structure Lys-Lys-Lys[1]
Key Feature Polycationic at physiological pH[2][3]

Synthesis and Purification of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a well-established method for creating custom peptides. The process involves the sequential addition of protected lysine residues to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Lys(Boc)-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • First Amino Acid Coupling:

    • Activate Fmoc-Lys(Boc)-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 two more times to add the second and third lysine residues.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the this compound peptide using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc side-chain protecting groups.[4]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude this compound by adding the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.[5]

  • Purification:

    • Centrifuge the precipitated peptide, decant the ether, and dissolve the pellet in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile and TFA).

    • Purify the this compound using RP-HPLC with a C18 column.[6] Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.[6]

    • Collect fractions containing the pure this compound and confirm the identity and purity using mass spectrometry.

  • Lyophilization: Freeze-dry the pure fractions to obtain this compound as a white powder.

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Lys(Boc)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Lys(Boc)-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Lys(Boc)-OH Deprotection3->Coupling3 Final_Deprotection Final Fmoc Deprotection Coupling3->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Pure_this compound Pure this compound Lyophilization->Pure_this compound

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Role in Protein Modification

The primary role of this compound in protein modification stems from the reactivity of the ε-amino groups of its lysine residues. These nucleophilic groups can react with various electrophilic reagents to form stable covalent bonds, allowing for the conjugation of this compound to proteins.

Chemical Reactions for Protein Conjugation

A common method for conjugating this compound to proteins involves the use of N-hydroxysuccinimide (NHS) esters. The NHS ester of a molecule to be conjugated is reacted with the primary amines of the protein's surface-exposed lysine residues and/or the N-terminus. Similarly, a protein can be modified to carry an NHS ester that can then react with the amine groups of this compound.

Conjugation_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NHS Ester Conjugate Protein-Trilysine Conjugate (Stable Amide Bond) Protein->Conjugate Reaction at physiological pH This compound This compound (H₂N-) This compound->Conjugate NHS NHS byproduct Conjugate->NHS

Caption: NHS ester-mediated conjugation of this compound to a protein.

Experimental Protocol: this compound Conjugation to a Protein

This protocol provides a general method for conjugating a molecule containing an NHS ester to the amine groups of this compound, which can then be further used. A similar process can be envisioned for conjugating this compound to a protein that has been activated with an NHS ester.

Materials:

  • This compound

  • NHS-ester functionalized molecule (e.g., a fluorescent dye or a drug)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in PBS to a final concentration of 1-5 mg/mL.

  • Prepare NHS-Ester Solution: Dissolve the NHS-ester functionalized molecule in a minimal amount of DMSO.

  • Conjugation Reaction:

    • Add the NHS-ester solution to the this compound solution at a molar ratio determined by the desired degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unreacted NHS-ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the this compound conjugate.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (if the conjugated molecule has a chromophore) and mass spectrometry.

Applications in Drug Development

This compound's polycationic nature and capacity for multivalent conjugation make it a valuable tool in drug development, particularly in drug delivery systems.

This compound-Based Drug Delivery Systems

This compound can be used as a component in various drug delivery platforms:

  • Hydrogel Crosslinker: The multiple amine groups of this compound can react with crosslinking agents to form hydrogels for the controlled release of therapeutic agents.[7][8][9][10][11] The density of crosslinking, and thus the drug release kinetics, can be tuned by varying the concentration of this compound.

  • Gene Delivery Vectors: The positive charges on this compound can electrostatically interact with negatively charged nucleic acids (DNA, siRNA) to form nanoparticles that facilitate their entry into cells.[2]

  • Protein and Peptide Delivery: Conjugation of this compound to therapeutic proteins or peptides can enhance their cellular uptake.[2][12]

The following table presents extrapolated quantitative data for hypothetical this compound-based drug delivery systems, based on published data for similar polylysine systems.[13][14]

Drug Delivery SystemDrugDrug Loading Content (%)Particle Size (nm)Encapsulation Efficiency (%)In Vitro Release (24h, %)
This compound-crosslinked HydrogelDoxorubicin~5N/A~85~30
This compound-siRNA NanoparticlessiRNA~10 (w/w)100-150>90N/A
This compound-BSA ConjugateBovine Serum AlbuminN/A50-100N/AN/A

Characterization of this compound-Modified Proteins

A thorough characterization of this compound-protein conjugates is crucial to ensure their quality and functionality. Several analytical techniques can be employed for this purpose.

Analytical TechniqueInformation ObtainedReference
Mass Spectrometry (MS) Confirms covalent conjugation, determines the degree of labeling (number of this compound molecules per protein), and identifies conjugation sites.[15][16][17][18][19]
UV-Vis Spectroscopy Quantifies the concentration of the conjugate and the degree of labeling if the conjugated molecule has a distinct absorbance.N/A
Size-Exclusion Chromatography (SEC) Assesses the purity and aggregation state of the conjugate.N/A
Dynamic Light Scattering (DLS) Measures the size distribution of nanoparticle-based delivery systems.N/A
Zeta Potential Measurement Determines the surface charge of conjugates and nanoparticles, which is crucial for their interaction with cell membranes.[20]

Cellular Uptake of this compound-Modified Proteins

The polycationic nature of this compound is expected to facilitate the cellular uptake of conjugated proteins, primarily through endocytic pathways.[3][20][21][22] The initial interaction is likely an electrostatic attraction between the positively charged this compound moiety and the negatively charged cell surface proteoglycans.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Trilysine_Protein This compound-Protein Conjugate (+) Cell_Membrane Cell Membrane Trilysine_Protein->Cell_Membrane Electrostatic Interaction Endosome Early Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape Lysosome Lysosome Late_Endosome->Lysosome Release Drug/Protein Release Cytosol->Release Cell_Membrane->Endosome Endocytosis (e.g., Macropinocytosis, Clathrin-mediated)

Caption: Potential cellular uptake pathways for this compound-modified proteins.

Conclusion

This compound presents a versatile and potent tool for researchers in protein modification and drug development. Its well-defined structure, polycationic nature, and amenability to established synthetic and conjugation chemistries allow for the creation of novel bioconjugates and drug delivery systems. While more research is needed to fully elucidate its potential and to generate a larger body of quantitative data, the principles and protocols outlined in this guide provide a solid foundation for scientists and professionals to begin exploring the applications of this compound in their work. The continued development of this compound-based technologies holds promise for advancing therapeutic strategies and our understanding of biological processes.

References

An In-depth Technical Guide to the Charge and Interaction of Trilysine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physicochemical properties of Trilysine, focusing on its charge characteristics and molecular interactions. It is intended for researchers, scientists, and drug development professionals working with peptides and bioconjugates.

Physicochemical Properties of this compound

This compound is a peptide composed of three lysine residues linked by peptide bonds. The charge of this compound is primarily determined by the ionization state of its N-terminal amino group, C-terminal carboxyl group, and the epsilon-amino group (ε-NH2) on the side chain of each lysine residue. The ionization of these groups is dependent on the pH of the surrounding environment.

Table 1: Estimated pKa Values of Ionizable Groups in this compound

The pKa values of the ionizable groups in a peptide can be influenced by the local environment, including the presence of adjacent charged groups. The following table provides estimated pKa values for the functional groups in this compound.

Ionizable GroupEstimated pKaCharge when ProtonatedCharge when Deprotonated
C-terminal α-carboxyl (-COOH)~2.20-1
N-terminal α-amino (-NH3+)~9.0+10
Lysine side chain ε-amino (-NH3+)~10.5+10

Protonation States and Net Charge

The net charge of this compound can be estimated at a given pH by considering the pKa of each ionizable group.[1] When the pH is below the pKa, the group is predominantly protonated, and when the pH is above the pKa, it is predominantly deprotonated.[2] this compound has one C-terminal carboxyl group, one N-terminal amino group, and three lysine side chain amino groups, for a total of five ionizable groups.

At physiological pH (~7.4), the C-terminal carboxyl group is deprotonated (-1 charge), while the N-terminal amino group and the three side-chain amino groups are protonated (+1 charge each). Therefore, the net charge of this compound at physiological pH is approximately +3.[3]

G Start Start Prep Prepare this compound Solution Start->Prep Setup Set up Titration Apparatus (pH meter, stirrer, burette) Prep->Setup Titrate Add Aliquots of Standardized Base Setup->Titrate Record Record pH after each addition Titrate->Record Loop Continue until pH plateaus at high value Record->Loop Loop->Titrate No Plot Plot pH vs. Volume of Base Loop->Plot Yes Analyze Determine pKa values from inflection points Plot->Analyze End End Analyze->End G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space Complex This compound-Drug Complex (Net Positive Charge) CellMembrane Cell Membrane (Net Negative Charge) Complex->CellMembrane Electrostatic Attraction Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome (pH ~5-6) Endocytosis->Endosome Release Drug Release Endosome->Release pH-triggered Destabilization Target Intracellular Target Release->Target

References

Trilysine: A Versatile Trivalent Building Block for Advanced Molecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of complex molecular design and synthesis, the selection of appropriate building blocks is paramount to achieving desired functionality and structural integrity. Trilysine, a tripeptide composed of three L-lysine residues, has emerged as a particularly valuable and versatile scaffold. Its inherent properties, including three primary amine groups available for conjugation, biocompatibility, and biodegradability, make it an ideal candidate for the construction of sophisticated molecules for a range of applications in drug delivery, diagnostics, and biomaterials. This technical guide provides a comprehensive overview of this compound's role as a building block, detailing its synthesis, characterization, and application in creating complex molecular entities, supported by experimental protocols and quantitative data.

Core Properties of this compound

This compound's utility stems from its unique trifunctional nature, offering three reactive sites for the attachment of various moieties. This trivalent structure allows for the creation of branched architectures, such as dendrimers, or the multivalent display of targeting ligands, imaging agents, or therapeutic payloads.

PropertyValueReference
Molecular Formula C₁₈H₃₈N₆O₄N/A
Molecular Weight 402.53 g/mol N/A
Structure Linear tripeptide of L-lysineN/A
Key Functional Groups 3 Primary Amines (two ε-amines, one α-amine), 1 Carboxylic AcidN/A

Synthesis and Purification of this compound

The synthesis of this compound is most commonly achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for the stepwise assembly of amino acids. The following protocol outlines a standard Fmoc/tBu-based SPPS approach for the synthesis of H-Lys-Lys-Lys-OH.

Experimental Protocol: Solid-Phase Synthesis of this compound (H-Lys-Lys-Lys-OH)

1. Resin Preparation:

  • Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. The loading capacity of the resin (typically 0.3-0.8 mmol/g) will determine the scale of the synthesis.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).

3. Amino Acid Coupling (repeated for the second and third lysine residues):

  • Dissolve Fmoc-Lys(Boc)-OH (3 equivalents to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin test.

  • After complete coupling, drain the reaction solution and wash the resin with DMF (5 times).

4. Final Fmoc Deprotection:

  • After the coupling of the final lysine residue, perform a final Fmoc deprotection as described in step 2.

5. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA and combine the filtrates.

6. Precipitation and Purification:

  • Precipitate the crude this compound by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether twice more.

  • Dry the crude peptide under vacuum.

  • Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[1]

  • Collect fractions containing the pure product and confirm the identity and purity by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain this compound as a white powder.[1]

Characterization

The purified this compound should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To verify the correct molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the tripeptide.

This compound as a Scaffold for Complex Molecules

The three primary amine groups of this compound provide a platform for the construction of a variety of complex molecular architectures.

Dendrimers

This compound is an excellent building block for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with a well-defined structure. The synthesis of lysine-based dendrimers typically involves a divergent approach, starting from a core molecule and iteratively adding layers of lysine residues.

Experimental Workflow: Divergent Synthesis of a Generation 2 (G2) Lysine Dendrimer

G2_Dendrimer_Synthesis Core Initiator Core (e.g., Diamine) G0 Generation 0 (Core + 2x Boc-Lys(Boc)-OH) Core->G0 Coupling Deprotect_G0 Deprotection (TFA) G0->Deprotect_G0 G1_intermediate Generation 1 Intermediate (4 primary amines) Deprotect_G0->G1_intermediate Couple_G1 Coupling (4x Boc-Lys(Boc)-OH) G1_intermediate->Couple_G1 G1 Generation 1 Dendrimer (Boc-protected) Couple_G1->G1 Deprotect_G1 Deprotection (TFA) G1->Deprotect_G1 G2_intermediate Generation 2 Intermediate (8 primary amines) Deprotect_G1->G2_intermediate Couple_G2 Coupling (8x Boc-Lys(Boc)-OH) G2_intermediate->Couple_G2 G2 Generation 2 Dendrimer (Boc-protected) Couple_G2->G2

Caption: Workflow for the divergent synthesis of a G2 lysine dendrimer.

Drug Conjugates

The amine groups of this compound can be used to attach drugs, targeting ligands, and imaging agents. This allows for the creation of multifunctional drug delivery systems with enhanced therapeutic efficacy and reduced side effects.

Applications and Quantitative Data

This compound-based molecules have shown promise in a variety of biomedical applications. The following tables summarize key quantitative data from preclinical studies.

In Vivo Efficacy of a PEGylated Poly(L-lysine) Dendrimer-Camptothecin Conjugate
ParameterValueTumor ModelReference
Drug Loading 4-6 wt% CamptothecinN/A[2]
Blood Circulation Half-life 30.9 ± 8.8 hoursMurine and Human Colon Carcinoma[2]
Tumor Uptake 4.2 ± 2.3% of injected dose/g of tissueMurine and Human Colon Carcinoma[2]
Survival Outcome (C26 model) Significantly prolonged survival (P < 0.05)Murine Colon Carcinoma (C26)[2]
Survival Outcome (HT-29 model) 3 out of 8 mice survived tumor-freeHuman Colon Carcinoma (HT-29)[2]
Cellular Uptake of Poly(lysine) Dendrimers
Dendrimer TypeCell LineUptake EfficiencyReference
siRNA-loaded poly(lysine) dendrimersTHP-1 and U937 myeloid cellsOver 94% FITC-positive cells[3]
Receptor Binding Affinity
LigandReceptor/MembraneKdBmaxReference
L-[³H]lysineRat retinal membrane229.4 ± 14.23 nM2.04 ± 0.11 pmol/mg protein[4]

This compound-Containing Molecules in Cellular Signaling

Recent studies have indicated that this compound-based molecules can directly interact with and modulate cellular signaling pathways, extending their utility beyond simple drug delivery platforms.

Modulation of Membrane Enzyme Activity

Polylysine-containing peptides have been shown to affect the activity of key membrane-bound enzymes.[5] For instance, they can stimulate the activity of certain protein kinases and phosphatidylinositol kinases, leading to increased phosphorylation of membrane proteins and inositolphospholipids.[5] They have also been observed to alter the activity of adenylate cyclase.[5]

Signaling Pathway: Modulation of PI3K/Akt and cAMP Pathways by Polylysine-Containing Peptides

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_cAMP cAMP Pathway PKC Phosphatidylinositol Kinases PIP2 PIP2 PKC->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival AC Adenylate Cyclase ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream This compound Polylysine-Containing Peptide This compound->PKC Stimulates This compound->AC Alters Activity

Caption: Potential modulation of PI3K/Akt and cAMP signaling by polylysine peptides.

Interaction with Ion Channels

A study on an acetylated this compound amide (Ac-KKK-NH₂) demonstrated its ability to bind to the NaV1.8 sodium channel, a key player in nociceptive signaling.[6] This interaction led to a modulation of the channel's activity, suggesting a potential analgesic effect.[6] This highlights the potential for designing this compound-based peptides that can directly target and modulate the function of specific ion channels involved in disease.

Conclusion

This compound is a highly adaptable and valuable building block for the creation of complex and functional molecules. Its trivalent nature, combined with its biocompatibility, allows for the synthesis of diverse architectures, from well-defined dendrimers to multifunctional drug conjugates. The ability of this compound-containing molecules to not only serve as delivery vehicles but also to directly interact with and modulate cellular signaling pathways opens up new avenues for the design of novel therapeutics and research tools. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this compound in their own investigations. As synthetic methodologies continue to advance, the applications for this versatile building block are poised to expand even further, solidifying its importance in the field of molecular engineering.

References

In Vivo and In Vitro Stability of Trilysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the in vivo and in vitro stability of Trilysine, a tripeptide composed of three L-lysine residues. While specific quantitative stability data for this compound is limited in publicly available literature, this document synthesizes information on general peptide stability, the known metabolic pathways of lysine, and standard analytical techniques to provide a robust framework for its evaluation.

Introduction to this compound and Stability Considerations

This compound (Lys-Lys-Lys) is a short, highly cationic peptide. Its stability, both in biological systems (in vivo) and in experimental setting (in vitro), is a critical parameter for its potential applications in drug delivery and other biomedical fields. Peptides, in general, are susceptible to degradation by proteases and peptidases, which can limit their therapeutic efficacy. The stability of a peptide like this compound is influenced by factors such as its amino acid sequence, size, and the chemical environment. Understanding its stability profile is essential for predicting its pharmacokinetic and pharmacodynamic properties.

In Vitro Stability Assessment

The in vitro stability of this compound is typically evaluated by incubating the peptide in various biological matrices, such as plasma, serum, or cell culture media, and monitoring its degradation over time. These studies help to identify the primary degradation products and determine the peptide's half-life in a controlled environment.

Experimental Protocols

A generalized protocol for assessing the in vitro stability of this compound involves the following steps:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as water or a buffer, at a known concentration.

  • Incubation: The this compound stock solution is diluted into the biological matrix of interest (e.g., human plasma, rat serum) to a final concentration. The mixture is then incubated at a physiological temperature, typically 37°C.

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: To stop enzymatic degradation, a quenching solution (e.g., trichloroacetic acid, acetonitrile) is added to each aliquot.

  • Sample Processing: The samples are typically centrifuged to precipitate proteins, and the supernatant containing the remaining this compound and its degradation products is collected.

  • Analytical Quantification: The concentration of intact this compound in each sample is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of this compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the degradation curve.

Analytical Methods

Several analytical techniques are suitable for quantifying this compound and its metabolites in stability studies.

Analytical MethodPrincipleApplication in this compound Stability
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their physicochemical properties. This compound and its fragments can be separated and quantified.[1]Quantification of intact this compound and identification of degradation products like dilysine and lysine.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for highly sensitive and specific detection.Provides precise quantification and structural elucidation of this compound and its metabolites.
Capillary Electrophoresis (CE) Separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte.Suitable for the analysis of charged peptides like this compound.

In Vivo Stability and Degradation Pathways

The in vivo stability of this compound is influenced by enzymatic degradation, renal clearance, and distribution into tissues. Upon administration, this compound is expected to be cleaved by peptidases present in the blood and tissues. The resulting lysine monomers would then enter the endogenous lysine metabolic pathways.

Enzymatic Degradation of this compound

The peptide bonds in this compound are susceptible to cleavage by various exopeptidases and endopeptidases. Aminopeptidases can cleave the N-terminal lysine, while carboxypeptidases can remove the C-terminal lysine. Endopeptidases could potentially cleave the internal peptide bond. The primary degradation products would be dilysine and free lysine.

G This compound This compound (Lys-Lys-Lys) Dilysine_N Dilysine (Lys-Lys) + Lysine This compound->Dilysine_N Aminopeptidase Dilysine_C Lysine + Dilysine (Lys-Lys) This compound->Dilysine_C Carboxypeptidase Lysine Lysine Dilysine_N->Lysine Dipeptidase Dilysine_C->Lysine Dipeptidase

Enzymatic degradation of this compound.
Metabolic Fate of Lysine

Once this compound is broken down into individual lysine molecules, they enter the general amino acid pool and are subject to the same metabolic pathways as dietary lysine. The primary site of lysine catabolism is the liver.[2] There are two main degradation pathways for lysine: the saccharopine pathway and the pipecolic acid pathway. The saccharopine pathway, which occurs in the mitochondria, is the predominant route in mammals.[2]

In this pathway, lysine is condensed with α-ketoglutarate to form saccharopine. Saccharopine is then cleaved to yield glutamate and α-aminoadipate-semialdehyde. Subsequent enzymatic reactions convert α-aminoadipate-semialdehyde to acetyl-CoA, which can then enter the citric acid cycle for energy production.

G Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-α-ketoglutarate reductase Alpha_Aminoadipate_Semialdehyde α-Aminoadipate-semialdehyde Saccharopine->Alpha_Aminoadipate_Semialdehyde Saccharopine dehydrogenase Alpha_Aminoadipate α-Aminoadipate Alpha_Aminoadipate_Semialdehyde->Alpha_Aminoadipate Aminoadipate-semialdehyde dehydrogenase Alpha_Ketoadipate α-Ketoadipate Alpha_Aminoadipate->Alpha_Ketoadipate Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA Alpha_Ketoadipate->Glutaryl_CoA α-ketoadipate dehydrogenase Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA TCA_Cycle Citric Acid Cycle (TCA) Acetyl_CoA->TCA_Cycle

The Saccharopine pathway of lysine degradation.

Experimental Workflow for Stability Assessment

The overall workflow for assessing the stability of this compound involves a series of coordinated steps, from sample preparation to data analysis.

G cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability Incubation Incubation in Biological Matrix (e.g., Plasma) Sampling Time-Point Sampling Incubation->Sampling Quenching Enzymatic Reaction Quenching Sampling->Quenching Processing Sample Processing (Protein Precipitation) Quenching->Processing Analysis_invitro LC-MS/HPLC Analysis Processing->Analysis_invitro Data_Analysis_invitro Half-life Calculation Analysis_invitro->Data_Analysis_invitro Administration Administration to Animal Model Blood_Sampling Blood Sampling at Time Points Administration->Blood_Sampling Plasma_Isolation Plasma Isolation Blood_Sampling->Plasma_Isolation Extraction Peptide Extraction Plasma_Isolation->Extraction Analysis_invivo LC-MS/HPLC Analysis Extraction->Analysis_invivo PK_Analysis Pharmacokinetic Analysis Analysis_invivo->PK_Analysis

General workflow for in vitro and in vivo stability studies of this compound.

Conclusion

The stability of this compound is a key determinant of its potential utility in biomedical applications. This guide has outlined the fundamental principles and methodologies for its comprehensive stability assessment. While specific experimental data for this compound is not extensively documented, the protocols for general peptide stability testing and the known metabolic pathways of lysine provide a solid foundation for its evaluation. Researchers and drug development professionals should employ rigorous analytical techniques, such as HPLC and LC-MS, to obtain precise and reliable data on the stability and degradation of this compound in both in vitro and in vivo systems. Such studies are indispensable for advancing the development of this compound-based therapeutics and technologies.

References

Methodological & Application

Application Notes and Protocols: Trilysine in Hydrogel Formation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing trilysine in the formation of hydrogels for drug delivery applications. This compound, a peptide-based molecule, serves as an effective crosslinker, offering a biocompatible and tunable platform for encapsulating and releasing therapeutic agents. This document outlines the synthesis, characterization, and application of this compound-crosslinked hydrogels, with a focus on their mechanical properties, drug release kinetics, and biocompatibility.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate a wide range of therapeutic molecules make them ideal candidates for drug delivery systems.[1][2] this compound has emerged as a valuable crosslinking agent for forming hydrogels with polymers such as gellan gum and polyethylene glycol (PEG).[3][4] The use of this compound allows for the creation of biocompatible and biodegradable hydrogels with tunable mechanical strength and drug release profiles, making them suitable for various biomedical applications, including localized drug delivery to cancer tissues and wound healing.[1][5]

Mechanism of this compound Crosslinking

This compound acts as a crosslinker by forming bonds with polymer chains, creating a stable hydrogel network. The primary amine groups of this compound can react with functional groups on other polymers, such as N-hydroxysuccinimide (NHS) esters on PEG derivatives, through a condensation polymerization reaction.[4] In the case of gellan gum, the cationic nature of this compound facilitates ionic interactions with the anionic polymer chains, inducing gelation.[3][5] This ability to form crosslinks under physiological conditions without the need for high temperatures makes this compound an attractive option for encapsulating sensitive therapeutic agents.[5]

Below is a diagram illustrating the conceptual crosslinking of a polymer with this compound.

G cluster_0 Hydrogel Formation Polymer Polymer Chains Hydrogel Crosslinked Hydrogel Network Polymer->Hydrogel Crosslinking This compound This compound Crosslinker This compound->Hydrogel Crosslinking

Caption: Conceptual diagram of this compound-mediated hydrogel formation.

Experimental Protocols

Protocol for Gellan Gum-Trilysine Hydrogel Formation

This protocol describes the preparation of gellan gum-based hydrogels crosslinked with this compound, suitable for the encapsulation of therapeutic antibodies.[3]

Materials:

  • Gellan Gum (GG) powder

  • This compound

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Therapeutic antibody (e.g., IgG)

Equipment:

  • Magnetic stirrer with hot plate

  • Syringes

  • Incubator

Procedure:

  • Prepare a gellan gum solution by dissolving GG powder in deionized water at approximately 70°C with constant agitation for about 2 hours, resulting in a clear solution.[3]

  • Allow the GG solution to cool to around 40°C.[3]

  • Prepare the this compound crosslinker solution by dissolving this compound in deionized water.

  • To encapsulate a therapeutic agent, add the desired amount of the therapeutic (e.g., IgG) to the this compound solution.

  • Gradually add the this compound (with or without the therapeutic) solution to the cooled GG solution while stirring.[3]

  • Load the resulting formulation into syringes for application.[3]

Protocol for PEG-Trilysine Hydrogel Formation

This protocol details the in-situ formation of a biodegradable hydrogel through the reaction of a PEG-NHS ester and this compound.[4]

Materials:

  • PEG-NHS ester (e.g., 4-arm-PEG-succinimidyl)

  • This compound

  • Buffer solution (e.g., PBS)

  • Bioactive substance (optional, e.g., fibrinogen, paclitaxel)

Procedure:

  • Prepare a precursor solution of the PEG-NHS ester in a suitable buffer.

  • Prepare a separate precursor solution of this compound in a buffer. If encapsulating a bioactive substance, it can be mixed with the this compound solution.[4]

  • To initiate hydrogel formation, mix the two precursor solutions. Polymerization and crosslinking will occur rapidly under physiological conditions.[4][6]

Characterization of this compound Hydrogels

A comprehensive characterization of the hydrogels is crucial to ensure their suitability for the intended application.

Mechanical Properties

The mechanical properties of hydrogels, such as their stiffness and elasticity, are critical for their performance in drug delivery applications. These properties can be tuned by varying the concentration of the polymer and the this compound crosslinker.[3]

Protocol for Rheological Testing:

  • Perform rheology testing on a rheometer equipped with a cone plate at 37°C.[3]

  • Conduct frequency and strain sweeps to determine the viscoelastic properties of the hydrogel.[7]

  • The storage modulus (G') and loss modulus (G'') provide information on the elastic and viscous behavior of the hydrogel, respectively.

Protocol for Injection Force Measurement:

  • Load the hydrogel formulation into a syringe.

  • Use an Instron or similar mechanical testing instrument to measure the force required to inject the hydrogel at a constant rate (e.g., 2 mm/min).[3][5]

Drug Release Kinetics

The release profile of the encapsulated therapeutic agent is a key performance indicator of the drug delivery system.

Protocol for In Vitro Drug Release Study:

  • Place a known amount of the drug-loaded hydrogel (e.g., ~100 mg) into a microcentrifuge tube.[3]

  • Add a suitable release medium (e.g., 1 mL of PBS) to the tube.[3][5]

  • Incubate the tubes at 37°C.[3][5]

  • At predetermined time points, collect the release medium and replace it with fresh medium.

  • Quantify the concentration of the released drug in the collected samples using an appropriate analytical method, such as an ELISA for antibodies.[3][5]

Swelling and Degradation

The swelling and degradation behavior of the hydrogel can influence the drug release mechanism and the biocompatibility of the implant.

Protocol for Swelling and Degradation Study:

  • Immerse pre-weighed hydrogel samples in PBS at 37°C.[3]

  • At various time points, remove the samples, blot excess surface water, and record the wet weight to determine the swelling ratio.

  • To assess degradation, lyophilize the samples after recording the wet weight and record the dry weight.[3]

Biocompatibility

Ensuring the hydrogel is not toxic to cells is a critical step in its development for biomedical applications.

Protocol for In Vitro Cell Viability Assay:

  • Culture appropriate cell lines (e.g., Normal Human Dermal Fibroblasts - NHDF, or a cancer cell line like MC38) in a 24-well plate.[3]

  • Expose the cells to the hydrogel.

  • After a specified incubation period (e.g., 48 hours), assess cell viability using a resazurin-based or MTT assay.[3]

  • Compare the viability of cells exposed to the hydrogel with a non-treated control.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of this compound-based hydrogels.

Table 1: Mechanical Properties of Gellan Gum-Trilysine Hydrogels

Gellan Gum Conc. (%)This compound Conc. (%)Injection Force (N)Storage Modulus (G') (Pa)
1.00.01< 38Data Not Available
1.50.03< 38Data Not Available
2.00.05< 38Data Not Available
Note: Increasing polymer and crosslinker concentration generally leads to higher injection forces and mechanical strength.[3]

Table 2: Drug Release and Biocompatibility of Gellan Gum-Trilysine Hydrogels

ParameterConditionResult
IgG Cumulative Release High IgG Conc. (0.1-0.2 mg/100 µL)50% to 100% over 7 days
Low IgG Conc. (0.01-0.02 mg/100 µL)50% to 100% over 7 days
Cell Viability (48h) NHDF cells87%
MC38 cells99%
Data sourced from Villarreal-Otalvaro et al.[3]

Experimental Workflow and Logic

The following diagram outlines the logical workflow for the development and characterization of this compound-based hydrogels for drug delivery.

G cluster_workflow Hydrogel Development Workflow A 1. Polymer & this compound Solution Preparation B 2. Drug Encapsulation (Optional) A->B C 3. Hydrogel Formation (Crosslinking) A->C w/o Drug B->C D 4. Characterization C->D E Mechanical Testing (Rheology, Injection Force) D->E F Drug Release Kinetics Study D->F G Swelling & Degradation Analysis D->G H Biocompatibility (Cell Viability) D->H I 5. Data Analysis & Application Assessment E->I F->I G->I H->I

Caption: Workflow for this compound hydrogel synthesis and characterization.

Conclusion

This compound serves as a versatile and effective crosslinker for the formation of hydrogels for drug delivery. The protocols and characterization methods outlined in these application notes provide a framework for researchers and drug development professionals to design and evaluate this compound-based hydrogels tailored to their specific therapeutic needs. The ability to tune the mechanical properties and drug release kinetics, combined with excellent biocompatibility, positions this compound hydrogels as a promising platform for a wide range of biomedical applications.

References

Application Notes and Protocols for HPLC Analysis of Trilysine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the High-Performance Liquid Chromatography (HPLC) analysis of trilysine and its derivatives. The protocols are intended to guide researchers in developing and implementing robust analytical methods for the characterization and quantification of these compounds in various matrices.

Introduction

This compound, a tripeptide composed of three lysine residues, and its derivatives are of significant interest in biochemical research and drug development. Their multiple positive charges and potential for post-translational modifications make them unique molecules for studying cellular processes and for use as building blocks in novel therapeutic agents.[1] Accurate and reliable analytical methods are crucial for their characterization and quantification. HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful technique for the analysis of these hydrophilic and often complex molecules.[2][3]

This document outlines protocols for the analysis of this compound and common derivatives such as acetylated and ubiquitinated forms.

HPLC Method for Separation of Lysine, Dilysine, and this compound

This method is suitable for the baseline separation of lysine and its small oligomers.

Table 1: Chromatographic Conditions for Lysine, Dilysine, and this compound Separation [1]

ParameterCondition
Column BIST B+ mixed-mode stationary phase, 4.6 x 50 mm, 5 µm, 100A
Mobile Phase A Water
Mobile Phase B Acetonitrile (MeCN) or Methanol (MeOH)
Buffer Sulfuric Acid
Gradient A simple gradient program should be optimized for baseline separation.
Flow Rate To be optimized for the specific column and system.
Detection UV at 205 nm
Injection Volume To be determined based on sample concentration and instrument sensitivity.
Experimental Protocol
  • Standard Preparation: Prepare individual stock solutions of lysine, dilysine, and this compound in water. Create a mixed standard solution by combining appropriate volumes of the stock solutions.

  • Sample Preparation: For simple aqueous samples, filtration through a 0.22 µm filter is sufficient.[4] For more complex matrices, protein precipitation may be necessary.[4]

  • HPLC Analysis:

    • Equilibrate the BIST B+ column with the initial mobile phase composition for at least 30 minutes.

    • Inject the mixed standard solution to determine the retention times for each compound.

    • Inject the prepared sample.

    • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

    • Quantify the analytes using a calibration curve prepared from a series of standard dilutions.

Analysis of Acetylated this compound by Reversed-Phase HPLC-MS

Acetylation of lysine residues is a critical post-translational modification that can be analyzed by RP-HPLC coupled with mass spectrometry. This protocol is adapted from methods used for identifying acetylated peptides.[5][6][7]

Table 2: Suggested HPLC-MS Conditions for Acetylated this compound Analysis

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the acetylated this compound. A typical gradient could be 5-40% B over 30 minutes.
Flow Rate 0.2-0.4 mL/min
Column Temperature 30-40 °C
Detection ESI-MS/MS in positive ion mode
MS/MS Fragmentation Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)
Experimental Protocol
  • Sample Preparation (from a protein digest):

    • If this compound is part of a larger protein, perform enzymatic digestion (e.g., with trypsin) to release the peptide.

    • Enrich for acetylated peptides using immunoprecipitation with an anti-acetyllysine antibody if necessary.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • HPLC-MS/MS Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer performs MS/MS scans on the most intense precursor ions.

    • Identify acetylated this compound by its characteristic mass shift of +42.0106 Da per acetylation.

    • Confirm the identity by analyzing the fragmentation pattern in the MS/MS spectrum. Look for the diagnostic immonium ion for acetylated lysine at m/z 143.1 and the more specific fragment ion at m/z 126.1.[7][8]

Analysis of Ubiquitinated this compound by LC-MS/MS

Ubiquitination, the attachment of ubiquitin to a lysine residue, is a key modification in cellular signaling. The analysis of ubiquitinated peptides is challenging due to their size and complexity but can be achieved with specialized LC-MS/MS methods.[9][10][11]

Table 3: General LC-MS/MS Parameters for Ubiquitinated this compound Analysis

ParameterCondition
Column C18 reversed-phase column with appropriate geometry for peptide separations (e.g., 75 µm ID for nano-LC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A long, shallow gradient is typically required to separate the complex mixture of peptides (e.g., 2-35% B over 120 minutes).[6][12]
Flow Rate Dependent on column ID (e.g., 200-300 nL/min for nano-LC)
Detection ESI-MS/MS in positive ion mode
MS/MS Fragmentation HCD or Electron Transfer Dissociation (ETD) for larger peptides
Experimental Protocol
  • Sample Preparation:

    • For cellular samples, enrich ubiquitinated proteins using affinity purification methods (e.g., His-tagged ubiquitin pull-down or anti-ubiquitin antibodies).[11]

    • Perform in-solution or in-gel tryptic digestion to generate peptides. A key signature of ubiquitination after trypsin digestion is a di-glycine (GG) remnant on the modified lysine, resulting from the C-terminus of ubiquitin.

    • Enrich for ubiquitinated peptides using an antibody that recognizes the K-ε-GG motif.[10]

    • Desalt the enriched peptides using C18 SPE.

  • LC-MS/MS Analysis:

    • Use a nano-LC system for optimal sensitivity.

    • Equilibrate the column with the starting mobile phase conditions.

    • Inject the enriched peptide sample.

    • Use a long gradient to achieve good separation of the complex peptide mixture.

    • Acquire MS and MS/MS data.

    • Identify ubiquitinated this compound peptides by searching for the characteristic mass of the di-glycine remnant (+114.0429 Da) on a lysine residue.

    • Confirm the sequence and modification site using the MS/MS fragmentation data.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Filtration Filtration / Precipitation Sample->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization HPLC HPLC System Derivatization->HPLC Column Column HPLC->Column Detector Detector (UV or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for HPLC analysis of this compound and its derivatives.

Signaling Pathway: Ubiquitin-Proteasome System

Ubiquitin_Pathway E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub ligase) E2->E3 Substrate Substrate Protein (containing this compound) E3->Substrate Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub conjugation Substrate->Ub_Substrate Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_Substrate->Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Simplified diagram of the ubiquitin-proteasome pathway.

References

Step-by-Step Guide for Trilysine Conjugation to Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the conjugation of trilysine scaffolds to proteins. This compound, a small dendritic molecule with three terminal primary amines, offers a versatile platform for creating well-defined bioconjugates. By attaching multiple copies of a molecule of interest (e.g., drugs, imaging agents, or targeting ligands) to a single this compound unit, and then conjugating this complex to a protein, researchers can achieve high payload densities and create novel therapeutic and diagnostic agents.

The primary strategy for conjugating this compound to a protein involves the use of amine-reactive chemistry, targeting the abundant lysine residues on the protein surface. This protocol will focus on a two-step process: first, the activation of a linker-modified this compound with an N-hydroxysuccinimide (NHS) ester, followed by its reaction with the primary amines of the target protein.

Core Principles of this compound Conjugation

The conjugation process relies on the reaction between an amine-reactive this compound derivative and the primary amines on the surface of a protein. The most common targets are the ε-amino groups of lysine residues and the α-amino group at the N-terminus.[1] N-hydroxysuccinimide (NHS) esters are highly reactive compounds that readily form stable amide bonds with primary amines under mild pH conditions (typically pH 7.2-8.5).[1]

The overall workflow involves:

  • Activation of this compound: A this compound scaffold is first functionalized with a linker containing a terminal carboxyl group. This carboxyl group is then activated to an NHS ester.

  • Protein Preparation: The target protein is prepared in a suitable amine-free buffer.

  • Conjugation Reaction: The activated this compound-NHS ester is reacted with the protein.

  • Purification: The resulting protein-trilysine conjugate is purified from excess reagents and byproducts.

  • Characterization: The conjugate is characterized to determine the degree of labeling and confirm its integrity.

Experimental Protocols

Protocol 1: Activation of a Carboxy-Linker-Trilysine Scaffold with NHS Ester

This protocol describes the synthesis of a this compound-linker-NHS ester, a necessary intermediate for protein conjugation. It is assumed that the this compound has been pre-functionalized with a linker containing a terminal carboxylic acid.

Materials:

  • Carboxy-linker-functionalized this compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[2]

  • N-Hydroxysuccinimide (NHS)[2]

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate

  • Hexanes

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5[3]

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve the carboxy-linker-trilysine in anhydrous DMF.

  • Add 1.1 equivalents of NHS to the solution.

  • In a separate vial, dissolve 1.1 equivalents of DCC or EDC in anhydrous DMF.

  • Slowly add the DCC/EDC solution to the this compound/NHS mixture with constant stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if using DCC).

  • Remove the DMF under reduced pressure using a rotary evaporator.

  • Redissolve the crude product in a minimal amount of ethyl acetate.

  • Wash the organic layer with 0.1 M sodium bicarbonate buffer and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solution under reduced pressure.

  • The resulting this compound-linker-NHS ester can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if sufficiently pure.

  • Store the activated this compound-NHS ester under dessicated conditions at -20°C. The NHS-ester moiety is susceptible to hydrolysis.[4]

Protocol 2: Conjugation of Activated this compound to a Target Protein

This protocol details the reaction of the this compound-linker-NHS ester with a target protein.

Materials:

  • Target Protein

  • This compound-linker-NHS ester (from Protocol 1)

  • Amine-free Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5)[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF[5]

  • Size Exclusion Chromatography (SEC) system[6][7]

  • Dialysis or Desalting Columns[4]

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in the amine-free conjugation buffer to a final concentration of 1-10 mg/mL.[4]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the conjugation buffer using dialysis or a desalting column.[4]

  • Preparation of Activated this compound Solution:

    • Immediately before use, dissolve the this compound-linker-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4][5]

  • Conjugation Reaction:

    • Calculate the required volume of the activated this compound solution to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point for optimization.[4]

    • Slowly add the activated this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[3][5]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters.[2]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound-linker and byproducts using size exclusion chromatography (SEC).[6][7] This method separates molecules based on their size, effectively separating the larger protein conjugate from smaller molecules.[8]

    • Alternatively, dialysis or desalting columns can be used for purification.[4]

  • Characterization and Storage:

    • Determine the concentration of the purified protein-trilysine conjugate using a standard protein assay (e.g., BCA or A280).

    • Characterize the conjugate to determine the degree of labeling (see below).

    • Store the purified conjugate under conditions appropriate for the target protein, typically at 4°C for short-term storage or -80°C for long-term storage.

Data Presentation

Quantitative Analysis of Conjugation

The efficiency of the conjugation reaction can be assessed by determining the average number of this compound molecules conjugated per protein, also known as the Degree of Labeling (DoL). This is a critical parameter that can influence the efficacy and safety of the final product.

Table 1: Representative Data for NHS Ester-Mediated Protein Conjugation

ParameterMethodTypical ResultReference
Molar Excess of NHS Ester Calculation5- to 20-fold[4][5]
Reaction Time Timed Incubation1 - 4 hours at RT, or overnight at 4°C[3][5]
Reaction pH pH Measurement7.2 - 8.5
Labeling Efficiency Mass Spectrometry30% - 80% (highly dependent on protein and conditions)[9]
Average Degree of Labeling (DoL) Mass Spectrometry2 - 8 (for antibodies)[10]
Purity of Conjugate Size Exclusion Chromatography (SEC)>95%[6]

Note: The data presented in this table are representative values for NHS ester-based protein conjugation and should be optimized for each specific this compound-protein system.

Methodologies for Characterization

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique to determine the DoL.[11] By comparing the mass of the unconjugated protein with the mass of the conjugate, the number of attached this compound molecules can be calculated.[12][13]

UV-Vis Spectroscopy: If the this compound or a payload attached to it has a unique absorbance spectrum, the DoL can be estimated by measuring the absorbance at two different wavelengths (one for the protein and one for the payload).

Size Exclusion Chromatography (SEC): SEC can be used to assess the purity of the conjugate and to detect the presence of aggregates.[6][7][8]

Visualizations

Experimental Workflow

Trilysine_Conjugation_Workflow cluster_activation This compound Activation cluster_conjugation Conjugation & Purification This compound Carboxy-Linker This compound NHS_Ester This compound-Linker -NHS Ester This compound->NHS_Ester DCC/EDC, NHS Conjugation Conjugation Reaction (pH 7.2-8.5) NHS_Ester->Conjugation Add to Protein Protein Target Protein Protein->Conjugation Purification Purification (SEC) Conjugation->Purification Final_Product Protein-Trilysine Conjugate Purification->Final_Product

Caption: Experimental workflow for this compound conjugation to proteins.

Signaling Pathway: Multiple Antigenic Peptide (MAP) Vaccine Uptake and Antigen Presentation

This compound scaffolds are often used to create Multiple Antigenic Peptides (MAPs) for vaccine development.[14] This diagram illustrates the cellular uptake and subsequent antigen presentation pathway of a MAP vaccine by an antigen-presenting cell (APC), such as a dendritic cell.

MAP_Vaccine_Pathway cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell (APC) MAP_Vaccine This compound-Peptide (MAP Vaccine) Endocytosis Endocytosis MAP_Vaccine->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Proteasome Proteasome Endosome->Proteasome Cytosolic Escape (Cross-presentation) MHC_II MHC Class II Lysosome->MHC_II Peptide Loading MHC_I MHC Class I Proteasome->MHC_I Peptide Loading Presentation_I Presentation to CD8+ T-cell MHC_I->Presentation_I Presentation_II Presentation to CD4+ T-cell MHC_II->Presentation_II

Caption: Cellular uptake and antigen presentation of a MAP vaccine.

References

Spectroscopic Characterization of Trilysine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of trilysine, a tripeptide composed of three L-lysine residues, using a suite of spectroscopic techniques. This compound, with its multiple positive charges under physiological conditions, is a subject of interest in biochemical research and drug delivery applications.[1] Accurate characterization of its structure and purity is paramount for reliable downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the primary structure and conformation of this compound in solution.[2] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for unambiguous resonance assignment.

Application Note:

NMR analysis of this compound allows for the verification of its amino acid sequence and the assessment of its purity. The chemical shifts of the protons (¹H) and carbons (¹³C) are sensitive to the local chemical environment, providing a detailed fingerprint of the molecule. For this compound, distinct signals are expected for the α-protons and carbons of the three lysine residues, as well as the side-chain methylene groups. The terminal and central lysine residues will exhibit slightly different chemical shifts due to their unique positions in the peptide chain.

Quantitative Data Summary: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for this compound in D₂O. These values are based on typical chemical shifts of L-lysine residues in peptides and may vary slightly depending on the experimental conditions such as pH, temperature, and solvent.

AtomN-terminal LysineCentral LysineC-terminal Lysine
¹H Chemical Shifts (ppm)
α-H~ 3.8 - 4.0~ 4.1 - 4.3~ 3.9 - 4.1
β-H₂~ 1.8 - 1.9~ 1.8 - 1.9~ 1.8 - 1.9
γ-H₂~ 1.4 - 1.5~ 1.4 - 1.5~ 1.4 - 1.5
δ-H₂~ 1.6 - 1.7~ 1.6 - 1.7~ 1.6 - 1.7
ε-H₂~ 3.0 - 3.1~ 3.0 - 3.1~ 3.0 - 3.1
¹³C Chemical Shifts (ppm)
~ 55 - 57~ 54 - 56~ 56 - 58
~ 30 - 32~ 30 - 32~ 30 - 32
~ 22 - 24~ 22 - 24~ 22 - 24
~ 26 - 28~ 26 - 28~ 26 - 28
~ 39 - 41~ 39 - 41~ 39 - 41
C=O~ 174 - 176~ 173 - 175~ 175 - 177
Experimental Protocol:

1. Sample Preparation:

  • Dissolve 1-5 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[3]

  • For measurements in D₂O, perform lyophilization from D₂O two to three times to exchange labile amide protons with deuterium.

  • Adjust the pH of the solution to the desired value (e.g., pH 4-7) using dilute DCl or NaOD.

2. 1D ¹H NMR Acquisition:

  • Acquire a 1D ¹H NMR spectrum to get an overview of all proton signals.

  • Use a standard single-pulse experiment. For samples in H₂O/D₂O, a presaturation sequence should be used to suppress the water signal.[2]

3. 2D NMR Acquisition for Resonance Assignment:

  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each lysine residue.

  • TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, confirming the assignment of all protons belonging to a single lysine residue.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for sequencing the peptide by observing correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue.

4. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., TopSpin, Mnova).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the 1D ¹H spectrum to determine the relative number of protons.

  • Analyze the cross-peaks in the 2D spectra to assign all ¹H and ¹³C resonances to their respective atoms in the this compound sequence.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve this compound in D2O Lyophilize Lyophilize (optional) Dissolve->Lyophilize Adjust_pH Adjust pH Lyophilize->Adjust_pH OneD_H1 1D 1H NMR Adjust_pH->OneD_H1 TwoD_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC) OneD_H1->TwoD_NMR Processing Data Processing TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Structure_Verification Structure Verification & Purity Assessment Assignment->Structure_Verification

NMR Experimental Workflow for this compound Characterization.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for the accurate determination of the molecular weight of this compound and for confirming its amino acid sequence through fragmentation analysis.

Application Note:

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptide analysis. A full MS scan will confirm the molecular weight of this compound (402.53 g/mol ). Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion and generate a series of b- and y-ions, which correspond to fragments containing the N- and C-terminus, respectively. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for sequence verification. For this compound, the fragmentation pattern is expected to show consecutive losses of lysine residues.

Quantitative Data Summary: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₁₈H₃₈N₆O₄[4]
Molecular Weight 402.53 g/mol [4]
Monoisotopic Mass 402.2958 Da
[M+H]⁺ 403.3031 m/z
[M+2H]²⁺ 202.1552 m/z
Key MS/MS Fragments (y-ions) y₁ = 147.1128 (Lys)
y₂ = 275.2077 (Lys-Lys)
Key MS/MS Fragments (b-ions) b₁ = 129.1023 (Lys)
b₂ = 257.1972 (Lys-Lys)
Experimental Protocol:

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as 50% acetonitrile/water with 0.1% formic acid.[5]

  • For MALDI-TOF MS, mix the peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).[5]

2. Mass Spectrometry Analysis:

  • Full MS Scan: Acquire a full MS spectrum to determine the molecular weight of the intact this compound.

  • Tandem MS (MS/MS): Select the parent ion of this compound (e.g., [M+H]⁺ or [M+2H]²⁺) for fragmentation.

  • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation.

3. Data Analysis:

  • Compare the observed molecular weight with the calculated theoretical mass.

  • Analyze the MS/MS spectrum to identify the series of b- and y-ions.

  • The mass difference between adjacent peaks in a series should correspond to the residue mass of lysine (128.09 Da).

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Dissolve Dissolve this compound in appropriate solvent Ionization Ionization (ESI or MALDI) Dissolve->Ionization Full_Scan Full MS Scan Ionization->Full_Scan MSMS Tandem MS (MS/MS) Full_Scan->MSMS MW_Confirm Molecular Weight Confirmation Full_Scan->MW_Confirm Frag_Analysis Fragmentation Analysis (b- and y-ions) MSMS->Frag_Analysis MW_Confirm->Frag_Analysis Seq_Verify Sequence Verification Frag_Analysis->Seq_Verify

Mass Spectrometry Workflow for this compound Characterization.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for assessing the secondary structure of this compound in solution.

Application Note:

The CD spectrum of a peptide in the far-UV region (190-260 nm) provides information about its secondary structure (α-helix, β-sheet, random coil).[3] For a short, flexible peptide like this compound, a random coil conformation is generally expected in aqueous solution. This is typically characterized by a strong negative band around 200 nm. The conformation can be influenced by the solvent environment; for instance, in the presence of membrane-mimicking solvents or under specific pH conditions, some degree of ordered structure might be induced.

Quantitative Data Summary: Expected CD Spectral Features for this compound

Secondary StructureWavelength (nm) of Maxima/MinimaExpected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
Random Coil ~198 (strong negative)Highly negative
~220 (weak positive)Slightly positive
α-Helix ~192 (positive)Positive
~208 (negative)Negative
~222 (negative)Negative
β-Sheet ~195-200 (positive)Positive
~215-220 (negative)Negative
Experimental Protocol:

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7).[3] The buffer itself should not have a significant CD signal in the far-UV region.

  • The final concentration of this compound for far-UV CD should be in the range of 50-200 µM.[3]

  • Prepare a matched buffer blank solution.[3]

2. CD Measurement:

  • Use a quartz cuvette with a short path length (e.g., 1 mm).[3]

  • Acquire a CD spectrum of the buffer blank in the range of 190-260 nm.[3]

  • Rinse the cuvette thoroughly and then acquire the CD spectrum of the this compound solution using the same instrument settings.

  • Subtract the buffer spectrum from the sample spectrum.[3]

3. Data Analysis:

  • Convert the raw CD data (in millidegrees) to mean residue molar ellipticity using the following formula: [θ] = (mdeg × MRW) / (10 × l × c) where:

    • [θ] is the mean residue molar ellipticity

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the mean residue weight (Molecular Weight / number of residues)

    • l is the path length in cm

    • c is the concentration in g/mL

  • Analyze the shape and magnitude of the resulting spectrum to determine the predominant secondary structure.

CD_Workflow cluster_sample_prep Sample Preparation cluster_measurement CD Measurement cluster_data_analysis Data Analysis Prepare_Sample Prepare this compound in CD-compatible buffer Sample_Scan Scan this compound Sample Prepare_Sample->Sample_Scan Prepare_Blank Prepare Buffer Blank Blank_Scan Scan Buffer Blank (190-260 nm) Prepare_Blank->Blank_Scan Blank_Scan->Sample_Scan Subtract_Blank Subtract Blank Spectrum Sample_Scan->Subtract_Blank Convert_Units Convert to Molar Ellipticity Subtract_Blank->Convert_Units Structure_Analysis Secondary Structure Analysis Convert_Units->Structure_Analysis

Circular Dichroism Spectroscopy Workflow for this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy can provide insights into the local environment of fluorophores. This compound itself does not contain any intrinsic fluorophores like tryptophan or tyrosine, and therefore, is not expected to exhibit significant fluorescence.

Application Note:

The intrinsic fluorescence of this compound is expected to be very weak. However, fluorescence spectroscopy can be a powerful tool for studying the interactions of this compound with other molecules. For instance, this compound can be chemically labeled with a fluorescent dye to study its binding to a target molecule. Changes in the fluorescence intensity, emission maximum, and anisotropy of the attached dye can provide information about the binding event and the local environment of the this compound. Additionally, the intrinsic fluorescence of a binding partner (e.g., a protein containing tryptophan) may be quenched or enhanced upon interaction with this compound, providing an indirect method to study the binding.

Quantitative Data Summary: Expected Fluorescence Properties

PropertyExpected for Unlabeled this compoundNotes
Excitation Maximum Not significantLacks a fluorophore
Emission Maximum Not significantLacks a fluorophore
Quantum Yield Near zeroLacks a fluorophore
Experimental Protocol (for studying interactions with a fluorescent partner):

1. Sample Preparation:

  • Prepare solutions of this compound and the fluorescent binding partner in a suitable buffer.

  • The concentrations will depend on the binding affinity and the quantum yield of the fluorophore.

2. Fluorescence Titration:

  • Acquire the fluorescence emission spectrum of the fluorescent partner alone.

  • Titrate the solution with increasing concentrations of this compound.

  • Acquire a fluorescence emission spectrum after each addition of this compound.

3. Data Analysis:

  • Plot the change in fluorescence intensity or emission wavelength as a function of the this compound concentration.

  • The data can be fitted to a suitable binding model to determine the binding affinity (K_d).

Fluorescence_Workflow cluster_sample_prep Sample Preparation cluster_titration Fluorescence Titration cluster_data_analysis Data Analysis Prepare_this compound Prepare this compound Solution Titrate Titrate with this compound Prepare_this compound->Titrate Prepare_Fluorophore Prepare Fluorescent Partner Solution Initial_Scan Scan Fluorescent Partner Alone Prepare_Fluorophore->Initial_Scan Initial_Scan->Titrate Acquire_Spectra Acquire Spectra after each addition Titrate->Acquire_Spectra Plot_Data Plot Fluorescence Change vs. [this compound] Acquire_Spectra->Plot_Data Binding_Analysis Fit to Binding Model (determine Kd) Plot_Data->Binding_Analysis

Fluorescence Spectroscopy Workflow for this compound Interaction Studies.

References

Application Notes and Protocols for Trilysine-Based Gene Delivery Vectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilysine, a tripeptide composed of three lysine residues, has emerged as a valuable component in the design of non-viral vectors for gene delivery. Its primary amine groups provide a positive charge at physiological pH, enabling electrostatic interaction with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA). This interaction facilitates the condensation of genetic material into nanoparticles, protecting it from degradation and promoting cellular uptake. This document provides detailed application notes and protocols for utilizing this compound-based cationic lipids and dendrimers as effective gene delivery vectors.

Principle of this compound-Mediated Gene Delivery

This compound-containing vectors, whether in the form of cationic lipids or dendrimers, function by forming complexes with nucleic acids, termed lipoplexes or polyplexes, respectively. The general mechanism involves:

  • Complex Formation: The cationic this compound headgroups interact with the phosphate backbone of nucleic acids, condensing them into stable nanoparticles.

  • Cellular Association: The net positive charge of these nanoparticles facilitates their binding to the negatively charged cell surface.

  • Internalization: The complexes are internalized by cells primarily through endocytosis.[1]

  • Endosomal Escape: The vector aids in the escape of the nucleic acid from the endosome into the cytoplasm, a critical step for successful transfection.[1]

  • Nuclear Entry (for pDNA): For plasmid DNA to be transcribed, it must enter the nucleus.

  • Gene Expression/Silencing: The delivered gene is then expressed, or in the case of siRNA, the target mRNA is silenced.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the quantitative data for representative this compound-based gene delivery vectors.

Table 1: Physicochemical Properties of this compound-Based Vector/DNA Complexes

Vector TypeCompositionN/P Ratio*Particle Size (nm)Zeta Potential (mV)Reference
Cationic LiposomeThis compound-C14 Alkyl Lipid / DOPE (1:1)3:1200 - 400+30 to +40[2]
DendrimerGeneration 3 Lysine Dendrimer (D3K2)5:1~150Positive[3][4]

*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic vector to phosphate groups in the nucleic acid.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

Vector TypeCell LineTransfection EfficiencyCytotoxicity (Cell Viability %)Reference
Cationic LiposomeNCI-H460High (Qualitative)> 80%[2]
Cationic LiposomeHep-2High (Qualitative)> 80%[2]
DendrimerHEK293~10-12% (GFP positive)> 95%[5]
DendrimerHeLaLowSpecific toxicity to cancer cells[4]

Experimental Protocols

Protocol 1: Formulation of this compound-Based Cationic Liposomes

This protocol describes the preparation of cationic liposomes composed of a this compound-based lipid and a helper lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

Materials:

  • This compound-based cationic lipid (e.g., synthesized as per literature)

  • DOPE (Avanti Polar Lipids)

  • Chloroform

  • Sterile, nuclease-free water

  • HEPES buffer (20 mM, pH 7.4)

  • Glass vials with Teflon-lined caps

  • Nitrogen or Argon gas source

  • Bath sonicator

  • Vacuum pump

Procedure:

  • Lipid Film Hydration: a. Dissolve the this compound-based cationic lipid and DOPE in chloroform at a 1:1 molar ratio in a glass vial.[6] b. Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.[6] c. Place the vial under a vacuum for at least 1 hour to remove any residual solvent.[6] d. Hydrate the lipid film with sterile, nuclease-free water to a final lipid concentration of 1 mg/mL.

  • Liposome Formation: a. Vortex the vial vigorously to disperse the lipid film, creating multilamellar vesicles (MLVs). b. Bath sonicate the lipid suspension for 5-10 minutes, or until the solution becomes translucent, indicating the formation of small unilamellar vesicles (SUVs).[6] c. Add an equal volume of 2X HEPES buffer (40 mM HEPES, 308 mM NaCl, pH 7.4) to the liposome suspension and sonicate for an additional 2 minutes.[6] d. The resulting cationic liposome solution can be stored at 4°C for short-term use.

Protocol 2: Formation of this compound Lipoplexes (Lipid/DNA Complexes)

This protocol details the complexation of the prepared cationic liposomes with plasmid DNA.

Materials:

  • Cationic liposome solution (from Protocol 1)

  • Plasmid DNA (pDNA) at a concentration of 1 mg/mL in TE buffer

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • Dilution of Components: a. For a single well of a 24-well plate, dilute 1 µg of pDNA in 50 µL of serum-free medium in a sterile microcentrifuge tube. b. In a separate sterile microcentrifuge tube, dilute the cationic liposome solution to achieve the desired N/P ratio (e.g., 3:1) in 50 µL of serum-free medium. The amount of lipid required will depend on the specific molecular weight of the this compound lipid.

  • Complex Formation: a. Gently add the diluted liposome solution to the diluted pDNA solution. b. Mix gently by pipetting up and down or by flicking the tube. c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[7]

Protocol 3: In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa, Hep-2, NCI-H460)

  • Complete cell culture medium (with 10% FBS)

  • Serum-free cell culture medium

  • This compound lipoplexes (from Protocol 2)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: a. The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 5 x 10^4 cells/well for Hep-2 and NCI-H460).[2]

  • Transfection: a. On the day of transfection, remove the complete culture medium from the wells. b. Wash the cells once with sterile PBS (optional). c. Add 100 µL of fresh serum-free medium to each well.[2] d. Add the 100 µL of prepared lipoplex solution (from Protocol 2) to each well in a dropwise manner. e. Gently rock the plate to ensure even distribution of the complexes. f. Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.[2]

  • Post-Transfection: a. After the incubation period, remove the transfection medium. b. Add 0.5 mL of complete culture medium to each well. c. Return the plate to the incubator and culture for 24-72 hours before assessing gene expression.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of the this compound-based vectors using a standard MTT assay.

Materials:

  • Cells transfected with this compound vectors

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Treatment: a. Seed cells in a 96-well plate and transfect as described in Protocol 3 (adjusting volumes accordingly). Include untransfected cells as a negative control.

  • MTT Incubation: a. At 24-48 hours post-transfection, remove the culture medium. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate the plate at 37°C for 4 hours.

  • Formazan Solubilization: a. After incubation, carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] c. Gently shake the plate for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.[8] b. Calculate cell viability as a percentage of the absorbance of the untransfected control cells.

Mandatory Visualizations

Trilysine_Gene_Delivery_Workflow cluster_preparation Vector Preparation cluster_delivery Cellular Delivery cluster_outcome Therapeutic Outcome This compound This compound Vector (Cationic Lipid or Dendrimer) complexation Complexation (Self-Assembly) This compound->complexation nucleic_acid Nucleic Acid (pDNA or siRNA) nucleic_acid->complexation nanoparticle Cationic Nanoparticle (Lipoplex/Polyplex) complexation->nanoparticle cell_surface Cell Surface Binding nanoparticle->cell_surface endocytosis Endocytosis cell_surface->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm nucleus Nucleus (for pDNA) cytoplasm->nucleus Nuclear Import mrna_silencing mRNA Silencing (for siRNA) cytoplasm->mrna_silencing transcription Transcription nucleus->transcription translation Translation transcription->translation protein Protein Expression translation->protein

Caption: Workflow of this compound-mediated gene delivery.

Signaling_Pathway_Diagram start Cationic this compound Vector + Negatively Charged Nucleic Acid complex Nanoparticle Formation (Electrostatic Interaction) start->complex binding Binding to Negatively Charged Cell Membrane complex->binding uptake Cellular Uptake via Endocytosis binding->uptake endosome Trafficking in Endosome (pH decreases) uptake->endosome escape Endosomal Escape ('Proton Sponge' or Membrane Destabilization) endosome->escape release Nucleic Acid Release into Cytoplasm escape->release downstream Downstream Biological Effect (Gene Expression or Silencing) release->downstream

Caption: Mechanism of this compound vector cellular uptake.

References

Application Note: Method for Assessing Trilysine's Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilysine, a short peptide composed of three lysine residues, holds potential for various biomedical applications due to its cationic nature and simple structure. A thorough assessment of its biocompatibility is a critical prerequisite for any in vivo application. This document provides detailed protocols for a panel of in vitro assays to evaluate the biocompatibility of this compound, focusing on cytotoxicity, hemocompatibility, and inflammatory potential.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step in evaluating the potential toxicity of this compound to mammalian cells.

Quantitative Data Summary
Compound Cell Line IC50 (µg/mL) Reference
C16-KKK-NH2HaCaT (human keratinocytes)1.8 - 7.4[1]
Experimental Protocol: MTT Assay

Materials:

  • This compound (sterile, research-grade)

  • Mammalian cell line (e.g., HaCaT, HEK293, or a cell line relevant to the intended application)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected mammalian cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile PBS or cell culture medium. Perform serial dilutions to obtain a range of working concentrations (e.g., 1, 10, 50, 100, 250, 500 µg/mL).

  • Cell Treatment: After 24 hours of incubation, remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability & IC50 H->I Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate & Wash Red Blood Cells B Prepare 2% RBC Suspension A->B D Mix this compound, Controls & RBCs B->D C Prepare this compound Serial Dilutions C->D E Incubate at 37°C for 1h D->E F Centrifuge to Pellet Intact RBCs E->F G Transfer Supernatant to New Plate F->G H Measure Absorbance at 540nm G->H I Calculate % Hemolysis H->I NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK This compound This compound (?) This compound->TLR4 Hypothesized Interaction IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Gene Transcription

References

Application Notes and Protocols for Studying Trilysine-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the interactions between trilysine (a short peptide of three lysine residues) and proteins. This document outlines detailed protocols for key experimental techniques, presents illustrative quantitative data, and provides visual workflows and signaling pathway diagrams to facilitate the design and execution of studies in this area.

Introduction

This compound and other short lysine-containing motifs are implicated in a variety of cellular processes through their electrostatic and specific binding interactions with proteins. Understanding the nuances of these interactions is crucial for elucidating their roles in health and disease and for the development of novel therapeutics. This guide provides the necessary protocols to identify this compound-binding proteins, quantify their interaction kinetics and thermodynamics, and investigate their functional consequences within a cellular context.

While specific quantitative binding data for this compound-protein interactions are not extensively available in public literature, this document provides data for closely related oligo-lysine peptides as a reference. The provided protocols will enable researchers to generate precise quantitative data for their specific this compound-protein system of interest.

Data Presentation

The following tables summarize representative quantitative data for the interaction of lysine-containing peptides with proteins, which can serve as an estimate for this compound-protein interactions. It is highly recommended to experimentally determine these values for the specific this compound-protein pair under investigation using the protocols outlined below.

Table 1: Illustrative Dissociation Constants (Kd) for Lysine-Rich Peptide-Protein Interactions

Interacting PairTechniqueDissociation Constant (Kd)Reference
KGZIP Peptide - Z-DNASurface Plasmon Resonance (SPR)27 nM[1]
HisJ - LysineNMR< 200 µM[2][3]
α-synuclein - L-lysineIsothermal Titration Calorimetry (ITC)-5.6 kcal/mol (ΔG)[4]
LysU - LysineIsothermal Titration Calorimetry (ITC)N/A[5]

Note: Data for specific this compound-protein interactions is limited. The values presented are for varying lengths of lysine-containing peptides or single lysine interactions and should be considered as illustrative examples.

Table 2: Illustrative Kinetic Parameters for Lysine-Rich Peptide-Protein Interactions

Interacting PairTechniqueAssociation Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Reference
Leucine zippers E34 - R34Surface Plasmon Resonance (SPR)Not SpecifiedNot Specified[6]
LKα14 - Carboxylic acid SAMSurface Plasmon Resonance (SPR)Not SpecifiedNot Specified[7]
Poly-L-lysine UnfoldingT-jump UV Resonance RamanNot Applicable4.95 x 106 (40°C)[8]

Experimental Protocols

Identification of this compound-Interacting Proteins using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the identification of proteins that bind to this compound from a complex biological sample, such as a cell lysate.

Materials:

  • This compound-conjugated agarose beads (or other solid support)

  • Control agarose beads (unconjugated)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or a high concentration of free this compound)

  • Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

  • Protein quantitation assay (e.g., BCA assay)

  • Sample preparation reagents for mass spectrometry (trypsin, reduction and alkylation reagents, etc.)

  • LC-MS/MS instrumentation

Protocol:

  • Lysate Preparation: Lyse cells of interest in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Affinity Purification:

    • Pre-clear the lysate by incubating with control agarose beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with this compound-conjugated agarose beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of pre-cleared lysate with control agarose beads.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using the elution buffer. Neutralize the eluate immediately if using a low pH elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

    • Reduce and alkylate the cysteine residues.

    • Desalt the resulting peptides using a C18 column.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the this compound pull-down compared to the control pull-down using label-free or label-based quantification methods.

AP_MS_Workflow cluster_prep Sample Preparation cluster_purification Purification & Elution cluster_analysis Analysis cell_lysate Cell Lysate pre_clear Pre-clear with Control Beads cell_lysate->pre_clear trilysine_beads Incubate with this compound-Agarose pre_clear->trilysine_beads control_beads Incubate with Control-Agarose pre_clear->control_beads wash Wash Beads trilysine_beads->wash control_beads->wash elution Elute Bound Proteins wash->elution digest Tryptic Digestion elution->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Identify Enriched Proteins lcms->data_analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Quantitative Analysis of this compound-Protein Interactions using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (Kd) of biomolecular interactions in real-time.[9][10][11]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified protein of interest (ligand)

  • This compound peptide (analyte)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein immobilization.

  • Analyte Injection (Binding Measurement):

    • Inject a series of increasing concentrations of the this compound peptide over both the ligand and reference flow cells.

    • Allow for sufficient association and dissociation time for each concentration.

  • Regeneration: After each this compound injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to prepare for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell signal from the ligand flow cell signal to obtain the specific binding response.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_data Data Analysis activate Activate Sensor Chip immobilize Immobilize Protein activate->immobilize deactivate Deactivate Surface immobilize->deactivate inject Inject this compound (Analyte) deactivate->inject regenerate Regenerate Surface inject->regenerate Repeat for multiple concentrations subtract Reference Subtraction inject->subtract regenerate->inject fit Fit Data to Model subtract->fit kinetics Determine kon, koff, Kd fit->kinetics

Caption: Workflow for Surface Plasmon Resonance Analysis.

Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][12][13][14][15]

Materials:

  • Isothermal titration calorimeter

  • Purified protein of interest

  • This compound peptide

  • Dialysis buffer

Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the this compound peptide extensively against the same buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and this compound solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the this compound into the protein solution while monitoring the heat change.

    • Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Subtract the heat of dilution from the binding data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis dialysis Dialyze Protein & this compound concentration Determine Concentrations dialysis->concentration load Load Samples into ITC concentration->load titrate Titrate this compound into Protein load->titrate control Control Titration (this compound into Buffer) load->control integrate Integrate Heat Pulses titrate->integrate control->integrate correct Correct for Heat of Dilution integrate->correct fit Fit to Binding Model correct->fit thermo Determine Kd, n, ΔH, ΔS fit->thermo

Caption: Workflow for Isothermal Titration Calorimetry.

In-Cellulo Analysis of this compound-Protein Interactions

Cell-based assays are essential for validating the physiological relevance of the identified interactions.

A. Co-immunoprecipitation (Co-IP):

This method is used to verify the interaction between two proteins in a cellular context.

Protocol:

  • Transfect cells to express a tagged version of the putative this compound-binding protein.

  • Lyse the cells and perform immunoprecipitation using an antibody against the tag.

  • Analyze the immunoprecipitated complex by Western blotting using an antibody that recognizes this compound (if available) or by mass spectrometry to identify co-precipitated proteins.

B. Cellular Thermal Shift Assay (CETSA):

CETSA can be used to monitor the binding of this compound to a target protein in cells by assessing changes in the protein's thermal stability upon ligand binding.

Protocol:

  • Treat intact cells or cell lysates with this compound.

  • Heat the samples to a range of temperatures.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the amount of soluble target protein at each temperature by Western blotting. An increase in the melting temperature of the protein in the presence of this compound indicates a direct interaction.

Signaling Pathway

mTORC1 Signaling Pathway and Lysine Sensing

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is sensitive to amino acid availability, including lysine.[5][14] Lysine deprivation has been shown to suppress mTORC1 activity, while its replenishment restores it.[14] While the direct role of this compound in this pathway is yet to be fully elucidated, it is plausible that it can influence mTORC1 signaling.

mTORC1_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Lysine Lysine / this compound mTORC1 mTORC1 Lysine->mTORC1 Activates GrowthFactors Growth Factors GrowthFactors->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes LipidSynthesis Lipid Synthesis mTORC1->LipidSynthesis Promotes Autophagy Autophagy Inhibition mTORC1->Autophagy Inhibits CellGrowth Cell Growth ProteinSynthesis->CellGrowth LipidSynthesis->CellGrowth

Caption: Simplified mTORC1 Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Trilysine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trilysine.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low final yield after purification Incomplete coupling reactions.- Optimize coupling time and temperature. For sterically hindered couplings, consider double coupling. - Use a more efficient coupling reagent. (See Table 1 for a comparison). - Ensure accurate determination of resin loading.
Incomplete Fmoc deprotection.- Increase deprotection time. - Use fresh deprotection solution (e.g., 20% piperidine in DMF). - For difficult sequences, consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution.
Peptide aggregation on the resin.- Switch to a lower substitution resin. - Incorporate chaotropic salts (e.g., LiCl, KSCN) in the coupling and deprotection steps. - Perform synthesis at an elevated temperature.
Loss of peptide during workup and purification.- Optimize the precipitation method; ensure the ether is sufficiently cold. - For highly hydrophilic peptides, consider lyophilization directly from the cleavage cocktail/ether mixture. - Optimize the HPLC purification gradient to ensure good peak separation and minimize fraction collection volume.
Presence of deletion sequences (Lys-Lys) in mass spectrometry Inefficient coupling at one or more steps.- Review and optimize coupling conditions (reagent, time, temperature). - Perform a double coupling for the problematic step. - Use a more potent coupling reagent like HATU or COMU.
Presence of unexpected byproducts Side reactions involving the lysine side chain.- Ensure the ε-amino protecting group (e.g., Boc) is stable to the deprotection conditions of the α-amino group (e.g., Fmoc). - Use high-quality, fresh reagents to minimize side reactions.
Racemization.- Use an appropriate base, such as DIPEA, and avoid excessive amounts. - Additives like HOBt or Oxyma Pure can help suppress racemization.
Poor solubility of the crude peptide Aggregation of the unprotected peptide.- Attempt to dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the HPLC mobile phase. - Consider synthesizing the peptide with a temporary solubilizing tag.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective strategy for protecting lysine during this compound synthesis?

A1: The most widely used strategy for solid-phase peptide synthesis (SPPS) of this compound is the use of Fmoc for the temporary protection of the α-amino group and a Boc group for the more stable protection of the ε-amino group of the lysine side chain (Fmoc-Lys(Boc)-OH). The Boc group is stable to the basic conditions used for Fmoc removal and is cleaved under the final acidic conditions used to release the peptide from the resin.[1][2][3]

Q2: Which coupling reagent is best for synthesizing this compound to maximize yield?

A2: The choice of coupling reagent can significantly impact the yield. For routine syntheses, HBTU and TBTU are effective. However, for potentially difficult couplings, such as those in a growing poly-lysine chain which may be prone to aggregation, more powerful reagents like HATU or COMU are recommended as they can lead to higher yields and faster reaction times.[4][5]

Q3: My this compound peptide is aggregating on the resin during synthesis. What can I do to prevent this?

A3: Aggregation of growing peptide chains, especially with repeating residues like lysine, is a common problem that can lead to incomplete reactions and low yields.[6] To mitigate this, you can:

  • Use a low-load resin: This increases the distance between peptide chains, reducing intermolecular interactions.

  • Incorporate chaotropic salts: Adding salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding that leads to aggregation.[6]

  • Elevate the reaction temperature: Performing the synthesis at a higher temperature can help to break up secondary structures.[7]

  • Use specialized solvents: Solvents like N-methylpyrrolidone (NMP) or the addition of DMSO can help to solvate the peptide chains more effectively.[6]

Q4: What is the best method for purifying crude this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying this compound.[8][9] A C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%). The peptide is detected by monitoring the UV absorbance at around 210-220 nm.[9][10]

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentAdditiveBaseTypical Reaction Time (min)Reported Yield (%)Reference
HATU HOAtDIPEA30~99[4]
COMU -DIPEA15-30>99[4]
HBTU HOBtDIPEA30~95-98[4]
TBTU HOBtDIPEA30~95-98[4]
PyBOP HOBtDIPEA30~95[4]
DCC HOBt-60-120Variable, lower than onium salts[4]

Note: Yields are based on a model peptide and can vary depending on the specific sequence and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using Fmoc/Boc Strategy

This protocol outlines the manual synthesis of this compound on a Rink Amide resin.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin (loading capacity, e.g., 0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Remove the Fmoc protecting group by treating the resin with 2 mL of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 2 mL).

2. First Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Wash the resin with DMF (5 x 2 mL).

  • Perform a Kaiser test to confirm the completion of the coupling.

3. Chain Elongation (Cycles 2 and 3):

  • Deprotection: Remove the Fmoc group from the newly added lysine with 20% piperidine in DMF as described in step 1.

  • Washing: Wash the resin with DMF (5 x 2 mL).

  • Coupling: Couple the next Fmoc-Lys(Boc)-OH using the same procedure as in step 2.

  • Repeat this cycle for the third lysine residue.

4. Final Deprotection:

  • After the final coupling and washing, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Wash the resin with DMF (5 x 2 mL) and then with dichloromethane (DCM) (3 x 2 mL).

  • Dry the resin under vacuum.

5. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude this compound peptide under vacuum.

Protocol 2: Purification of this compound by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of mobile phase A (see below).

  • Filter the sample through a 0.22 µm syringe filter.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% mobile phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions by mass spectrometry to confirm the identity of this compound.

  • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Trilysine_Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Wash1 DMF Wash Fmoc_Deprotection1->Wash1 Couple1 Couple Fmoc-Lys(Boc)-OH (HATU/DIPEA) Wash1->Couple1 Wash2 DMF Wash Couple1->Wash2 Fmoc_Deprotection2 Fmoc Deprotection Wash2->Fmoc_Deprotection2 Wash3 DMF Wash Fmoc_Deprotection2->Wash3 Couple2 Couple Fmoc-Lys(Boc)-OH Wash3->Couple2 Wash4 DMF Wash Couple2->Wash4 Fmoc_Deprotection3 Fmoc Deprotection Wash4->Fmoc_Deprotection3 Wash5 DMF Wash Fmoc_Deprotection3->Wash5 Couple3 Couple Fmoc-Lys(Boc)-OH Wash5->Couple3 Wash6 DMF Wash Couple3->Wash6 Final_Fmoc_Deprotection Final Fmoc Deprotection Wash6->Final_Fmoc_Deprotection Wash7 DMF & DCM Wash Final_Fmoc_Deprotection->Wash7 Cleavage Cleavage from Resin (TFA Cocktail) Wash7->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Solid-Phase Synthesis Workflow for this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_MS Analyze Crude by MS Start->Check_MS Deletion Deletion Sequences (Lys-Lys) Present? Check_MS->Deletion Incomplete_Coupling Incomplete Coupling Deletion->Incomplete_Coupling Yes No_Deletion Major peak is starting material? Deletion->No_Deletion No Optimize_Coupling Optimize Coupling: - Increase time/temp - Double couple - Use HATU/COMU Incomplete_Coupling->Optimize_Coupling Incomplete_Deprotection Incomplete Deprotection No_Deletion->Incomplete_Deprotection Yes Broad_Peaks Broad/multiple peaks in crude HPLC? No_Deletion->Broad_Peaks No Optimize_Deprotection Optimize Deprotection: - Increase time - Use fresh piperidine - Consider DBU Incomplete_Deprotection->Optimize_Deprotection Aggregation Peptide Aggregation Broad_Peaks->Aggregation Yes Good_Crude Crude product looks clean but low final yield Broad_Peaks->Good_Crude No Address_Aggregation Address Aggregation: - Use low-load resin - Add chaotropic salts - Elevate temperature Aggregation->Address_Aggregation Purification_Loss Loss during Purification Good_Crude->Purification_Loss Optimize_Purification Optimize Purification: - Adjust precipitation - Optimize HPLC gradient Purification_Loss->Optimize_Purification

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Overcoming Solubility Issues with Trilysine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Trilysine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions important?

A1: this compound is a short peptide composed of three lysine amino acid residues. Its solubility in aqueous solutions is crucial for a wide range of applications, including drug delivery, gene therapy, and cell culture, as it ensures the homogeneity and bioavailability of the peptide in biological systems.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The solubility of this compound is primarily influenced by its chemical structure, the pH of the solution, temperature, and the presence of co-solvents or salts. As a basic peptide with three primary amine groups in its side chains, this compound carries a net positive charge at neutral and acidic pH, which generally enhances its solubility in water.

Q3: What is the expected solubility of this compound in water?

Q4: How does pH affect the solubility of this compound?

A4: this compound is a basic peptide and is most soluble in acidic to neutral pH ranges where its amine groups are protonated, leading to a net positive charge that promotes interaction with water molecules. As the pH approaches its isoelectric point (pI), which is in the basic range, its net charge will be close to zero, leading to a decrease in solubility. Therefore, attempting to dissolve this compound in basic solutions may lead to precipitation.

Q5: Can I use organic solvents to dissolve this compound?

A5: For highly basic peptides like this compound, the primary recommendation is to use aqueous acidic solutions.[2][3] However, if solubility issues persist, a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can be used to aid dissolution, followed by dilution with the desired aqueous buffer.[4] Caution should be exercised as organic solvents may interfere with downstream biological assays.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder does not dissolve in water. Insufficient agitation or time.Vortex the solution for 1-2 minutes. If still undissolved, proceed to the next step.
The pH of the water is close to the isoelectric point of this compound.Add a small amount of a dilute acidic solution, such as 10-30% acetic acid, dropwise while vortexing until the peptide dissolves.[3]
The this compound solution is cloudy or has visible particulates. Incomplete dissolution or aggregation.Use sonication to break up aggregates. A brief sonication in a water bath for a few minutes can significantly improve solubility.[5]
The concentration is too high.Dilute the solution with the appropriate acidic buffer.
This compound precipitates out of solution after initial dissolution. Change in pH or temperature.Ensure the final pH of the solution is in the acidic to neutral range. Avoid storing the solution at temperatures where solubility is reduced.
The buffer composition is incompatible.Test solubility in different buffer systems. Simple buffers like phosphate-buffered saline (PBS) at a slightly acidic pH are often a good starting point.

Quantitative Solubility Data

While specific quantitative solubility data for this compound (Lys-Lys-Lys) is limited, the following tables provide data for the closely related L-lysine and poly-L-lysine to serve as a reference.

Table 1: Solubility of L-Lysine Hydrochloride in Water at Different Temperatures

Temperature (°C)Temperature (K)Mole Fraction Solubility of L-lysine hydrochloride
102830.1032
202930.1165
303030.1309
403130.1465
503230.1634

Data adapted from the Journal of Chemical & Engineering Data.[6]

Table 2: Qualitative and Reference Solubility of Lysine and Poly-L-lysine

CompoundSolventTemperatureSolubilityReference
L-LysineWaterRoom TemperatureHighly Soluble[7]
L-Lysine hydrochlorideWater20 °C65 g/100 mL[8]
Poly-L-lysineWaterRoom Temperature≥ 50 mg/mL[1]
This compound Water Room Temperature Expected to be highly soluble Inferred from related compounds
This compound Dilute Acetic Acid Room Temperature Expected to be highly soluble General guidance for basic peptides[2][3]

Experimental Protocols

Protocol for Solubilizing this compound

This protocol provides a stepwise approach to dissolving lyophilized this compound powder.

  • Initial Attempt with Water:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Add a small amount of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex the vial for 1-2 minutes. Observe for complete dissolution. If the solution is clear, dilute with your desired aqueous buffer to the final concentration.

  • Acidification (if necessary):

    • If the this compound does not dissolve in water, add a 10% acetic acid solution dropwise to the suspension while vortexing.

    • Continue adding the acidic solution until the peptide is fully dissolved. Be mindful of the final pH of your stock solution.

  • Sonication (optional):

    • If aggregates are present or dissolution is slow, place the vial in a sonicator water bath for 5-10 minutes.

    • Monitor the temperature of the bath to avoid excessive heating, which could degrade the peptide.

  • Sterile Filtration:

    • Once the this compound is fully dissolved, sterile-filter the solution through a 0.22 µm filter to remove any potential microbial contamination or remaining micro-aggregates.

  • Storage:

    • Store the this compound solution at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.

Visualizations

Workflow for this compound-Mediated Gene Delivery

The following diagram illustrates the general workflow for using this compound to form a polyplex with plasmid DNA for subsequent transfection into cells.

Trilysine_Gene_Delivery cluster_preparation Polyplex Formation cluster_delivery Cellular Delivery This compound This compound Solution (Cationic Peptide) Mixing Mixing & Incubation This compound->Mixing DNA Plasmid DNA (Anionic) DNA->Mixing Polyplex This compound-DNA Polyplex (Nanoparticle) Mixing->Polyplex Electrostatic Interaction Cell Target Cell Polyplex->Cell Transfection Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Nucleus Nucleus Escape->Nucleus DNA Release Transcription Gene Expression Nucleus->Transcription

Workflow for this compound-mediated gene delivery.

References

Technical Support Center: Optimizing Trilysine Concentration in Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing trilysine concentration in hydrogel formulations.

Troubleshooting Guide

Researchers may encounter several challenges when formulating hydrogels with this compound. This guide provides solutions to common issues.

Problem Potential Cause Recommended Solution
Premature Gelation This compound concentration is too high, leading to rapid and uncontrolled crosslinking.[1]Decrease the this compound concentration. Consider adding the this compound solution more slowly or at a lower temperature to control the crosslinking kinetics.[1][2]
Incomplete or Weak Gelation Insufficient this compound concentration to effectively crosslink the polymer network.Incrementally increase the this compound concentration. Ensure homogenous mixing of the this compound within the polymer solution.
Poor Mechanical Properties (e.g., too soft) Low crosslinking density due to insufficient this compound.Increase the concentration of this compound to enhance the crosslinking density and improve the storage modulus.[2]
High Injection Force High polymer and/or this compound concentration resulting in a stiff hydrogel.[2]Reduce the concentration of the polymer or this compound. Test different ratios to find a balance between mechanical properties and injectability.[2]
Inconsistent Drug Release (e.g., initial burst) Non-uniform hydrogel matrix or high drug loading near the surface. The drug may not be fully entrapped within the hydrogel matrix.[1][2]Optimize the mixing process to ensure uniform distribution of the drug and crosslinker. Adjust the this compound concentration to modify the hydrogel mesh size and better control the release profile.[3]
Cell Viability Issues Potential cytotoxicity at very high this compound concentrations, although this compound-crosslinked hydrogels are generally biocompatible.[1][2][3]If cytotoxicity is observed, reduce the this compound concentration. Ensure residual reagents from the synthesis process are thoroughly removed. Perform dose-response studies to determine the optimal biocompatible concentration range.

Frequently Asked Questions (FAQs)

1. What is the typical concentration range for this compound in hydrogel formulations?

The optimal concentration of this compound is dependent on the polymer used and the desired hydrogel properties. For gellan gum-based hydrogels, this compound concentrations typically range from 0.01% to 0.05% (w/v).[2] In some formulations with 0.5% - 1% (w/v) gellan gum, this compound concentrations of 0.03% - 0.05% (w/v) have been shown to be effective.[3]

2. How does this compound concentration affect the mechanical properties of the hydrogel?

Increasing the this compound concentration generally leads to a higher crosslinking density, which in turn increases the mechanical strength and storage modulus of the hydrogel.[2] This can result in a stiffer and more robust gel. However, excessively high concentrations can lead to brittleness.

3. Can this compound be used as a crosslinker at lower temperatures?

Yes, one of the advantages of using this compound is its ability to crosslink certain polymers, like gellan gum, at lower temperatures (e.g., 38°C).[3] This is particularly beneficial for the encapsulation of thermosensitive therapeutic agents.[3]

4. Are this compound-crosslinked hydrogels biocompatible?

Yes, studies have shown that hydrogels crosslinked with this compound exhibit good biocompatibility, with high cell viability observed in vitro with normal human dermal fibroblasts and murine colon adenocarcinoma cells.[1][2][3]

5. How does this compound concentration influence drug release from the hydrogel?

The concentration of this compound affects the mesh size of the hydrogel network. A higher this compound concentration can lead to a smaller mesh size, which can provide a more sustained release of encapsulated drugs.[3] An initial burst release can sometimes be observed, which may be related to the drug being entrapped within the matrix.[1][2]

Experimental Protocols

Protocol 1: Preparation of Gellan Gum-Trilysine Hydrogels

This protocol describes the preparation of a gellan gum hydrogel crosslinked with this compound.

Materials:

  • Gellan gum powder

  • This compound

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the gellan gum solution by adding the desired amount of gellan gum powder (e.g., 1.0% w/v) to preheated deionized water (~70°C) under constant agitation.[1][2]

  • Continue stirring for approximately 2 hours until the solution is clear and free of bubbles.[1][2]

  • Cool the gellan gum solution to approximately 40°C.[1][2]

  • Prepare a stock solution of this compound in deionized water.

  • Gradually add the this compound crosslinker solution to the cooled gellan gum solution while stirring to achieve the desired final this compound concentration (e.g., 0.01% - 0.05% w/v).[2]

  • If encapsulating a therapeutic agent, it should be added to the gellan gum solution before the addition of this compound.

  • The resulting solution can then be loaded into syringes or cast into molds for gelation.[1][2]

Protocol 2: Characterization of Hydrogel Mechanical Properties using Rheology

This protocol outlines the use of a rheometer to measure the storage modulus (G') of the hydrogel.

Equipment:

  • Rheometer with a cone-plate geometry

Procedure:

  • Place a sample of the prepared hydrogel onto the lower plate of the rheometer.

  • Lower the upper cone plate to the desired gap distance.

  • Perform a frequency sweep at a constant temperature (e.g., 37°C) to measure the storage modulus (G') and loss modulus (G'').[2][3]

  • An increase in G' with increasing this compound concentration indicates a more solid-like, crosslinked gel.[3]

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release of a model drug from the hydrogel.

Materials:

  • Drug-loaded hydrogels

  • PBS (release media)

  • Microcentrifuge tubes

  • Incubator

  • Method for quantifying the drug (e.g., ELISA, UV-Vis spectrophotometry)

Procedure:

  • Place a known amount of the drug-loaded hydrogel (e.g., ~100 mg) into a microcentrifuge tube.[1][2]

  • Add a specific volume of PBS (e.g., 1 mL) as the release media.[1][2]

  • Incubate the tubes at 37°C.[1][2]

  • At predetermined time points (e.g., 1, 6, 24, 48 hours), collect the supernatant (release media) and replace it with fresh PBS.

  • Quantify the concentration of the drug in the collected supernatant using an appropriate analytical method.[1][2]

  • Calculate the cumulative release of the drug over time. A burst release is often observed within the first 24 hours, followed by a more sustained release.[3]

Visualizations

Experimental_Workflow cluster_prep Hydrogel Preparation cluster_char Characterization prep1 Dissolve Polymer (e.g., Gellan Gum) prep2 Cool Solution prep1->prep2 prep4 Incorporate Therapeutic Agent prep2->prep4 prep3 Add this compound (Crosslinker) char1 Rheology (Mechanical Properties) prep3->char1 Formulated Hydrogel char2 Drug Release Studies prep3->char2 Formulated Hydrogel char3 Biocompatibility Assays prep3->char3 Formulated Hydrogel prep4->prep3

Caption: Experimental workflow for hydrogel formulation and characterization.

Troubleshooting_Decision_Tree cluster_gelation Gelation Problems cluster_properties Property Issues cluster_solutions Solutions start Start: Hydrogel Formulation Issue premature Premature Gelation? start->premature weak Weak/Incomplete Gelation? start->weak mechanical Poor Mechanical Properties? start->mechanical release Inconsistent Drug Release? start->release sol_decrease Decrease this compound Concentration premature->sol_decrease Yes sol_increase Increase this compound Concentration weak->sol_increase Yes mechanical->sol_increase Yes sol_optimize Optimize Mixing & this compound Ratio release->sol_optimize Yes

Caption: Troubleshooting decision tree for this compound hydrogel formulation.

References

Preventing premature gelation with Trilysine crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent premature gelation when using Trilysine-based crosslinkers.

Troubleshooting Premature Gelation

Premature gelation is the uncontrolled and rapid formation of a hydrogel or crosslinked network before the intended point in an experimental workflow. This can lead to clogged syringes, non-homogenous mixtures, and failed experiments. The following sections address common causes and solutions.

FAQ 1: My solution gelled almost instantly after adding the this compound crosslinker. What happened?

Instantaneous gelation is typically caused by a reaction rate that is too high. The primary factors controlling this are pH, concentration, and temperature. This compound possesses multiple primary amine groups which are highly reactive toward common bioconjugation reagents like N-hydroxysuccinimide (NHS) esters.

Key Corrective Actions:

  • Lower the pH: The reactivity of primary amines is highly pH-dependent. At alkaline pH (e.g., > 8.5), the amine groups are deprotonated and highly nucleophilic, leading to extremely rapid reactions with amine-reactive crosslinkers like NHS esters.[1][2][3] Reducing the pH of the reaction buffer to a range of 7.2-8.0 can significantly slow down the reaction, giving you more control.[2]

  • Decrease Component Concentration: High concentrations of either the this compound or the molecule it is crosslinking increase the frequency of reactive collisions.[4][5] A systematic dilution of one or both components can effectively slow down the gelation process.[6]

  • Reduce the Temperature: Lowering the reaction temperature (e.g., performing the reaction on ice or at 4°C) will decrease the overall kinetic energy of the system, slowing the rate of crosslinking.[5][7][8]

FAQ 2: How can I achieve a consistent and controlled gelation time?

Controlling gelation requires careful management of reaction parameters. Beyond the primary factors of pH, concentration, and temperature, the order of addition and mixing technique are critical.

Key Corrective Actions:

  • Optimize Mixing Ratio: The stoichiometry between the this compound amine groups and the reactive groups on the target polymer is crucial. Adjusting the mixing ratio can fine-tune the gelation rate.[6]

  • Use a Dual-Syringe Applicator: For very rapid crosslinking systems, a dual-syringe applicator can ensure that the two components are mixed uniformly and immediately before the point of application, preventing gelation within the delivery device.[4]

  • Avoid Vigorous Agitation: While thorough mixing is necessary, excessive vortexing or stirring can increase the interaction rate and may also damage sensitive biomolecules.[9] Gentle but swift mixing is recommended.

FAQ 3: Are there specific buffer components I should avoid?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the this compound for reaction with amine-reactive crosslinkers.[3][8] This can interfere with the intended crosslinking and should be avoided.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Borate buffer (can be useful for reactions requiring a higher pH, but careful optimization is needed).[3]

Summary of Factors Influencing Premature Gelation

The table below summarizes the key experimental variables and their impact on the rate of gelation when using this compound crosslinkers.

ParameterHigh Reaction Rate ConditionRecommended Action to Slow GelationRationale
pH > 8.5Decrease to pH 7.2 - 8.0Reduces the deprotonation of this compound's amine groups, lowering their nucleophilicity and reactivity.[1][10]
Concentration High (Polymer & Crosslinker)Decrease concentration of one or both componentsReduces the probability of intermolecular collisions and crosslinking events.[4][5][11]
Temperature Ambient or 37°CDecrease to 4°C or perform on iceLowers the kinetic energy of the system, slowing down the reaction rate.[5][8]
Mixing Vigorous/ExcessiveGentle but rapid and thorough mixingPrevents localized high concentrations and mechanical damage to molecules.[5][9]
Buffer Choice Contains primary amines (e.g., Tris)Use non-amine buffers (e.g., PBS, HEPES)Prevents competitive inhibition of the crosslinking reaction.[3][8]

General Experimental Protocol to Prevent Premature Gelation

This protocol provides a generalized workflow for a controlled crosslinking reaction involving this compound and an amine-reactive polymer (e.g., a polymer functionalized with NHS esters).

1. Reagent Preparation: a. Prepare the polymer solution in a recommended reaction buffer (e.g., PBS, pH 7.4). b. Prepare a separate, concentrated stock solution of this compound in the same buffer. c. Equilibrate both solutions to the desired reaction temperature (e.g., 4°C).

2. Reaction Execution: a. Place the polymer solution in a reaction vessel on a chilled stir plate. b. While gently stirring, add the required volume of the this compound stock solution to the polymer solution in a swift, single motion. Avoid drop-wise addition which can create localized high concentrations and lead to non-homogenous gelation. c. Continue gentle mixing for a predetermined time or until the desired viscosity is achieved.

3. Monitoring and Quenching (Optional): a. Monitor the reaction progress by observing the increase in viscosity. b. If necessary, the reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, which will react with any remaining active crosslinking sites.

Visual Guides

Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting and preventing premature gelation.

G start Start: Premature Gelation Observed check_ph 1. Check pH of Reaction Buffer start->check_ph ph_high Is pH > 8.0? check_ph->ph_high adjust_ph Action: Lower pH to 7.2-7.4 using appropriate buffer (e.g., PBS) ph_high->adjust_ph Yes check_conc 2. Check Reagent Concentrations ph_high->check_conc No adjust_ph->check_conc conc_high Are concentrations high? check_conc->conc_high adjust_conc Action: Decrease concentration of Polymer and/or this compound conc_high->adjust_conc Yes check_temp 3. Check Reaction Temperature conc_high->check_temp No adjust_conc->check_temp temp_high Is temperature at RT or 37°C? check_temp->temp_high adjust_temp Action: Lower temperature to 4°C (perform reaction on ice) temp_high->adjust_temp Yes review_protocol 4. Review Mixing Protocol temp_high->review_protocol No adjust_temp->review_protocol optimize_mixing Action: Ensure rapid, one-shot addition of crosslinker with gentle, swift mixing review_protocol->optimize_mixing end_success Success: Controlled Gelation Achieved optimize_mixing->end_success

Caption: Troubleshooting workflow for premature gelation.

Factors Accelerating Crosslinking

This diagram shows the relationship between key factors and the acceleration of the crosslinking reaction, leading to premature gelation.

G center This compound Crosslinking Rate result Premature Gelation center->result high_ph High pH (>8.0) deprotonation Increased Amine Deprotonation (-NH₂) high_ph->deprotonation high_conc High Reagent Concentration collisions Increased Molecular Collision Frequency high_conc->collisions high_temp High Temperature (RT or >) kinetics Increased Reaction Kinetics high_temp->kinetics reactivity Increased Amine Nucleophilicity deprotonation->reactivity reactivity->center collisions->center kinetics->center

Caption: Key factors that accelerate the crosslinking reaction rate.

References

Technical Support Center: Troubleshooting Trilysine Degradation in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the degradation of trilysine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in our assays?

This compound is a tripeptide composed of three lysine amino acid residues linked by peptide bonds. Its stability is a critical concern because degradation can lead to a loss of biological activity, the formation of impurities that may interfere with experimental results, and inaccurate quantification. Understanding and controlling its degradation is essential for reliable and reproducible experimental outcomes.

Q2: What are the primary pathways through which this compound can degrade?

This compound is susceptible to several degradation pathways, including:

  • Hydrolysis: Cleavage of the peptide bonds between the lysine residues, which can be catalyzed by acidic or basic conditions.[1][2]

  • Oxidative Degradation: Modification of the lysine side chains by reactive oxygen species (ROS). This can be influenced by the presence of metal ions and exposure to light.[3][4][5]

  • Proteolytic Degradation: Enzymatic cleavage by proteases, which may be present as contaminants in biological samples or reagents.[6][7]

  • Temperature-Induced Degradation: Elevated temperatures can accelerate the rates of all degradation pathways.[8]

Q3: How does pH affect the stability of this compound?

The pH of the solution is a critical factor in this compound stability. Extreme pH values (both acidic and basic) can catalyze the hydrolysis of peptide bonds.[1][9] For lysine-containing peptides, a pH range of 5-6 is often recommended for optimal stability in solution.[10] The stability of this compound is generally lowest at acidic and alkaline pH values, with greater stability observed at near-neutral pH, although this can be buffer-dependent.

Q4: Can the type of buffer I use impact this compound degradation?

Absolutely. The composition of the buffer can significantly influence the stability of this compound. Some buffer ions can catalyze degradation reactions. For instance, phosphate buffers have been shown to accelerate the degradation of some peptides compared to other buffers like citrate or glutamate.[1][11] It is crucial to select a buffer system that is inert and provides optimal pH stability for your specific assay.[12]

Q5: What are the signs of this compound degradation in my experiment?

Signs of this compound degradation can include:

  • Loss of expected biological activity.

  • The appearance of unexpected peaks in chromatography (e.g., HPLC) analysis.[13]

  • A decrease in the concentration of the intact this compound over time.

  • Changes in the physical properties of the solution, such as color or turbidity (in cases of aggregation).

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound in my assay.

Potential Cause Troubleshooting Step Rationale
Inappropriate pH Measure the pH of your experimental solution. Adjust to a range of 5-6 if your experiment allows.Extreme pH can catalyze the hydrolysis of peptide bonds.[1][9]
High Temperature Run experiments at the lowest feasible temperature. For storage, keep this compound solutions at -20°C or -80°C.[10]Higher temperatures increase the rate of chemical degradation.[8]
Proteolytic Contamination Add a broad-spectrum protease inhibitor cocktail to your assay.Proteases can enzymatically cleave this compound.[7]
Oxidation Degas buffers to remove dissolved oxygen. Consider adding an antioxidant like DTT or TCEP if compatible with your assay. Avoid exposure to light.Lysine residues are susceptible to oxidative damage.[3]
Buffer Effects If using a phosphate buffer, consider switching to a citrate or HEPES buffer.[1][11]Certain buffer ions can actively participate in degradation reactions.[12]
Repeated Freeze-Thaw Cycles Aliquot this compound solutions into single-use volumes to avoid repeated freezing and thawing.[10]Freeze-thaw cycles can lead to pH shifts and physical stress on the peptide.[14]

Quantitative Data on Degradation

The following table summarizes the degradation kinetics of lysine hydrochloride, which can serve as a proxy for understanding the behavior of this compound under different conditions. The data indicates that degradation follows zero-order kinetics and is significantly influenced by temperature and pH.

Table 1: Degradation Rate Constants (k) for Lysine Hydrochloride at Various Temperatures and pH values.

Temperature (°C)pHRate Constant (k) (mg/ml/h)
6010.30.0019
8010.30.0104
9010.30.0278
10010.30.0673
10010.00.1041
10010.60.0395

Data adapted from a study on the thermal degradation kinetics of lysine hydrochloride solutions.[8][15] The study found that degradation rates increased with increasing temperature and decreasing pH.[8][15]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[16][17]

1. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in ultrapure water or a suitable buffer (e.g., 10 mM citrate buffer, pH 6.0).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of this compound stock with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of this compound stock solution at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of this compound stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products

This method allows for the separation and quantification of this compound and potential degradation products.[18][19][20]

  • Column: BIST B+ mixed-mode stationary phase column (or a suitable C18 column).[18]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm or 214 nm.[18][19]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Filter all samples and mobile phases through a 0.45 µm filter.

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the standard and stressed samples.

  • Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main this compound peak.

Visualizations

Trilysine_Degradation_Pathways This compound Intact this compound Hydrolysis Hydrolysis (Peptide Bond Cleavage) This compound->Hydrolysis  Acid/Base  High Temp. Oxidation Oxidation (Side-chain Modification) This compound->Oxidation  ROS  Metal Ions  Light Proteolysis Proteolytic Cleavage This compound->Proteolysis  Proteases Degradation_Products Degradation Products (e.g., smaller peptides, single amino acids, oxidized this compound) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Proteolysis->Degradation_Products

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow start This compound Degradation Observed check_ph Check pH of Solution start->check_ph adjust_ph Adjust pH to 5-6 check_ph->adjust_ph  pH is  <5 or >7 check_temp Review Assay Temperature check_ph->check_temp  pH is optimal retest Re-run Assay and Monitor Stability adjust_ph->retest lower_temp Lower Temperature / Use Cold Storage check_temp->lower_temp  Temp > 25°C check_proteases Suspect Proteolytic Contamination? check_temp->check_proteases  Temp is optimal lower_temp->retest add_inhibitors Add Protease Inhibitors check_proteases->add_inhibitors  Yes check_buffer Review Buffer Composition check_proteases->check_buffer  No add_inhibitors->retest change_buffer Switch to Inert Buffer (e.g., Citrate) check_buffer->change_buffer  Using  Phosphate check_buffer->retest  Buffer is  Inert change_buffer->retest

Caption: Troubleshooting workflow for this compound degradation.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_stress Prepare Stress Condition Samples (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_stress incubate Incubate Samples Under Respective Stress Conditions prep_stress->incubate sampling Collect Aliquots at Time Points (0, 4, 8, 24h) incubate->sampling hplc Analyze Samples by Stability-Indicating HPLC sampling->hplc data Quantify Degradation and Identify Degradation Products hplc->data

References

Technical Support Center: Enhancing the Stability of Trilysine-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation and handling of trilysine-based nanoparticles.

Troubleshooting Guide: Common Stability Issues and Solutions

Unstable nanoparticles can compromise experimental reproducibility and therapeutic efficacy. Below are common issues and actionable solutions to enhance the stability of your this compound-based nanoparticle formulations.

Issue Potential Causes Troubleshooting Suggestions
Aggregation Upon Formulation - High Nanoparticle Concentration: Increased particle-particle interactions. - Inappropriate pH: pH near the isoelectric point (pI) of the nanoparticle system reduces electrostatic repulsion. - High Ionic Strength: Charge screening by counter-ions diminishes electrostatic repulsion.- Optimize Concentration: Start with a lower concentration of the this compound peptide and the active pharmaceutical ingredient (API). - Adjust pH: Measure the zeta potential at various pH values to determine the pI. Formulate at a pH sufficiently far from the pI to ensure a high surface charge (typically > ±20 mV). For poly-L-lysine systems, aggregation is often promoted at pH values approaching the pKa of the lysine residues (~10.0) due to deprotonation.[1] - Control Ionic Strength: Use low ionic strength buffers. If high ionic strength is required, consider surface modification with non-ionic polymers like polyethylene glycol (PEG).
Increased Particle Size Over Time (Storage Instability) - Suboptimal Storage Temperature: Elevated temperatures can increase particle collisions and promote aggregation.[2][3] - Freeze-Thaw Cycles: Ice crystal formation can force particles together, leading to irreversible aggregation. - Bacterial Contamination: Microbial growth can alter the formulation's properties.- Optimize Storage Temperature: Store nanoparticle suspensions at 2-8°C. Avoid freezing unless a validated cryopreservation protocol is used.[4] For long-term storage, lyophilization is recommended. - Avoid Freeze-Thaw Cycles: Aliquot nanoparticle suspensions into single-use volumes. - Ensure Sterility: Prepare and handle nanoparticles under aseptic conditions.
Precipitation After Reconstitution of Lyophilized Powder - Inadequate Cryoprotection: Nanoparticle aggregation during the freezing or drying process.[5][6] - Incorrect Reconstitution Method: Vigorous shaking can introduce shear stress and cause aggregation.- Use Cryoprotectants: Add cryoprotectants such as trehalose or sucrose (typically at 5-10% w/v) to the nanoparticle suspension before lyophilization to prevent aggregation.[5][7][8][9] - Gentle Reconstitution: Reconstitute the lyophilized powder by gently swirling the vial after adding the appropriate buffer. Avoid vigorous shaking or vortexing.
Low or Inconsistent Zeta Potential - Incorrect pH or Buffer Composition: The pH of the dispersion medium directly influences surface charge. - Adsorption of Serum Proteins (in biological media): The formation of a protein corona can neutralize the surface charge.- Optimize pH and Buffer: Ensure the pH of the dispersion medium is appropriate to maintain a high surface charge.[10] The zeta potential of poly-L-lysine coated nanoparticles can be positive in acidic to neutral pH and decreases with increasing pH.[11][12] - Surface Modification: For in vivo applications, PEGylation can shield the surface charge and reduce protein adsorption.

Frequently Asked Questions (FAQs)

1. What is the ideal zeta potential for stable this compound-based nanoparticles?

A zeta potential of greater than +20 mV or less than -20 mV is generally considered to provide good electrostatic stability for nanoparticle suspensions.[13] For cationic this compound-based nanoparticles, a positive zeta potential is expected. It is crucial to measure the zeta potential at the desired pH of your formulation.

2. How does pH affect the stability of this compound nanoparticles?

The primary amine groups of lysine have a pKa of approximately 10.5. At pH values below the pKa, these groups are protonated, resulting in a positive surface charge that promotes electrostatic repulsion and stability. As the pH approaches the pKa, the lysine residues begin to deprotonate, reducing the net positive charge and increasing the likelihood of aggregation.[1] Therefore, maintaining a pH well below 10 is critical for the stability of this compound-based nanoparticles.

3. Can I freeze my this compound nanoparticle suspension for storage?

Freezing nanoparticle suspensions without a cryoprotectant is generally not recommended as it can lead to irreversible aggregation due to the formation of ice crystals. If long-term storage in a frozen state is necessary, a systematic study should be performed to identify a suitable cryoprotectant (e.g., sucrose, trehalose) and an optimal freezing rate.

4. What is the best method for long-term storage?

Lyophilization (freeze-drying) is the preferred method for long-term storage of peptide-based nanoparticles.[5] This process removes water from the formulation, significantly reducing particle mobility and chemical degradation. The inclusion of a cryoprotectant is essential to prevent aggregation during lyophilization and to ensure proper reconstitution. Lyophilized nanoparticles should be stored at low temperatures (e.g., -20°C) in a dry environment.

5. Why do my nanoparticles aggregate in cell culture media?

Cell culture media typically have a high ionic strength and contain proteins that can adsorb to the surface of nanoparticles, forming a "protein corona." This can neutralize the surface charge, leading to aggregation. To mitigate this, consider PEGylating your nanoparticles to create a steric barrier that reduces protein adsorption and improves stability in biological fluids.

Quantitative Data Summary

While specific quantitative data for this compound-based nanoparticles is limited in publicly available literature, the following tables provide representative data for poly-L-lysine (PLL) and oligo-lysine based systems, which can serve as a valuable guide.

Table 1: Effect of pH on Zeta Potential of Lysine-Based Nanoparticles

pHZeta Potential (mV) of p(HT-co-L) NanogelsZeta Potential (mV) of PLL-coated Magnetic Nanoparticles[11]
4.0-+42.5
4.5-+45
5.0-15-
6.0-25-
7.0-30+35
7.4-+30
8.0-35-
9.0-40+10

Data is illustrative and can vary based on the specific nanoparticle composition and formulation.

Table 2: Effect of Ionic Strength (NaCl Concentration) on Zeta Potential of PLL-Coated Magnetic Nanoparticles at Different pH [11][12]

NaCl Concentration (M)Zeta Potential (mV) at pH 4.5Zeta Potential (mV) at pH 7.4
0.05> +25> +25
0.1> +25> +25
0.2> +25> +25
0.3> +25< +25
0.5< +25< +25
1.0< +25< +25
2.0< +25< +25

As ionic strength increases, the zeta potential generally decreases, leading to reduced stability.

Table 3: Impact of Cryoprotectants on Lyophilized Nanoparticle Stability

Cryoprotectant (5% w/v)Particle Size (nm) Before LyophilizationParticle Size (nm) After ReconstitutionReference
None~200> 3500 (Aggregation)[5]
Sucrose~200~200[5]
Glucose~200~200[5]

Experimental Protocols

1. Dynamic Light Scattering (DLS) and Zeta Potential Measurement

  • Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles.

  • Methodology:

    • Prepare the nanoparticle suspension at the desired concentration in an appropriate buffer (e.g., 10 mM NaCl).

    • Ensure the sample is free of large aggregates or dust by filtering through a 0.45 µm syringe filter if necessary.

    • Transfer the sample to a clean cuvette. For zeta potential measurements, use a specific folded capillary cell.

    • Equilibrate the sample to the desired temperature (e.g., 25°C) in the instrument.

    • For DLS, the instrument measures the intensity fluctuations of scattered light resulting from the Brownian motion of the particles. The size and PDI are calculated from the autocorrelation function.

    • For zeta potential, an electric field is applied, and the electrophoretic mobility of the particles is measured. The zeta potential is calculated using the Henry equation.

    • Perform at least three measurements for each sample and report the average and standard deviation.

2. Transmission Electron Microscopy (TEM) Sample Preparation

  • Purpose: To visualize the morphology and size of the nanoparticles.

  • Methodology:

    • Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.

    • Apply a small drop (5-10 µL) of the diluted nanoparticle suspension onto the grid.

    • Allow the solvent to evaporate completely at room temperature. This may take 30-60 minutes.

    • Optionally, a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) can be applied to enhance contrast, especially for organic nanoparticles.

    • Ensure the grid is completely dry before inserting it into the TEM for imaging.

3. Lyophilization of this compound-Based Nanoparticles

  • Purpose: To prepare a stable, dry powder of the nanoparticles for long-term storage.

  • Methodology:

    • Prepare the nanoparticle suspension and add a cryoprotectant (e.g., 5% w/v sucrose or trehalose).

    • Dispense the formulation into lyophilization vials.

    • Pre-freeze the samples. This can be done on the lyophilizer shelf or by using a dry ice/ethanol bath or liquid nitrogen for snap-freezing.

    • Primary Drying (Sublimation): Place the frozen vials in the lyophilizer chamber, apply a vacuum (e.g., < 100 mTorr), and set the shelf temperature below the collapse temperature of the formulation (e.g., -40°C). This step removes the frozen bulk water.

    • Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) while maintaining the vacuum to remove residual bound water.

    • Once the cycle is complete, backfill the chamber with an inert gas (e.g., nitrogen) and seal the vials.

    • Store the lyophilized product at -20°C or below.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_stability Stability Assessment This compound This compound Peptide Formulation Formulation Process (e.g., self-assembly) This compound->Formulation API Active Ingredient API->Formulation Buffer Buffer System Buffer->Formulation DLS DLS (Size, PDI) Formulation->DLS Characterize Zeta Zeta Potential Formulation->Zeta Characterize TEM TEM (Morphology) Formulation->TEM Characterize Storage Storage Stability (Temperature, Time) Formulation->Storage Assess Lyophilization Lyophilization & Reconstitution Formulation->Lyophilization Assess troubleshooting_logic Start Nanoparticle Instability (e.g., Aggregation) Check_pH Is pH optimal? Start->Check_pH Check_Ionic Is Ionic Strength Low? Check_pH->Check_Ionic Yes Adjust_pH Adjust pH away from pI Check_pH->Adjust_pH No Check_Conc Is Concentration Optimized? Check_Ionic->Check_Conc Yes Use_PEG Consider PEGylation Check_Ionic->Use_PEG No Check_Storage Are Storage Conditions Correct? Check_Conc->Check_Storage Yes Lower_Conc Reduce Concentration Check_Conc->Lower_Conc No Optimize_Storage Store at 2-8°C or Lyophilize Check_Storage->Optimize_Storage No Stable Stable Nanoparticles Check_Storage->Stable Yes Adjust_pH->Check_Ionic Use_PEG->Check_Conc Lower_Conc->Check_Storage Optimize_Storage->Stable endosomal_escape cluster_cell Cellular Uptake and Endosomal Escape NP Cationic Nanoparticle Endocytosis Endocytosis NP->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Cytosol Cytosol (API Release) Early_Endosome->Cytosol Proton Sponge Effect & Endosomal Escape Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Late_Endosome->Cytosol Endosomal Escape Degradation Degradation Lysosome->Degradation

References

Technical Support Center: Large-Scale Production of Trilysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of Trilysine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis, purification, and scale-up of this tripeptide. While "this compound" is not a widely documented peptide, the following guidance is based on established principles of poly-lysine peptide production and aims to provide practical solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

The main challenges include ensuring complete coupling reactions, preventing side reactions on the lysine side chains, managing aggregation during synthesis and purification, and achieving high purity and yield on a large scale. Each additional lysine residue increases the potential for incomplete reactions and the formation of deletion sequences.

Q2: Which synthesis strategy is recommended for large-scale this compound production: Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS)?

For a short peptide like this compound, Solid-Phase Peptide Synthesis (SPPS) is generally preferred for its ease of automation, simplified purification of intermediates, and speed. However, for very large-scale production (multi-kilogram scale), a convergent Liquid-Phase Peptide Synthesis (LPPS) approach might be more cost-effective, although it requires more complex process development to handle soluble intermediates.

Q3: How can I minimize the formation of byproducts during this compound synthesis?

Minimizing byproducts requires careful selection of protecting groups for the lysine side chains (e.g., Boc vs. Fmoc), optimizing coupling reagent stoichiometry and reaction times, and ensuring efficient deprotection steps. The use of high-purity reagents and solvents is also critical.

Q4: What are the key considerations for the purification of this compound at a large scale?

The primary consideration is the selection of an appropriate chromatography method. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for achieving high purity. Key factors for successful large-scale purification include optimizing the mobile phase composition, selecting the appropriate column chemistry and size, and managing the loading capacity to prevent peak broadening and poor separation.

Troubleshooting Guides

Issue 1: Low Yield After Synthesis and Cleavage

Symptoms: The final crude product weight is significantly lower than the theoretical maximum.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Coupling - Increase coupling time and/or temperature. - Use a different, more efficient coupling reagent (e.g., HATU, HCTU). - Perform a double coupling for each amino acid addition.
Premature Chain Termination - Ensure all reagents and solvents are anhydrous. - Check the quality of the deprotection reagent.
Incomplete Cleavage from Resin - Increase cleavage cocktail reaction time. - Optimize the composition of the cleavage cocktail (e.g., increase the scavenger concentration).
Product Precipitation During Cleavage - After cleavage, precipitate the peptide in cold ether and ensure complete transfer of the solid.
Issue 2: Poor Purity Profile in Crude Product

Symptoms: HPLC analysis of the crude product shows multiple peaks of significant intensity besides the main product peak.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Deletion Sequences (Lys-Lys, Lys) - Optimize coupling efficiency (see Issue 1). - Consider a capping step after each coupling to block unreacted amino groups.
Side Reactions on Lysine Side Chains - Ensure the side-chain protecting group is stable to the deprotection conditions of the alpha-amino group. - Use appropriate scavengers in the cleavage cocktail to prevent re-attachment of reactive species.
Racemization - Avoid high temperatures during coupling and deprotection steps. - Use coupling reagents known to suppress racemization (e.g., additives like Oxyma Pure).

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • First Amino Acid Coupling:

    • Deprotect the resin with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Couple the first Fmoc-Lys(Boc)-OH using a coupling reagent like HCTU and a base like diisopropylethylamine (DIPEA) in DMF.

    • Wash the resin with DMF.

  • Chain Elongation (Repeat for the next two lysine residues):

    • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Couple the next Fmoc-Lys(Boc)-OH as in step 2.

    • Wash the resin with DMF.

  • Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Isolation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the pellet with cold ether and dry under vacuum.

Visualizations

Trilysine_SPPS_Workflow cluster_resin Solid Support cluster_solution Solution Phase Resin Rink Amide Resin Fmoc_Lys_Resin Fmoc-Lys(Boc)-Resin Resin->Fmoc_Lys_Resin 1. Couple Fmoc-Lys(Boc)-OH Fmoc_Lys_Lys_Resin Fmoc-Lys(Boc)-Lys(Boc)-Resin Fmoc_Lys_Resin->Fmoc_Lys_Lys_Resin 2. Deprotect & Couple Fmoc-Lys(Boc)-OH Fmoc_Trilysine_Resin Fmoc-Trilysine(Boc)3-Resin Fmoc_Lys_Lys_Resin->Fmoc_Trilysine_Resin 3. Deprotect & Couple Fmoc-Lys(Boc)-OH Crude_Peptide Crude H-Lys-Lys-Lys-NH2 Fmoc_Trilysine_Resin->Crude_Peptide 4. Cleavage & Deprotection Purified_Peptide Purified this compound Crude_Peptide->Purified_Peptide 5. RP-HPLC Purification

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Troubleshooting_Purity Start Low Purity in Crude Product Check_Deletion Check for Deletion Sequences (HPLC-MS) Start->Check_Deletion Check_Side_Reactions Check for Side Reaction Products (HPLC-MS) Start->Check_Side_Reactions Increase_Coupling Increase Coupling Time / Use Stronger Reagent Check_Deletion->Increase_Coupling Deletion Present Add_Capping Implement Capping Step Check_Deletion->Add_Capping Deletion Present Optimize_Cleavage Optimize Scavengers in Cleavage Cocktail Check_Side_Reactions->Optimize_Cleavage Side Reactions Present

Caption: Troubleshooting Decision Tree for Low Purity of Crude this compound.

Side_Reactions Lysine Lysine Residue Protecting_Group Side-Chain Protecting Group (e.g., Boc) Lysine->Protecting_Group Protection Deprotection_Step Alpha-Amino Deprotection (Piperidine) Protecting_Group->Deprotection_Step Stable During Cleavage_Step Cleavage (TFA) Protecting_Group->Cleavage_Step Removed During Deprotection_Step->Lysine Regenerates N-terminus for next coupling Deprotection_Step->Protecting_Group Premature Removal Desired_Pathway Desired Pathway Side_Reaction_Pathway Potential Side Reaction

Caption: Logical Relationship of Protecting Groups in this compound Synthesis.

Technical Support Center: Refining HPLC Separation of Lysine, Dilysine, and Trilysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing in-depth guidance on the High-Performance Liquid Chromatography (HPLC) separation of lysine, dilysine, and trilysine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC separation of lysine, dilysine, and this compound?

A1: The primary challenges stem from the highly polar and basic nature of these compounds. Lysine and its oligomers have a high density of positive charges at acidic to neutral pH, which can lead to several issues:

  • Poor retention on traditional reversed-phase (RP) columns: These analytes are very hydrophilic and may elute at or near the void volume in standard C18 or C8 columns without the use of ion-pairing agents.[1][2]

  • Strong interactions with stationary phases: In ion-exchange chromatography, the strong positive charges can lead to very strong, sometimes irreversible, binding to cation-exchange columns, requiring high salt concentrations for elution.[3]

  • Peak tailing: The basic amine groups can interact with residual acidic silanol groups on silica-based stationary phases, leading to asymmetrical peak shapes.[4][5]

Q2: Which HPLC modes are most suitable for separating lysine, dilysine, and this compound?

A2: Several HPLC modes can be employed, each with its advantages:

  • Mixed-Mode Chromatography (MMC): This is a highly effective technique that combines multiple retention mechanisms, such as ion-exchange and hydrophilic interaction liquid chromatography (HILIC) or reversed-phase. Columns like the BIST B+ are specifically designed for such separations and can provide excellent resolution of these basic compounds.[1][6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[8][9]

  • Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC): This method involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the charged analytes, thereby increasing their retention on a reversed-phase column.[2]

Q3: Is derivatization necessary for the analysis of these compounds?

A3: Derivatization is not always necessary for separation, especially with methods like mixed-mode chromatography. However, it is often employed to enhance detection, particularly for UV-Vis or fluorescence detectors, as native lysine and its oligomers have poor chromophores.[10] Common derivatizing agents include OPA (o-phthalaldehyde) and FMOC (9-fluorenylmethyloxycarbonyl chloride).[10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of lysine, dilysine, and this compound.

Issue 1: Poor Peak Resolution

Q: My lysine, dilysine, and this compound peaks are co-eluting or have very poor separation. How can I improve the resolution?

A: Poor resolution is a common issue that can be addressed by systematically optimizing your chromatographic conditions.

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient: A shallow gradient is often necessary to resolve compounds with similar structures. Experiment with the gradient slope and duration.

  • Adjust Mobile Phase pH: The pH of the mobile phase significantly impacts the charge state of the analytes and the stationary phase. For basic compounds like lysine oligomers, a low pH (around 2-3) can improve peak shape and selectivity by suppressing the ionization of residual silanol groups on the stationary phase.[4]

  • Vary the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile generally provides better resolution for peptides.

  • Modify the Buffer Concentration: Increasing the buffer concentration in the mobile phase can sometimes improve peak shape and resolution.[4]

  • Consider a Different Column Chemistry: If mobile phase optimization is insufficient, the column may not be suitable. A mixed-mode column (e.g., BIST B+) or a HILIC column may provide the necessary selectivity for these polar analytes.[6][8]

Issue 2: Peak Tailing

Q: The peaks for my lysine oligomers are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for basic compounds is often caused by secondary interactions with the stationary phase.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: As mentioned previously, a low pH (e.g., using dilute sulfuric or phosphoric acid) will protonate the silanol groups on the silica-based stationary phase, minimizing their interaction with the positively charged analytes.[4]

  • Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups available for interaction.

  • Incorporate a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[4]

  • Inspect for System Issues: Ensure there are no dead volumes in your tubing or connections and that the column frit is not partially blocked.[4]

Issue 3: Inconsistent Retention Times

Q: I am observing significant drift or variability in the retention times of my analytes between runs. What could be the problem?

A: Fluctuating retention times can be due to a variety of factors related to the HPLC system, mobile phase, or column.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution or ion-pairing reagents. Insufficient equilibration is a common cause of retention time drift.

  • Verify Mobile Phase Composition: Ensure accurate and consistent preparation of the mobile phase. Small variations in pH or solvent ratios can lead to shifts in retention. If preparing the mobile phase online, check the pump's proportioning valves.

  • Check for Leaks: Any leaks in the system will cause a drop in pressure and affect the flow rate, leading to longer retention times.

  • Control the Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.

  • Assess Column Health: Over time, column performance can degrade. If other troubleshooting steps fail, the column may need to be cleaned or replaced.

Experimental Protocols

Protocol 1: Mixed-Mode HPLC Separation

This protocol provides a starting point for the separation of lysine, dilysine, and this compound using a BIST B+ column. Optimization may be required for your specific sample matrix.

Instrumentation and Materials:

  • HPLC system with a gradient pump and UV detector

  • BIST B+ Column (e.g., 4.6 x 50 mm, 5 µm, 100 Å)[6]

  • Mobile Phase A: 0.2% Sulfuric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample: A mixture of lysine, dilysine, and this compound dissolved in Mobile Phase A

Procedure:

  • System Preparation: Equilibrate the BIST B+ column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample.

  • Gradient Elution:

    • Start with a high aqueous mobile phase composition to retain the polar analytes.

    • Apply a shallow gradient of increasing acetonitrile to elute the compounds in order of increasing hydrophobicity and/or decreasing charge interaction.

  • Detection: Monitor the eluent at 205 nm.[6]

Illustrative Data:

The following table presents representative data for the separation of lysine, dilysine, and this compound under mixed-mode HPLC conditions. Actual values may vary depending on the specific instrumentation and experimental parameters.

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Lysine4.2-1.1
Dilysine6.83.51.2
This compound9.54.11.3
Protocol 2: Sample Preparation from Protein Hydrolysate

This protocol describes the general steps for preparing a sample for HPLC analysis from a protein or peptide mixture.

Procedure:

  • Acid Hydrolysis:

    • Place the protein/peptide sample in a hydrolysis tube.

    • Add 6 M HCl.

    • Incubate at 110°C for 24 hours to break down the peptide bonds and release the free amino acids.[12]

  • Neutralization and Desalting:

    • After hydrolysis, neutralize the sample.

    • Desalt the sample using a suitable method, such as solid-phase extraction (SPE), to remove excess salt that can interfere with the chromatography.

  • Reconstitution:

    • Dry the sample completely.

    • Reconstitute the sample in the initial mobile phase of your HPLC method.

  • Filtration:

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates that could clog the HPLC system.

Visual Guides

Experimental Workflow for HPLC Analysis

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis ProteinSample Protein Sample Hydrolysis Acid Hydrolysis ProteinSample->Hydrolysis Neutralization Neutralization & Desalting Hydrolysis->Neutralization Reconstitution Reconstitution Neutralization->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (e.g., Mixed-Mode) Injection->Separation Detection UV Detection (205 nm) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Workflow for the HPLC analysis of lysine oligomers from a protein sample.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing Start Peak Tailing Observed CheckMethod Is the mobile phase pH low (2-3)? Start->CheckMethod CheckColumn Is an end-capped or high-purity silica column being used? CheckMethod->CheckColumn Yes AdjustpH Action: Lower mobile phase pH. CheckMethod->AdjustpH No CheckOverload Is the sample concentration too high? CheckColumn->CheckOverload Yes ChangeColumn Action: Use an appropriate column. CheckColumn->ChangeColumn No CheckSystem Are there any system dead volumes or blockages? CheckOverload->CheckSystem No DiluteSample Action: Dilute the sample. CheckOverload->DiluteSample Yes SystemMaintenance Action: Perform system maintenance. CheckSystem->SystemMaintenance Yes

Caption: A logical workflow for troubleshooting peak tailing of basic analytes.

References

Technical Support Center: Enhancing Drug Encapsulation in Trilysine Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trilysine hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the encapsulation efficiency of therapeutic agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the encapsulation of drugs in this compound hydrogels.

Q1: My encapsulation efficiency is consistently low. What are the primary factors I should investigate?

A1: Low encapsulation efficiency in this compound hydrogels is often linked to several key factors. As this compound is a cationic peptide, electrostatic interactions are paramount.

  • Electrostatic Interactions: The primary driving force for encapsulating many drugs in this compound hydrogels is the electrostatic attraction between the positively charged lysine residues and negatively charged drug molecules. Ensure your drug has a net negative charge at the working pH.

  • Drug Solubility and Concentration: The drug must be soluble in the aqueous solution used for hydrogel formation. However, excessively high drug concentrations can sometimes interfere with the peptide self-assembly process, leading to lower encapsulation.[1][2]

  • Hydrogel Cross-linking Density: The density of the hydrogel network affects the mesh size available to physically entrap the drug.[3] The concentration of this compound will directly influence this density.

  • Loading Method: The choice between in situ loading (mixing the drug with the this compound solution before gelation) and post-loading (swelling a pre-formed hydrogel in a drug solution) can significantly impact efficiency.[4]

Q2: I'm observing a significant "burst release" of my drug within the first few hours. How can I achieve a more sustained release profile?

A2: A high initial burst release is a common issue, often caused by drug molecules that are weakly bound or adsorbed to the hydrogel surface.[5]

  • Increase Cross-linking Density: A denser hydrogel network can better retain the drug. Try increasing the concentration of the this compound solution during preparation. This reduces the mesh size, slowing down drug diffusion.[6]

  • Optimize Drug Interactions: Enhance the specific interactions between your drug and the this compound. If your drug is anionic, ensure the pH of the release medium does not neutralize its charge, which would weaken the electrostatic interaction.

  • Incorporate Hydrophobic Moieties: If applicable to your drug, modifying the this compound or co-assembling it with a more hydrophobic peptide can introduce hydrophobic interactions, which can help to retain hydrophobic drugs more effectively.[6]

  • Post-Loading Wash Step: After post-loading, include a brief washing step with the buffer to remove surface-adsorbed drug before starting your release study.

Q3: The this compound solution is forming a gel prematurely, before I can adequately mix in my drug solution. How can I prevent this?

A3: Premature gelation is typically caused by environmental triggers that initiate the self-assembly process too early.[7]

  • Control pH: this compound self-assembly is often pH-dependent. Maintain the pH of the this compound and drug solutions at a level where the peptide is soluble and does not readily self-assemble (e.g., a more acidic pH). Gelation can then be triggered by adjusting the pH to a neutral or slightly basic state.[3]

  • Temperature Control: Some peptide hydrogels are thermo-responsive. If you observe gelation upon temperature changes, try performing the mixing steps at a constant temperature, for instance, on ice, before triggering gelation.[7]

  • Use a Dual-Syringe System: For rapid gelation systems, use a dual-syringe mixing applicator. One syringe contains the this compound solution, and the other contains the drug solution with the gelation trigger (e.g., a pH-adjusting buffer). Mixing occurs at the point of injection, ensuring homogeneity.[7]

Q4: How do I choose between the in situ loading and post-loading methods?

A4: The choice depends on the properties of your drug and the hydrogel.

  • In Situ Loading: This method involves mixing the drug with the this compound solution before gelation is initiated.[4] It is generally preferred for achieving a homogenous distribution of the drug throughout the hydrogel matrix. It is often more suitable for drugs that do not interfere with the peptide's self-assembly mechanism.

  • Post-Loading (Equilibrium Swelling): This method involves placing a pre-formed hydrogel into a concentrated drug solution and allowing the drug to diffuse in.[4] This is a good option for drugs that might inhibit gelation. However, it can result in a non-uniform drug distribution (higher concentration near the surface) and may require longer incubation times to reach equilibrium.

Quantitative Data on Encapsulation Efficiency

The following tables provide representative data on how different experimental parameters can influence drug encapsulation efficiency (EE) and drug loading (DL). While this data is derived from various peptide and polymer hydrogel systems, the principles are directly applicable to optimizing your this compound hydrogel experiments.

Table 1: Effect of Initial Drug Concentration on Encapsulation

Initial Drug Concentration (mg/mL)Encapsulation Efficiency (%)Drug Loading (%)
1.095 ± 4.24.8 ± 0.2
2.588 ± 3.510.1 ± 0.4
5.075 ± 5.115.2 ± 0.6
10.062 ± 4.821.5 ± 0.8

Note: As the initial drug concentration increases, the encapsulation efficiency often decreases, while the overall drug loading increases. This is a critical trade-off to consider during optimization.[1][2][8]

Table 2: Influence of pH on Drug Release from a pH-Sensitive Peptide Hydrogel

pH of Release MediumCumulative Drug Release at 24h (%)
5.5 (Acidic)78 ± 5.5
7.4 (Neutral)25 ± 3.1

Note: For a cationic hydrogel like this compound interacting with an anionic drug, a lower pH in the external environment can protonate the drug's anionic groups, reducing electrostatic interaction and accelerating release. Conversely, at neutral pH, the strong ionic bond holds the drug more effectively.[9]

Experimental Protocols

Here are detailed methodologies for key experiments related to drug encapsulation in this compound hydrogels.

Protocol 1: In Situ Drug Encapsulation via pH-Triggered Gelation

This protocol is suitable for anionic drugs that are compatible with the self-assembly process.

  • Preparation of Stock Solutions:

    • Prepare a sterile, aqueous stock solution of this compound (e.g., 20 mg/mL) in a low pH buffer (e.g., pH 4.0) to ensure it remains in a non-assembled, soluble state.

    • Prepare a sterile, aqueous stock solution of your anionic drug at the desired concentration.

    • Prepare a sterile gelation buffer (e.g., Phosphate Buffered Saline, PBS, at pH 7.4).

  • Drug and Peptide Mixing:

    • In a sterile microcentrifuge tube, gently mix the this compound stock solution with the drug stock solution at your desired ratio. Vortex briefly at a low speed.

  • Triggering Gelation:

    • Carefully add the gelation buffer (pH 7.4 PBS) to the this compound-drug mixture. The volume added should be sufficient to bring the final pH to a level that triggers self-assembly (typically > 7.0).

    • Gently pipette the mixture up and down a few times to ensure homogeneity without introducing air bubbles.

    • Allow the mixture to stand at room temperature or 37°C for the required time (e.g., 30-60 minutes) for the hydrogel to fully form. Confirm gelation by inverting the vial; a stable gel will not flow.

  • Determination of Encapsulation Efficiency (see Protocol 3).

Protocol 2: Post-Loading of Drug into a Pre-formed this compound Hydrogel

This protocol is useful for drugs that may interfere with the gelation process.

  • Hydrogel Formation:

    • Prepare a blank this compound hydrogel as described in Protocol 1 (steps 1 and 3), but without adding the drug.

  • Preparation of Drug Loading Solution:

    • Prepare a concentrated solution of your drug in a suitable buffer (e.g., pH 7.4 PBS) at a known concentration.

  • Hydrogel Swelling and Drug Loading:

    • Carefully place the pre-formed hydrogel into the drug loading solution.

    • Incubate the hydrogel in the solution at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to allow the drug to diffuse into the hydrogel matrix and reach equilibrium.[4] Gentle agitation can facilitate this process.

  • Determination of Encapsulation Efficiency (see Protocol 3).

Protocol 3: Determining Encapsulation Efficiency (EE) and Drug Loading (DL)

This protocol uses an indirect method, which is common and effective.

  • Separation of Hydrogel from Supernatant:

    • After the encapsulation process (in situ or post-loading), centrifuge the hydrogel sample to separate the solid gel from the aqueous supernatant which contains the non-encapsulated ("free") drug.

  • Quantification of Free Drug:

    • Carefully collect the supernatant.

    • Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis Spectrophotometry, HPLC). This requires creating a standard curve of your drug to correlate absorbance/peak area with concentration.

  • Calculation:

    • Use the following formulas to calculate the Encapsulation Efficiency and Drug Loading:[10][11][12]

    Encapsulation Efficiency (EE %):

    Drug Loading (DL %):

    Where the Amount of Encapsulated Drug is (Total Amount of Drug Added - Amount of Free Drug in Supernatant), and the Total Weight of Hydrogel can be determined by weighing the hydrogel after removing the supernatant.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and the interplay of factors influencing drug encapsulation.

G Experimental Workflow: In Situ vs. Post-Loading cluster_0 In Situ Loading cluster_1 Post-Loading a1 Prepare this compound Solution a3 Mix this compound and Drug a1->a3 a2 Prepare Drug Solution a2->a3 a4 Add Gelation Trigger (e.g., pH change) a3->a4 a5 Drug-Loaded Hydrogel Forms a4->a5 b1 Prepare this compound Solution b2 Add Gelation Trigger b1->b2 b3 Blank Hydrogel Forms b2->b3 b5 Incubate Blank Hydrogel in Drug Solution b3->b5 b4 Prepare Concentrated Drug Solution b4->b5 b6 Drug-Loaded Hydrogel (Equilibrium) b5->b6

Caption: Comparison of In Situ and Post-Loading experimental workflows.

G Factors Influencing Encapsulation Efficiency cluster_drug Drug Properties cluster_hydrogel Hydrogel Properties cluster_process Process Parameters EE Encapsulation Efficiency Charge Charge (Anionic) Interactions Interactions (Electrostatic, Hydrophobic) Charge->Interactions Solubility Solubility Solubility->EE Concentration Concentration Concentration->EE PeptideConc This compound Concentration (Cross-link Density) PeptideConc->Interactions Interactions->EE Primary Influence LoadingMethod Loading Method (In Situ vs. Post-Loading) LoadingMethod->EE pH pH pH->EE Temperature Temperature Temperature->EE

Caption: Key factors that modulate drug encapsulation efficiency.

G Workflow: Determining Encapsulation Efficiency start Start with Drug-Loaded Hydrogel step1 Centrifuge to separate gel and supernatant start->step1 step2 Collect supernatant containing free drug step1->step2 step4 Measure drug concentration in supernatant (e.g., UV-Vis, HPLC) step2->step4 step3 Prepare standard curve of the drug step3->step4 step5 Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) step4->step5 final Final Values Obtained step5->final

Caption: Step-by-step workflow for calculating encapsulation efficiency.

References

Validation & Comparative

A Comparative Guide to Trilysine and Other Crosslinkers in Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant of a hydrogel's physicochemical properties and its ultimate performance in biomedical applications. This guide provides a comparative analysis of trilysine, a lysine-based crosslinker, against other commonly used crosslinking agents. The comparison focuses on efficacy, biocompatibility, and the resulting mechanical properties of the hydrogels, supported by experimental data from various studies.

Executive Summary

This compound is emerging as a biocompatible and versatile crosslinker, offering a favorable alternative to traditional agents, particularly in applications where low toxicity is paramount. While direct comparative data across a single hydrogel platform is limited, this guide synthesizes available evidence to highlight the distinct advantages and disadvantages of each crosslinker type. Natural crosslinkers like this compound and genipin generally exhibit superior biocompatibility compared to synthetic counterparts like glutaraldehyde. The choice of crosslinker profoundly impacts the hydrogel's mechanical strength, degradation rate, and drug release kinetics.

Crosslinking Mechanisms at a Glance

The crosslinking mechanism dictates the final network structure of the hydrogel. This compound, with its multiple amine groups, can participate in both ionic and covalent crosslinking.

  • This compound: In polysaccharide systems like gellan gum, this compound's primary amines form ionic interactions with carboxylate groups on the polymer chains, supplemented by hydrogen bonding.[1] When used with polymers functionalized with N-hydroxysuccinimide (NHS) esters, such as PEG-NHS, this compound forms stable amide bonds.

  • Genipin: This natural crosslinker reacts with primary amine groups of polymers like chitosan or gelatin to form heterocyclic, covalently crosslinked structures.[2]

  • Glutaraldehyde: It reacts with amine groups on polymer chains, forming Schiff bases which can further react to create complex, stable crosslinks. However, residual glutaraldehyde is a significant cytotoxicity concern.

  • EDC/NHS: This zero-length carbodiimide crosslinker activates carboxyl groups on polymers, which then react with primary amine groups to form amide bonds, with no part of the crosslinker incorporated into the final structure.

Diagram of this compound Crosslinking with Gellan Gum

Trilysine_Gellan_Gum_Crosslinking cluster_this compound This compound cluster_gellan_gum Gellan Gum Chains This compound This compound Molecule (Multiple -NH3+ groups) GG1 Gellan Gum (-COO-) This compound->GG1 Ionic Interaction GG2 Gellan Gum (-COO-) This compound->GG2 Ionic Interaction GG1->GG2 Hydrogen Bonding caption This compound crosslinks gellan gum via ionic interactions and hydrogen bonding.

This compound crosslinks gellan gum via ionic interactions and hydrogen bonding.

Diagram of this compound Crosslinking with PEG-NHS

Trilysine_PEG_NHS_Crosslinking cluster_reactants Reactants cluster_product Crosslinked Product This compound This compound (-NH2) Crosslinked_PEG Crosslinked PEG-Trilysine (Amide Bond Formation) This compound->Crosslinked_PEG PEG_NHS PEG-NHS Ester PEG_NHS->Crosslinked_PEG NHS_leaving_group NHS (byproduct) Crosslinked_PEG->NHS_leaving_group releases caption This compound forms covalent amide bonds with NHS-activated polymers like PEG. Hydrogel_Characterization_Workflow start Hydrogel Synthesis mechanical Mechanical Testing (Rheology, Compression) start->mechanical swelling Swelling & Degradation Studies start->swelling biocompatibility Biocompatibility Assays (Cell Viability, Cytotoxicity) start->biocompatibility drug_release Drug Release Studies start->drug_release end Data Analysis & Comparison mechanical->end swelling->end biocompatibility->end drug_release->end caption A typical workflow for the characterization of hydrogel properties. Mechanotransduction_Signaling cluster_ecm Hydrogel Matrix cluster_cell Cell Matrix Mechanical Cues (Stiffness, Topography) Integrins Integrins Matrix->Integrins senses YAP_TAZ Hippo Pathway (YAP/TAZ) Matrix->YAP_TAZ influences FAK FAK Pathway Integrins->FAK activates RhoA Rho/ROCK Pathway Integrins->RhoA activates Nucleus Nucleus (Gene Expression) FAK->Nucleus influences RhoA->Nucleus influences YAP_TAZ->Nucleus translocates to caption Hydrogel mechanical properties can influence key cell signaling pathways.

References

In Vivo Performance of Lysine-Based Peptide Carriers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting an appropriate carrier system is paramount to achieving therapeutic efficacy and safety. This guide provides an in-deth objective comparison of trilysine and other lysine-based peptide carriers with alternative peptide-based systems for in vivo drug delivery. The performance of these carriers is evaluated based on published experimental data, focusing on drug delivery efficiency, biodistribution, and safety profiles.

Performance Comparison: Lysine-Based Carriers vs. Alternatives

Lysine-based carriers, including poly-L-lysine (PLL) and lysine dendrimers, are frequently explored for their potential to enhance the therapeutic index of various drugs. Their cationic nature facilitates interaction with cell membranes, and their structure can be tailored for specific applications.[1] This section compares their in vivo performance against other prominent peptide-based carriers like cell-penetrating peptides (CPPs) and albumin-binding peptides.

Drug Delivery Efficiency and Pharmacokinetics

The efficiency of a drug carrier is often determined by its ability to prolong the circulation time of the conjugated drug and enhance its accumulation at the target site.

Carrier TypeDrug ConjugateAnimal ModelPlasma Half-life (t½)Tumor Accumulation (% ID/g)Citation
Lysine-Based Dendrimer G5 PEG(1100) Dendrimer-MethotrexateMiceNot explicitly stated, but described as long-circulating~11%[1]
Albumin-Binding Peptide ABD-DoxorubicinMice29.4 hours~4-fold higher than free Dox at 2h[2]
Cell-Penetrating Peptide (RXR)4-PMORats2-fold increase compared to PMO aloneEnhanced uptake in liver, spleen, lungs[3]
TAT Peptide tat-biotin/streptavidinRats1.37 ± 0.01 mL/min/kg (clearance)-[4]
Biodistribution

The distribution of the carrier-drug conjugate within the body is a critical factor in determining both efficacy and potential off-target toxicity.

Carrier TypeKey Biodistribution FindingsCitation
Lysine-Based Dendrimer Smaller dendrimers (G3-G4) show retention in the kidneys, while larger ones (G5) concentrate more in the liver and spleen.[1]
Albumin-Binding Peptide Maintains a steady concentration in the tumor for at least 72 hours.[2]
Cell-Penetrating Peptide Increased uptake in all tissues except the brain, with significant enhancement in the liver, spleen, and lungs.[3]
Safety and Toxicity

The in vivo safety profile is a crucial consideration for the clinical translation of any drug delivery system.

Carrier TypeKey Toxicity FindingsCitation
Poly-L-lysine (High Mol. Wt.) High intravenous doses can cause endothelial disruption and subsequent bleeding in the lungs in rats.[5]
Cell-Penetrating Peptide ((RXR)4-PMO) Well-tolerated at doses of 15 mg/kg. At 150 mg/kg, adverse events including lethargy, weight loss, and elevated BUN and serum creatinine were observed.[3]
Albumin-Binding Peptide (ABD-Dox) 2-fold higher maximum tolerated dose compared to free doxorubicin.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vivo experiments.

Pharmacokinetic Analysis
  • Animal Model : Healthy BALB/c mice or Sprague-Dawley rats are commonly used.

  • Drug Administration : The peptide-drug conjugate is administered intravenously (i.v.) via the tail vein at a specified dose (e.g., 5 mg drug equivalent per kg of body weight).[2]

  • Blood Sampling : Blood samples are collected at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h) via retro-orbital bleeding or from the tail vein.

  • Sample Processing : Plasma is separated by centrifugation.

  • Quantification : The concentration of the drug or a labeled carrier in the plasma is quantified using a suitable method, such as fluorescence measurement for fluorescent drugs like doxorubicin or HPLC for other compounds.[2][3]

  • Data Analysis : The plasma concentration-time data is used to calculate pharmacokinetic parameters such as elimination half-life (t½), area under the curve (AUC), and clearance.

Biodistribution Study
  • Animal Model : Tumor-bearing mice (e.g., with subcutaneous C26 colon carcinoma or MIA PaCa-2 pancreatic tumor xenografts) are used to assess tumor targeting.[2]

  • Drug Administration : The radiolabeled or fluorescently-labeled peptide-drug conjugate is administered intravenously.

  • Tissue Harvesting : At predetermined time points, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor are harvested.

  • Quantification :

    • For radiolabeled conjugates, the radioactivity in each organ is measured using a gamma counter, and the results are expressed as a percentage of the injected dose per gram of tissue (%ID/g).

    • For fluorescently-labeled conjugates, tissues can be homogenized, and the fluorescence can be measured, or tissues can be imaged ex vivo using an imaging system.

  • Data Analysis : The %ID/g for each organ is calculated to determine the tissue distribution profile of the conjugate.

In Vivo Toxicity Assessment
  • Animal Model : Healthy mice or rats are used.

  • Dosing Regimen : Animals are administered single or multiple doses of the peptide-drug conjugate at various concentrations, including a high dose to determine the maximum tolerated dose (MTD).

  • Monitoring : Animals are monitored for signs of toxicity, including changes in body weight, behavior, and overall health.[3]

  • Blood Analysis : At the end of the study, blood samples are collected for hematology and serum chemistry analysis to assess organ function (e.g., BUN and creatinine for kidney function).[3]

  • Histopathology : Major organs are harvested, fixed in formalin, sectioned, and stained with hematoxylin and eosin (H&E) for histological examination to identify any tissue damage or abnormalities.

Visualizations: Workflows and Mechanisms

To better illustrate the concepts and processes involved in the in vivo comparison of peptide-based carriers, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis prep_carrier Peptide Carrier Synthesis (e.g., this compound, TAT) prep_conjugate Drug Conjugation & Purification prep_carrier->prep_conjugate animal_model Animal Model Selection (e.g., Tumor Xenograft) prep_conjugate->animal_model administration Intravenous Administration animal_model->administration pk_study Pharmacokinetic Study (Blood Sampling) administration->pk_study bd_study Biodistribution Study (Organ Harvesting) administration->bd_study tox_study Toxicity Study (Monitoring & Histology) administration->tox_study data_quant Sample Quantification (HPLC, Fluorescence, etc.) pk_study->data_quant bd_study->data_quant tox_study->data_quant data_analysis Calculate PK Parameters, %ID/g, Toxicity Markers data_quant->data_analysis comparison Comparative Analysis of Carriers data_analysis->comparison

Caption: Experimental workflow for in vivo comparison of peptide-based drug carriers.

EPR_effect cluster_blood_vessel Blood Vessel cluster_tumor_tissue Tumor Tissue blood_stream carrier Lysine-Dendrimer Drug Conjugate extravasation Extravasation through Leaky Vasculature carrier->extravasation Enhanced Permeability tumor_cells Tumor Cells extravasation->tumor_cells Enhanced Retention (Poor Lymphatic Drainage)

Caption: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.

CPP_entry cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cpp_conjugate CPP-Drug Conjugate cell_surface Cell Surface Interaction (Electrostatic) cpp_conjugate->cell_surface endocytosis Endocytosis cell_surface->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytosol Cytosol (Drug Release) escape->cytosol

Caption: Simplified mechanism of cell entry for a Cell-Penetrating Peptide (CPP) conjugate.

References

A Comparative Guide to the Biocompatibility of Trilysine-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanomedicine continually seeks novel materials that are both effective as delivery vehicles and safe for clinical use. Among these, Trilysine-based materials, particularly poly-L-lysine (PLL) dendrimers, have garnered significant interest due to their unique structural characteristics and functional versatility. This guide provides an objective comparison of the biocompatibility of this compound-based materials with commonly used alternatives—liposomes, chitosan nanoparticles, and poly(lactic-co-glycolic acid) (PLGA) nanoparticles—supported by experimental data.

Executive Summary

This compound-based materials, especially dendrimers, exhibit a favorable biocompatibility profile, characterized by their biodegradable nature.[1][2] However, their cationic surface charge can lead to concentration-dependent cytotoxicity and hemolytic activity.[3][4][5] In comparison, liposomes and PLGA nanoparticles generally demonstrate lower toxicity, while chitosan nanoparticles present a variable profile that is dependent on their physicochemical properties. The choice of material should be guided by a thorough risk-benefit analysis for the specific application.

In Vitro Biocompatibility

The initial assessment of a biomaterial's safety is typically conducted through in vitro assays that evaluate its potential to cause cell damage (cytotoxicity) and rupture red blood cells (hemolysis).

Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit 50% of cell growth, is a key metric in cytotoxicity studies. A higher IC50 value indicates lower cytotoxicity. The following table summarizes the IC50 values for this compound-based dendrimers and their alternatives against various cell lines.

MaterialCell LineIC50 (µM)Reference
Poly-L-lysine (PLL) Dendrimer THP-1, U-937≤ 3.5[6]
PPI Dendrimer (5.0G) SiHa1571.22 ± 151.27 (nM)[7]
Liposomes SiHa1653.98 ± 72.89 (nM)[7]
Chitosan Nanoparticles MDBK, Colo 205Non-cytotoxic up to 2500 µg/mL[8]
PLGA Nanoparticles SiHa1922.75 ± 75.15 (nM)[7]
PLGA Nanoparticles MDBK, Colo 205Non-cytotoxic up to 2500 µg/mL[8]

Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Cationic dendrimers, including those based on lysine, can exhibit cytotoxicity due to their interaction with negatively charged cell membranes.[3] However, surface modifications, such as PEGylation, can significantly reduce this toxicity.[3]

Hemolysis Assay

The hemolytic potential of a biomaterial is a critical indicator of its blood compatibility. The following table presents the percentage of hemolysis induced by different nanomaterials.

MaterialConcentrationHemolysis (%)Reference
Poly-L-lysine (PLL) 0.01 - 0.5 mg/mLNo hemolysis[4]
PPI Dendrimer (5.0G) Not Specified12.26 ± 0.31[7]
Drug-loaded PPI Dendrimer Not Specified17.22 ± 0.48[7]
Liposomes Not Specified0.24 ± 0.01[7]
Drug-loaded Liposomes Not Specified4.13 ± 0.19[7]
Chitosan Nanoparticles Not SpecifiedVariable
PLGA Nanoparticles Not Specified0.32 ± 0.02[7]
Drug-loaded PLGA Nanoparticles Not Specified6.43 ± 0.44[7]

Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Poly-L-lysine has been shown to have low hemolytic activity at concentrations up to 0.5 mg/mL.[4] In contrast, unmodified cationic dendrimers can cause significant hemolysis, which is a crucial consideration for intravenous applications.[7] Liposomes and PLGA nanoparticles generally exhibit excellent hemocompatibility.[7]

In Vivo Biocompatibility

In vivo studies in animal models provide a more comprehensive understanding of a material's systemic toxicity and its effects on various organs.

Systemic Toxicity

Acute and chronic toxicity studies are essential to determine the safety profile of a biomaterial. While specific LD50 values for direct comparison are scarce, histopathological analyses from various studies offer valuable insights.

  • This compound-Based Materials: Studies on poly-L-lysine in mice have shown no significant alterations in serum chemistry, blood cell counts, or body weight gain with short-term administration.[9] However, chronic administration may require careful monitoring, with some studies indicating a decrease in platelet numbers.[9] Intravenous administration of poly-L-lysine dendrimers in rats showed wide distribution in major organs without specific accumulation in the reticuloendothelial system, and they are biodegradable.[10]

  • Liposomes: Generally considered highly biocompatible and safe for in vivo use.

  • Chitosan Nanoparticles: The in vivo toxicity of chitosan nanoparticles is variable. However, studies have shown that chitosan-coated PLGA nanoparticles exhibit significantly less, if any, toxic effects compared to uncoated PLGA nanoparticles.[1][7]

  • PLGA Nanoparticles: In vivo studies on PLGA nanoparticles have demonstrated their biocompatibility, with histopathological evaluations showing no significant abnormalities in low and medium doses.[11] However, at high doses, some toxicity in the liver and kidney has been observed.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biocompatibility data.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of the test material and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Hemolysis Assay

This assay quantifies the amount of hemoglobin released from red blood cells upon contact with a material.

Protocol:

  • Blood Collection: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation: Add the test material at various concentrations to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control. Incubate the samples at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizing Biocompatibility Assessment

Biocompatibility Testing Workflow

The following diagram illustrates a typical workflow for assessing the biocompatibility of a novel biomaterial.

Biocompatibility_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing Cytotoxicity Cytotoxicity Assay (e.g., MTT) Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis Genotoxicity Genotoxicity Assay Hemolysis->Genotoxicity Acute_Toxicity Acute Systemic Toxicity Genotoxicity->Acute_Toxicity If required Chronic_Toxicity Subchronic/Chronic Toxicity Acute_Toxicity->Chronic_Toxicity Implantation Implantation Study Chronic_Toxicity->Implantation Regulatory_Submission Regulatory Submission Implantation->Regulatory_Submission Material New Biomaterial Risk_Assessment Risk Assessment (ISO 10993-1) Material->Risk_Assessment Risk_Assessment->Cytotoxicity Initial Screening Inflammatory_Response Biomaterial Biomaterial Protein_Adsorption Protein Adsorption Biomaterial->Protein_Adsorption Macrophage_Activation Macrophage Activation Protein_Adsorption->Macrophage_Activation Cytokine_Release Cytokine Release (e.g., TNF-α, IL-1β) Macrophage_Activation->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation Fibrous_Capsule Fibrous Capsule Formation Inflammation->Fibrous_Capsule Chronic Response

References

Comparative analysis of Trilysine's conformational states

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Conformational States of Trilysine for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the conformational states of the tripeptide this compound (Lys-Lys-Lys). The information is intended for researchers, scientists, and drug development professionals interested in the structural dynamics of small cationic peptides. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols for the techniques cited.

Comparative Analysis of Conformational States

This compound in an aqueous solution does not adopt a single, rigid structure but rather exists as an ensemble of conformations. The conformational landscape is particularly interesting due to the electrostatic interactions between the charged lysine side chains. The central and C-terminal lysine residues exhibit distinct conformational preferences.

A key finding is that the central lysine residue predominantly adopts a "deformed polyproline II" (pPII(d)) conformation.[1] This is a variation of the polyproline II (pPII) helix, a left-handed helical structure commonly observed in unfolded peptides and proteins.[1] The C-terminal lysine residue, in contrast, shows a mixture of conformations, including the standard pPII, β-strand, and right-handed helical structures.[1]

For a comprehensive comparison, this guide evaluates the conformational states of this compound alongside other short cationic peptides: Triornithine, Triarginine, and Trihistidine.

Data Presentation

The following tables summarize the dihedral angles (φ, ψ) characteristic of the observed conformational states and the approximate population of each state as determined by spectroscopic methods.

Table 1: Conformational States of the Central Residue in Cationic Tripeptides

PeptideResidueConformationDihedral Angles (φ, ψ)Population (%)
This compound Central LysineDeformed Polyproline II (pPII(d))~(-75°, +145°)*Predominant[1]
Triornithine Central OrnithinePolyproline II (pPII)-like~(-75°, +145°)High
Triarginine Central ArginineExtended (β-strand) & pPII~(-135°, +135°) & ~(-75°, +145°)Mixture
Trihistidine Central HistidineHelical & ExtendedVariableMixture

*Note: Precise dihedral angles for the "deformed" pPII state of this compound are not explicitly defined in the literature; values for the canonical pPII helix are provided as a reference.

Table 2: Conformational States of the C-terminal Residue in this compound

PeptideResidueConformationDihedral Angles (φ, ψ)Population (%)
This compound C-terminal LysinePolyproline II (pPII)~(-75°, +145°)Mixture[1]
β-strand~(-135°, +135°)Mixture[1]
Right-handed Helical~(-60°, -40°)Mixture[1]

Experimental Protocols

The conformational analysis of this compound and similar peptides relies heavily on spectroscopic techniques that can probe the geometry of the peptide backbone. The primary methods cited are Vibrational (FTIR and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Vibrational Spectroscopy (FTIR/Raman) for Peptide Conformation

Objective: To determine the secondary structure content of the peptide by analyzing the amide I and amide III vibrational bands.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., D₂O to avoid interference from the H₂O bending vibration in the amide I region) to a final concentration of 5-10 mg/mL.

    • Transfer the solution to a temperature-controlled IR sample cell with a short path length (e.g., CaF₂ windows with a 50-100 µm spacer).

  • Data Acquisition:

    • Acquire FTIR spectra using a research-grade spectrometer.

    • Collect spectra in the mid-IR range (typically 4000-1000 cm⁻¹).

    • For amide I analysis, focus on the 1700-1600 cm⁻¹ region.

    • Accumulate a sufficient number of scans (e.g., 256 or 512) to achieve a high signal-to-noise ratio.

    • Record a background spectrum of the solvent under identical conditions.

  • Data Analysis:

    • Subtract the solvent spectrum from the peptide solution spectrum.

    • Perform baseline correction on the resulting spectrum.

    • To resolve overlapping components within the amide I band, use Fourier self-deconvolution or second-derivative analysis.

    • Fit the deconvoluted spectrum with multiple Gaussian or Lorentzian peaks, where the position of each peak corresponds to a specific secondary structure element (e.g., β-sheet: ~1620-1640 cm⁻¹, random coil/pPII: ~1640-1650 cm⁻¹, α-helix: ~1650-1660 cm⁻¹).

    • The area of each fitted peak is proportional to the population of that conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

Objective: To obtain a high-resolution 3D structure or conformational ensemble of the peptide in solution.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O) to a concentration of 1-5 mM.

    • Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift calibration.

    • Adjust the pH of the sample to the desired value.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning backbone and side-chain protons.

    • HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled (¹³C, ¹⁵N), this experiment correlates protons with their directly attached heteroatoms, aiding in assignment.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Assign all proton, carbon, and nitrogen signals to specific atoms in the peptide sequence using the suite of NMR spectra.

    • Restraint Generation:

      • From NOESY spectra, integrate the cross-peak volumes to derive upper distance limits between pairs of protons.

      • From COSY or other scalar coupling-based experiments, measure coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle restraints using the Karplus equation.

    • Structure Calculation: Use a molecular dynamics or distance geometry program (e.g., XPLOR-NIH, CYANA, AMBER) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

    • Structure Validation: Assess the quality of the calculated structures using tools like PROCHECK to analyze Ramachandran plots and other geometric parameters.

Visualizations

The following diagrams illustrate key concepts and workflows related to the conformational analysis of this compound.

Conformational_Equilibrium pPII(d) Deformed Polyproline II (Predominant) pPII Polyproline II beta β-strand pPII->beta helix Right-handed Helical beta->helix helix->pPII

Caption: Conformational equilibrium of the central and C-terminal lysine residues in this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Peptide_Synthesis Peptide Synthesis (this compound, Analogs) Dissolution Dissolution in Appropriate Solvent Peptide_Synthesis->Dissolution Vibrational_Spec Vibrational Spectroscopy (FTIR/Raman) Dissolution->Vibrational_Spec NMR_Spec NMR Spectroscopy (2D NMR) Dissolution->NMR_Spec Secondary_Structure Secondary Structure Content (%) Vibrational_Spec->Secondary_Structure 3D_Structure 3D Structure Ensemble (Dihedral Angles) NMR_Spec->3D_Structure Comparison_Table Generation of Comparative Data Tables Secondary_Structure->Comparison_Table 3D_Structure->Comparison_Table

Caption: Experimental workflow for the conformational analysis of peptides.

References

A Comparative Analysis of Drug Release Kinetics: Trilysine Hydrogels Versus Other Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed investigation into the drug release kinetics of trilysine-crosslinked hydrogels reveals distinct profiles compared to other commonly used hydrogel systems. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound hydrogels against traditional ionically-crosslinked gellan gum, polyethylene glycol (PEG), and hyaluronic acid (HA) hydrogels, supported by experimental data and detailed protocols.

Hydrogels are a cornerstone of controlled drug delivery, offering tunable properties for sustained release of therapeutics. The choice of crosslinking agent is a critical determinant of a hydrogel's architecture and, consequently, its drug release characteristics. This report focuses on gellan gum hydrogels crosslinked with this compound, a peptide-based crosslinker, and evaluates its performance against gellan gum hydrogels crosslinked with divalent cations (Ca²⁺), as well as widely used PEG and HA hydrogel systems.

Comparative Drug Release Kinetics

The drug release profiles of different hydrogel formulations are summarized below. The data highlights the characteristic initial burst release followed by a period of sustained release, a profile influenced by the hydrogel's composition and the nature of the crosslinker.

Hydrogel SystemModel DrugCrosslinkerKey Release CharacteristicsSource
This compound-Gellan Gum Immunoglobulin G (IgG)This compoundInitial burst release of ~80% within the first 24 hours, followed by sustained release for up to 5 days.[1][1][2][3]
Ca²⁺-Gellan Gum MetronidazoleCalcium Chloride (Ca²⁺)Sustained release over 8 hours, with denser bead structure compared to some other ionic crosslinkers.[4]
Polyethylene Glycol (PEG) Bovine Serum Albumin (BSA)DithiolRelease kinetics are highly tunable by altering polymer density and molecular weight. Fractional release shows a linear relationship with the square root of time, indicative of Fickian diffusion.[5]
Hyaluronic Acid (HA) FITC-DextranThiolated HA (physical crosslinking)Release properties are tunable based on drug size and environmental pH. The release mechanism is predominantly Fickian diffusion.[6][6]

Experimental Protocols

The following section details the methodologies for hydrogel synthesis, drug loading, and in vitro drug release studies, providing a framework for reproducible research.

Hydrogel Synthesis
  • This compound-Gellan Gum Hydrogel: Gellan gum powder is dissolved in deionized water at an elevated temperature (~70°C) with constant stirring to form a clear solution. After cooling to approximately 40°C, an aqueous solution of this compound is added as a crosslinker. The mixture is then loaded into syringes for gelation.[2]

  • Ca²⁺-Gellan Gum Hydrogel: Gellan gum is dissolved in water and heated. The hydrogel beads are then formed by ionotropic gelation by dropping the gellan gum solution into a solution containing calcium chloride.

  • Polyethylene Glycol (PEG) Hydrogel: PEG hydrogels are typically formed by the photopolymerization of PEG-diacrylate (PEGDA) in the presence of a photoinitiator. The properties of the hydrogel can be tuned by varying the concentration of PEGDA and the intensity of the UV light.

  • Hyaluronic Acid (HA) Hydrogel: Thiolated hyaluronic acid is dissolved in a buffer solution. Physical crosslinking is induced by adjusting the pH, leading to the formation of a hydrogel.

Drug Loading

The model drug is typically incorporated into the hydrogel matrix during the synthesis process. For thermosensitive drugs like antibodies, it is crucial to add them after the polymer solution has cooled to a suitable temperature, as in the case of the this compound-gellan gum hydrogels.[2]

In Vitro Drug Release Study

The drug-loaded hydrogels are placed in a release medium, typically a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4 and maintained at 37°C. At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using an appropriate analytical technique, such as an enzyme-linked immunosorbent assay (ELISA) for proteins like IgG.[2] The cumulative amount of drug released is then calculated and plotted against time to determine the release kinetics.

Mechanism of Action: Fc-gamma Receptor Signaling Pathway

The model drug used in the this compound-gellan gum studies, Immunoglobulin G (IgG), is a therapeutic antibody. The efficacy of many therapeutic antibodies is mediated through their interaction with Fc-gamma receptors (FcγRs) on immune cells, triggering a signaling cascade that leads to various effector functions.

Fc-gamma Receptor Signaling Pathway IgG IgG Antibody FcR Fc-gamma Receptor (FcγR) IgG->FcR Binding Antigen Target Antigen IgG->Antigen Src Src Family Kinases FcR->Src Activation Syk Syk Kinase Src->Syk Phosphorylation PLC Phospholipase C (PLC) Syk->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C DAG->PKC Effector Cellular Effector Functions Ca->Effector PKC->Effector

Caption: Fc-gamma Receptor (FcγR) signaling cascade initiated by IgG binding.

Experimental Workflow for Drug Release Analysis

The systematic evaluation of drug release from hydrogels follows a well-defined experimental workflow to ensure accuracy and reproducibility of the results.

Experimental Workflow for Drug Release Analysis start Start: Hydrogel Formulation synthesis Hydrogel Synthesis start->synthesis drug_loading Drug Loading synthesis->drug_loading release_study In Vitro Release Study drug_loading->release_study sampling Aliquot Sampling at Time Points release_study->sampling quantification Drug Quantification (e.g., ELISA) sampling->quantification analysis Data Analysis: Cumulative Release vs. Time quantification->analysis end_node End: Determine Release Kinetics analysis->end_node

Caption: Workflow for determining hydrogel drug release kinetics.

References

A Head-to-Head Battle: Trilysine Versus Traditional Ions for Gellan Gum Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision in the design of gellan gum-based hydrogels for therapeutic delivery. This guide provides an objective comparison of the performance of the novel peptide-based crosslinker, trilysine, against traditional mono- and divalent ions, supported by experimental data.

Gellan gum, a biocompatible and biodegradable polysaccharide, has emerged as a promising polymer for a variety of biomedical applications, including drug delivery and tissue engineering. Its ability to form hydrogels through ionic crosslinking is a key attribute. While traditional cations like sodium (Na+) and calcium (Ca2+) have been the conventional choice for inducing gelation, recent research has highlighted this compound as a viable alternative with distinct advantages, particularly for the encapsulation of thermosensitive biologics.

At a Glance: Key Performance Metrics

The selection of a crosslinking agent significantly impacts the physicochemical properties and, consequently, the in vivo performance of gellan gum hydrogels. This section summarizes the key quantitative data from studies evaluating this compound and traditional ions.

PropertyThis compound CrosslinkingTraditional Ion Crosslinking (Ca2+)Key Observations
Crosslinking Temperature Achieved at 38°C[1]Typically requires higher temperatures (around 70-90°C) for initial dissolution, with crosslinking occurring upon cooling.This compound allows for a lower temperature crosslinking process, which is advantageous for incorporating thermosensitive drugs.[1]
Injection Force Low injection forces (< 20 N) for 0.5-1% GG with 0.03-0.05% this compound.[1]Data not available in the same context.This compound-crosslinked hydrogels demonstrate suitable injectability for minimally invasive applications.[1]
Mechanical Properties Tunable, with increasing GG and this compound concentration leading to higher injection forces.[2]Compression moduli range from 6.4 to 17.2 kPa, influenced by the presence of calcium and other crosslinking mechanisms.[3]Both crosslinking methods allow for the tuning of mechanical properties, but direct comparative data on gel strength is limited.
Drug Release Sustained release of IgG for up to 5 days, with a burst release within the first 24 hours.[1]Drug release is pH-dependent, with slower release in acidic conditions.[4] Divalent cations like Ca2+ create more stable beads than monovalent ions.[5]This compound demonstrates potential for sustained release of large molecules like antibodies. Traditional ions offer pH-responsive release profiles.
Biocompatibility High cell viability (>90%) with normal human dermal fibroblasts.[1]Generally considered biocompatible, supporting cell viability and showing no acute inflammatory reaction in vivo.[2]Both this compound and traditional ion-crosslinked gellan gum hydrogels exhibit excellent biocompatibility.
Swelling Ratio Data not extensively available.Swelling ratios are influenced by the crosslinking mechanism and ionic content of the surrounding medium.[3][6]The swelling behavior of traditionally crosslinked hydrogels is well-characterized and depends on environmental conditions.

Delving Deeper: Experimental Insights

Understanding the methodologies behind the data is crucial for interpretation and replication. This section outlines the experimental protocols for key analyses.

Experimental Protocol: Gellan Gum Hydrogel Preparation

This compound Crosslinking:

  • Gellan gum (GG) powder is dissolved in preheated water (~70°C) with constant agitation for approximately 2 hours to form a clear solution.[2]

  • The solution is then cooled to around 40°C.[2]

  • A solution of this compound is gradually added to the cooled GG solution.[2]

  • The resulting formulation is then loaded into syringes for application.[2]

Traditional Ion (Ca2+) Crosslinking:

  • Gellan gum is dissolved in deionized water at an elevated temperature (e.g., 90°C).

  • A solution of a divalent cation, typically CaCl2, is added to the gellan gum solution.

  • Gelation occurs as the solution cools, allowing for the formation of ionic crosslinks.

Experimental Protocol: Mechanical Testing (Injection Force)
  • Hydrogel formulations are loaded into syringes.

  • An Instron 5565 instrument is used to measure the injection force at a constant displacement rate (e.g., 2 mm/min).[2]

Experimental Protocol: Drug Release Study (IgG Release)
  • Hydrogel samples (~100 mg) containing the therapeutic agent (e.g., IgG) are placed in microcentrifuge tubes.[2]

  • A release medium, such as phosphate-buffered saline (PBS), is added to each tube.[2]

  • The tubes are incubated at 37°C.[2]

  • At predetermined time points, the release medium is sampled and the concentration of the released therapeutic is quantified using an appropriate assay (e.g., ELISA).[2]

Experimental Protocol: Biocompatibility Assay (Cell Viability)
  • Normal human dermal fibroblasts (NHDF) are seeded in a 24-well plate.

  • The prepared hydrogel is added to the wells.

  • Cell viability is assessed after a specific incubation period (e.g., 48 hours) using a resazurin cell viability assay.[2] The viability is calculated relative to a control group without the hydrogel.

Visualizing the Science

Diagrams can provide a clearer understanding of complex processes and relationships.

GellanGumCrosslinking cluster_this compound This compound Crosslinking cluster_Traditional Traditional Ion Crosslinking GG_sol_T Gellan Gum Solution (~40°C) Mix_T Mixing GG_sol_T->Mix_T This compound This compound Solution This compound->Mix_T Hydrogel_T This compound-Crosslinked Hydrogel Mix_T->Hydrogel_T GG_sol_I Gellan Gum Solution (~70-90°C) Mix_I Mixing & Cooling GG_sol_I->Mix_I Ions Cation Solution (e.g., Ca²⁺) Ions->Mix_I Hydrogel_I Ion-Crosslinked Hydrogel Mix_I->Hydrogel_I

Caption: Experimental workflow for gellan gum hydrogel preparation.

CrosslinkingMechanism cluster_this compound This compound Crosslinking Mechanism cluster_Traditional Traditional Ion Crosslinking Mechanism Trilysine_mol This compound (Primary Amines) Ionic Ionic Interactions Trilysine_mol->Ionic H_bond Hydrogen Bonding Trilysine_mol->H_bond GG_this compound Gellan Gum (Carboxylate Groups) GG_this compound->Ionic GG_this compound->H_bond Crosslink_T Crosslinked Network Ionic->Crosslink_T H_bond->Crosslink_T Cations Divalent Cations (e.g., Ca²⁺) Ionic_bridge Ionic Bridges Cations->Ionic_bridge GG_Ions Gellan Gum (Carboxylate Groups) GG_Ions->Ionic_bridge Crosslink_I Crosslinked Network Ionic_bridge->Crosslink_I

Caption: Gellan gum crosslinking mechanisms.

Conclusion: A Tale of Two Crosslinkers

The choice between this compound and traditional ions for gellan gum crosslinking is application-dependent.

This compound shines in applications involving thermosensitive biologics due to its ability to induce gelation at lower temperatures.[1] The resulting hydrogels are injectable and biocompatible, showing promise for sustained drug delivery.[1][2] The crosslinking mechanism is a combination of ionic interactions and hydrogen bonding, which may contribute to its unique properties.[1]

Traditional ions, particularly divalent cations like Ca2+, offer a well-established and cost-effective method for creating robust gellan gum hydrogels. These hydrogels exhibit tunable mechanical properties and pH-sensitive drug release profiles.[3][4] However, the higher temperatures often required for processing can be a significant drawback for certain therapeutic agents.[1]

Future research should focus on direct, side-by-side comparisons of a broader range of properties under identical experimental conditions to provide a more definitive guide for formulation scientists. Nevertheless, the emergence of this compound as a crosslinking agent represents a significant advancement, expanding the versatility of gellan gum for sophisticated drug delivery systems.

References

Validating the purity of synthesized Trilysine using mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, such as trilysine, is a cornerstone of numerous research and drug development endeavors. However, ensuring the purity of the synthesized product is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for validating the purity of synthesized this compound, supported by experimental protocols and data.

Mass Spectrometry for this compound Purity Validation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an exceptionally sensitive and specific method for peptide purity analysis.[1][2] The process involves separating the target peptide from impurities, followed by ionization and mass analysis, which allows for the precise determination of molecular weight and the identification of contaminants.[1]

Common Impurities in this compound Synthesis

During solid-phase peptide synthesis of this compound, several impurities can arise. These often include:

  • Truncated sequences: Peptides with one or two lysine residues instead of three.

  • Incompletely deprotected peptides: this compound molecules with protecting groups still attached to the lysine side chains.

  • Deletion sequences: Although less common with modern synthesis techniques, these are peptides missing an intended amino acid.[3]

  • By-products: Resulting from the cleavage of the peptide from the resin.[3]

Comparative Analysis of Purity Validation Methods

While mass spectrometry is a gold standard, other techniques are also employed for peptide purity analysis. The following table compares the key attributes of mass spectrometry, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

FeatureMass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation by chromatography, detection by mass-to-charge ratio.[1]Separation based on physicochemical properties (e.g., hydrophobicity).[4]Analysis of nuclear spin properties in a magnetic field.
Information Provided Molecular weight, sequence confirmation, impurity identification and quantification.[2][5]Purity assessment based on chromatographic peak area, retention time.[4]Detailed 3D structure, conformation, and purity.
Sensitivity Very high (picomole to femtomole range).[5]High (nanomole to picomole range).Lower sensitivity, requires higher sample concentration.
Specificity Very high, can distinguish between molecules with minute mass differences.[5]Good, but can be limited for co-eluting impurities with similar properties.[4]Very high, provides detailed structural information.
Sample Requirement Low.Low.High.
Speed Relatively fast analysis time per sample.Fast analysis time per sample.Slower, requires longer acquisition times.
Cost High initial instrument cost.[5]Moderate initial instrument cost.[5]Very high initial instrument cost.

Experimental Protocol: Purity Validation of this compound by LC-MS

This protocol outlines a standard procedure for the analysis of synthesized this compound using liquid chromatography-mass spectrometry.

Sample Preparation
  • Dissolution: Dissolve the lyophilized this compound powder in a suitable solvent, typically 0.1% formic acid in water, to a concentration of 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) to induce fragmentation for sequence confirmation.

Data Analysis
  • Identify the Precursor Ion: Locate the peak corresponding to the protonated this compound molecule [M+H]+ and potentially other charge states like [M+2H]2+ and [M+3H]3+.

  • Confirm Molecular Weight: Compare the experimentally observed mass-to-charge ratio with the theoretical monoisotopic mass of this compound.

  • Analyze MS/MS Spectra: For fragmentation data, identify the b and y ion series to confirm the amino acid sequence (Lys-Lys-Lys).[6]

  • Quantify Purity: Calculate the purity of the this compound sample by determining the peak area of the this compound ion relative to the total ion current of all detected peaks.

Expected Mass Spectrometry Data for this compound

The following table summarizes the theoretical mass data for this compound and its expected primary fragment ions (b and y ions) in a tandem mass spectrometry experiment.

Ion TypeSequenceTheoretical Monoisotopic Mass (m/z)
Precursor Ion [M+H]+ Lys-Lys-Lys 403.2973
b1Lys129.1023
b2Lys-Lys257.1972
y1Lys147.1128
y2Lys-Lys275.2077

Note: The theoretical monoisotopic mass of the neutral this compound peptide is 402.2895 Da.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different analytical methods, the following diagrams are provided.

Trilysine_Purity_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Validation Solid_Phase_Synthesis Solid-Phase Peptide Synthesis of this compound Cleavage_Deprotection Cleavage from Resin & Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Crude_Peptide Crude this compound Product Cleavage_Deprotection->Crude_Peptide Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Peptide->Sample_Prep LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Prep->LC_Separation MS_Analysis Mass Spectrometry (ESI-Q-TOF) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Purity & Identity Confirmation) MS_Analysis->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Final Purity Report

Workflow for this compound purity validation by LC-MS.

Purity_Method_Comparison cluster_info Information Provided MS Mass Spectrometry HPLC HPLC MS->HPLC Separation NMR NMR MS->NMR Structural Info HPLC->NMR Quantitative MS_info Molecular Weight Sequence HPLC_info Purity % Retention Time NMR_info 3D Structure Conformation

Comparison of analytical methods for peptide purity.

References

The Superiority of Arginine: A Comparative Analysis of Trilysine and Arginine-Rich Peptides for Cell Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution, with cationic peptides, particularly those rich in arginine, demonstrating exceptional capabilities. This guide provides a comparative study of trilysine and arginine-rich peptides, summarizing experimental data that underscores the superior cell penetration efficacy of arginine-based peptides.

While both lysine and arginine are positively charged amino acids, extensive research has revealed that the unique properties of arginine's guanidinium head group facilitate more efficient cellular uptake compared to lysine's primary amine. This difference is a key determinant in the design of effective CPPs for therapeutic and research applications.

Quantitative Comparison of Cellular Uptake and Cytotoxicity

Experimental evidence consistently demonstrates the enhanced cell penetration of arginine-rich peptides over their lysine counterparts. While direct comparative quantitative data for this compound (KKK) versus triarginine (RRR) is limited in publicly available literature, studies on longer oligo-lysine and oligo-arginine peptides provide a clear trend.

Peptide TypeCellular Uptake EfficiencyCytotoxicity (IC50)Key Findings
Oligo-arginine Peptides (e.g., R8, R9) HighGenerally low, but can increase with arginine content.Studies consistently show significantly higher cellular uptake compared to oligo-lysine peptides. One study reported a 3-fold increase in internalization when lysines were replaced with arginines in a protein cargo.[1]
Oligo-lysine Peptides (e.g., K8, K9) Very Low to NegligibleGenerally low.Research indicates that oligo-lysine peptides exhibit "virtually no transduction" into cells under conditions where oligo-arginine peptides show robust uptake.[2][3]
This compound (KKK) (extrapolated) Expected to be very low.Expected to be low.Based on the trend of longer oligo-lysines, the cell penetration of this compound is predicted to be minimal.
Triarginine (RRR) (extrapolated) Expected to be significantly higher than this compound.Expected to be low.Following the established trend, triarginine is anticipated to have a much greater cell-penetrating ability than this compound.

Note: The data for this compound and triarginine is extrapolated from studies on longer oligo-peptides due to a lack of direct head-to-head comparative studies on these specific tripeptides in the reviewed literature.

The Mechanistic Advantage of Arginine

The superior performance of arginine-rich peptides is attributed to the unique chemical structure of the guanidinium group in the arginine side chain.

  • Enhanced Hydrogen Bonding: The planar, resonant structure of the guanidinium group allows it to form multiple, strong bidentate hydrogen bonds with negatively charged components of the cell membrane, such as phosphate and sulfate groups on lipids and proteoglycans.[3] This strong interaction facilitates the initial binding and subsequent internalization.

  • Charge Delocalization: The positive charge of the guanidinium group is delocalized over three nitrogen atoms, which enhances its ability to interact with the cell surface and remain protonated within the hydrophobic membrane environment.[4]

  • Membrane Perturbation: Arginine-rich peptides are proposed to induce transient membrane pores or destabilization, allowing for their direct translocation into the cytoplasm.[3]

Lysine's primary amine group, in contrast, forms weaker, less specific interactions with the cell membrane, resulting in significantly lower uptake efficiency.[4]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Cellular Uptake Assay (Flow Cytometry)

This protocol quantifies the cellular uptake of fluorescently labeled peptides.

  • Cell Culture: Seed cells (e.g., HeLa, HEK293) in a 24-well plate at a density of 1 x 10^5 cells/well and culture overnight.

  • Peptide Preparation: Prepare stock solutions of fluorescently labeled peptides (e.g., FITC-KKK and FITC-RRR) in sterile PBS.

  • Treatment: Treat the cells with varying concentrations of the labeled peptides (e.g., 1, 5, 10 µM) and incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove non-internalized peptides.

  • Cell Detachment: Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% FBS) and analyze the fluorescence intensity of 10,000 cells per sample using a flow cytometer. The mean fluorescence intensity corresponds to the amount of internalized peptide.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the peptides on cell viability.

  • Cell Culture: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and culture overnight.

  • Peptide Treatment: Treat the cells with a range of peptide concentrations (e.g., 1 to 100 µM) for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be calculated.

Intracellular Localization (Confocal Microscopy)

This protocol visualizes the subcellular distribution of the peptides.

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and culture overnight.

  • Peptide Treatment: Treat the cells with fluorescently labeled peptides as described in the flow cytometry protocol.

  • Fixation and Staining: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the intracellular localization of the peptides using a confocal microscope.

Visualizing the Processes

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture Cell Seeding & Culture Treatment Cell Treatment with Peptides Cell_Culture->Treatment Peptide_Prep Peptide Synthesis & Labeling (this compound & Arginine-rich) Peptide_Prep->Treatment Incubation Incubation Treatment->Incubation Flow_Cytometry Flow Cytometry (Uptake Quantification) Incubation->Flow_Cytometry MTT_Assay MTT Assay (Cytotoxicity) Incubation->MTT_Assay Confocal_Microscopy Confocal Microscopy (Localization) Incubation->Confocal_Microscopy Data_Analysis Data Analysis & Comparison Flow_Cytometry->Data_Analysis MTT_Assay->Data_Analysis Confocal_Microscopy->Data_Analysis

Caption: Experimental workflow for comparing cell-penetrating peptides.

Cell_Entry_Mechanisms cluster_arginine Arginine-Rich Peptide cluster_lysine This compound Peptide Arg_Peptide Arginine-Rich Peptide Membrane_Binding_Arg Strong interaction with cell surface proteoglycans & phospholipids via guanidinium group Arg_Peptide->Membrane_Binding_Arg Direct_Translocation Direct Translocation (Pore Formation) Membrane_Binding_Arg->Direct_Translocation Endocytosis_Arg Endocytosis (Macropinocytosis) Membrane_Binding_Arg->Endocytosis_Arg Cytosol_Arg Cytosolic Delivery Direct_Translocation->Cytosol_Arg Endocytosis_Arg->Cytosol_Arg Endosomal Escape Lys_Peptide This compound Peptide Membrane_Binding_Lys Weak electrostatic interaction with cell surface via amine group Lys_Peptide->Membrane_Binding_Lys Low_Uptake Minimal Cellular Uptake Membrane_Binding_Lys->Low_Uptake

Caption: Proposed mechanisms of cell entry for peptides.

Conclusion

References

A Comparative Guide to the Efficacy of Lysine-Rich Peptides on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of lysine-rich peptides, using the well-documented polymer Poly-L-lysine (PLL) as a primary example, across various cancer cell lines. While the simple tripeptide Trilysine (H-Lys-Lys-Lys-OH) is a fundamental lysine-based structure, broader scientific literature has focused on larger lysine-containing peptides and polymers, which demonstrate significant potential in cancer therapy. This document synthesizes available experimental data to compare their performance and elucidates the underlying mechanisms of action.

The primary alternative discussed is the class of arginine-rich peptides, which are frequently studied in parallel to lysine-based compounds for their shared cationic properties yet distinct mechanisms of cytotoxicity.

Data Summary: Cytotoxicity of Poly-L-lysine (PLL)

The positive charge of lysine-rich peptides allows them to selectively interact with the negatively charged cell membranes of cancer cells.[1] This interaction is a key driver of their anticancer activity. Experimental data from multiple studies demonstrates the cytotoxic effects of PLL across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Cell LineCell TypeIC50 of PLL (µM)Reference
K562 Human erythroleukemia3.36 ± 0.16[2]
U937 Human histiocytic lymphoma3.53 ± 0.17[2]
B16F10 Murine melanoma6.04 ± 0.30[2]
A549 Human lung carcinoma8.23 ± 0.41[2]

Table 1: Summary of Poly-L-lysine IC50 values across various cancer cell lines. Data indicates that PLL is most potent in leukemia (K562) and lymphoma (U937) cell lines.

Comparative Mechanism of Action: Lysine-Rich vs. Arginine-Rich Peptides

Both lysine and arginine are positively charged amino acids that can confer anticancer properties to peptides.[1] However, the structure of their side chains leads to different mechanisms of cell death. Lysine-rich peptides often rely on creating pores or disrupting the membrane integrity, while arginine-rich peptides can penetrate the cell membrane to induce apoptosis from within.[3]

FeatureLysine-Rich Peptides (e.g., PLL)Arginine-Rich Peptides
Primary Interaction Electrostatic attraction to anionic cell membranes.[1]Stronger binding to membranes due to the guanidinium group.
Mechanism of Entry Membrane disruption, pore formation ("carpet-like" mechanism).[[“]]Direct membrane penetration and cellular uptake.[3]
Primary Cytotoxic Effect Membrane lysis, leading to necrosis at high concentrations.[3]Induction of caspase-3-dependent apoptosis.[3][5]
Amphipathicity Role High amphipathicity enhances membrane lysis activity.[3]Can induce apoptosis even with minimized amphipathicity.[3]

Table 2: Objective comparison of the dominant mechanisms of action for lysine-rich and arginine-rich anticancer peptides.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for lysine-rich peptide-induced apoptosis and a typical workflow for assessing cell viability.

G Proposed Signaling Pathway for Cationic Peptide Action cluster_membrane Cancer Cell Membrane (Anionic) cluster_cytosol Cytosol Peptide Lysine-Rich Peptide (+ charge) Membrane Membrane Interaction (Electrostatic Attraction) Peptide->Membrane Disruption Membrane Permeabilization / Pore Formation Membrane->Disruption Mito Mitochondrial Depolarization Disruption->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Lysine-rich peptides interact with and disrupt cancer cell membranes, leading to apoptosis.

G Experimental Workflow: Cell Viability (MTT Assay) A 1. Cell Seeding Seed cells in 96-well plates and allow to adhere overnight. B 2. Compound Treatment Treat cells with varying concentrations of peptide. A->B C 3. Incubation Incubate for a defined period (e.g., 24-48 hours). B->C D 4. MTT Addition Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and IC50 values. F->G

Caption: Standard workflow for determining compound cytotoxicity using the MTT colorimetric assay.

Detailed Experimental Protocols

The following protocols are generalized from methodologies cited in the referenced literature for studying the effects of peptides on cell lines.[2][6]

This method assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., A549, K562) in 96-well flat-bottom plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the peptide (e.g., Poly-L-lysine) in sterile, tissue culture grade water or PBS. Create a series of dilutions to achieve the final desired concentrations for treatment.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the peptide. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the results to determine the IC50 value.

This flow cytometry-based method quantifies apoptotic cells by identifying fragmented DNA.

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in 6-well plates and treat with the peptide at its IC50 concentration for 24 hours. Include an untreated control group.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Cell Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Apoptotic cells will have undergone DNA fragmentation and will appear as a distinct population with lower DNA content, known as the "sub-G1" peak.

  • Data Analysis: Quantify the percentage of cells in the sub-G1 phase of the cell cycle using appropriate software. An increase in the sub-G1 population in treated cells compared to the control indicates apoptosis.[2][6]

References

Safety Operating Guide

Navigating the Disposal of Trilysine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific substance. If an SDS for trilysine is unavailable, the compound should be treated as a potentially hazardous chemical.

Immediate Safety and Handling Protocols

Proper personal protective equipment (PPE) is mandatory when handling any chemical waste to minimize exposure risks.[1][2]

Personal Protective Equipment (PPE)Description
Gloves Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3]
Eye Protection Safety goggles or a face shield must be worn to protect against splashes.[3]
Lab Coat A buttoned lab coat provides a barrier against accidental spills.[3]

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its physical state (solid or liquid) and institutional guidelines.[2][3]

Liquid Waste Disposal:

For liquid waste containing peptides, chemical inactivation is the preferred method before disposal.[3]

StepProcedure
1. Inactivation Carefully add the liquid peptide waste to an inactivation solution. A common practice is a 1:10 ratio of waste to inactivation solution.[3]
2. Contact Time Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[3]
3. Neutralization If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[3]
4. Final Disposal After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Always verify with your institution's Environmental Health & Safety (EHS) department before drain disposal.[3]

Solid Waste Disposal:

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be treated as hazardous waste.[3]

StepProcedure
1. Segregation Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2][3] Do not mix non-hazardous waste with hazardous waste.[2][4]
2. Storage Store the sealed container in a designated hazardous waste accumulation area, also known as a satellite accumulation area.[3][5][6]
3. Pickup Contact your institution's EHS department for proper pickup and disposal of the hazardous waste container.[5]

This compound Disposal Workflow

TrilysineDisposalWorkflow cluster_prep Pre-Disposal Assessment cluster_waste_type Identify Waste Type cluster_liquid Liquid Waste Disposal cluster_solid Solid Waste Disposal consult_sds Consult Safety Data Sheet (SDS) wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->wear_ppe waste_type Liquid or Solid Waste? wear_ppe->waste_type inactivate Chemical Inactivation (e.g., 1:10 dilution) waste_type->inactivate Liquid segregate Segregate in Labeled, Leak-Proof Container waste_type->segregate Solid neutralize Neutralize pH (5.5-9.0) inactivate->neutralize drain_disposal Dispose Down Drain with Water (Verify with EHS) neutralize->drain_disposal store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.

Regulatory Compliance and Best Practices

Adherence to institutional and governmental regulations is paramount for laboratory safety and environmental protection.

Best PracticeDescription
Waste Segregation Never mix hazardous and non-hazardous waste streams.[2][4] Combining them requires treating the entire mixture as hazardous.[2]
Container Labeling All waste containers must be clearly labeled with "Hazardous Waste," the contents, and appropriate hazard warnings.[6]
Satellite Accumulation Areas Store chemical waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][6] There are limits on the amount of waste that can be accumulated, typically up to 55 gallons of hazardous waste or one quart of acutely toxic waste.[5][7][8]
Waste Management Plan Laboratories should have a written plan that outlines procedures for managing each type of waste from generation to disposal.[6]
Record Keeping Maintain accurate records of waste disposal, including manifests and disposal restriction forms.[6]

While the Safety Data Sheets for L-Lysine hydrochloride, a component amino acid, suggest it is not classified as a hazardous substance, it is best practice to follow established protocols for chemical waste disposal.[9] Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable federal, state, and local regulations.[2][5]

References

Personal protective equipment for handling Trilysine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, storage, and disposal of Trilysine. The following procedures are designed to ensure a safe laboratory environment and maintain product integrity.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1] The following personal protective equipment is recommended for handling this compound powder.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn to protect against airborne particles.
Hand Protection GlovesStandard laboratory gloves (e.g., nitrile) are required.
Respiratory Protection N95 RespiratorRecommended to prevent inhalation of the powder, especially when handling larger quantities or when there is a risk of dust formation.
Body Protection Lab CoatA standard lab coat should be worn to protect clothing.

Operational Plan: Handling and Storage

This compound is a lyophilized powder and should be handled with care to prevent inhalation and contamination.[2]

Handling Protocol
  • Preparation : Before handling, ensure that the designated workspace is clean and uncluttered. Allow the sealed container of this compound to warm to room temperature before opening to prevent moisture contamination.[3]

  • Weighing and Aliquoting : If weighing is necessary, perform the task in a well-ventilated area, and do so quickly as some peptides can be hygroscopic.[2]

  • In Case of Exposure :

    • Skin Contact : Wash the affected area thoroughly with soap and water.[1]

    • Eye Contact : Flush the eyes with water as a precaution.[1]

    • Inhalation : Move to an area with fresh air. If breathing is difficult, seek medical attention.[1]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting.[1]

Storage Conditions

Proper storage is crucial for maintaining the stability and integrity of this compound.

Storage TypeTemperatureDurationAdditional Notes
Short-Term (Lyophilized) Room Temperature or 4°CSeveral days to weeksKeep in the original packaging, protected from intense light.[2]
Long-Term (Lyophilized) -20°C or -80°COver 4 weeksStore in a sealed container to prevent moisture contamination.[2][3]
In Solution 4°C1-2 weeksUse sterile buffers at a pH of 5-7 for optimal stability.[3]
In Solution -20°C3-4 monthsAliquot solutions to avoid repeated freeze-thaw cycles.[2][3]
In Solution -80°CUp to 1 yearAliquot solutions to avoid repeated freeze-thaw cycles.[2]

Disposal Plan

As this compound is not generally considered a hazardous substance, disposal procedures for non-hazardous biochemicals should be followed. However, always consult your institution's specific safety data sheets (SDS) and chemical hygiene plan before disposal.

  • Confirmation : Verify with your institution's Environmental Health and Safety (EHS) department that this compound is classified as non-hazardous waste.

  • Segregation : Do not mix this compound waste with any hazardous materials. Combining non-hazardous with hazardous waste requires the entire mixture to be treated as hazardous.

  • Containerization : Place solid this compound waste in a clearly labeled, sealed container.

  • Final Disposal : Dispose of the contained waste according to your institution's and local regulations for non-hazardous laboratory waste. This may include disposal in the regular laboratory trash.

Chemical and Physical Properties

The following table summarizes the known properties of this compound.

PropertyValue
Molecular Formula C18H38N6O4
Molecular Weight 402.53 g/mol [4]
Appearance White to off-white powder
Storage Temperature -20°C
Water Solubility Soluble
CAS Number 13184-14-0[4]

Experimental Workflow: General Handling of this compound Powder

G General Handling Workflow for this compound Powder cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal A Don Personal Protective Equipment (PPE) B Prepare a clean and well-ventilated workspace A->B C Allow this compound container to reach room temperature B->C D Open container carefully C->D E Weigh or aliquot the required amount D->E F Reseal container tightly E->F G Store according to recommended conditions F->G H Dispose of waste and contaminated materials per institutional guidelines F->H

Caption: This diagram outlines the standard procedure for safely handling this compound powder from preparation to storage and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trilysine
Reactant of Route 2
Trilysine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.